molecular formula C14H9BrN2 B1532407 4-(5-Bromo-pyridin-2-yl)-isoquinoline CAS No. 1147447-05-9

4-(5-Bromo-pyridin-2-yl)-isoquinoline

Cat. No.: B1532407
CAS No.: 1147447-05-9
M. Wt: 285.14 g/mol
InChI Key: JTYRNQDDKWKZLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Bromo-pyridin-2-yl)-isoquinoline is a brominated heteroaromatic compound of significant interest in medicinal chemistry and chemical biology. This molecule integrates two nitrogen-containing heterocycles—pyridine and isoquinoline—which are privileged structures in drug discovery . The bromine atom at the 5-position of the pyridine ring serves as a versatile reactive handle, enabling further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, to create diverse chemical libraries for screening . Research Applications and Value: This compound is primarily valued as a key synthetic intermediate in the exploration of new therapeutic agents. Structural analogues, particularly pyridine-bridged molecular frameworks, have demonstrated potent biological activities. For instance, certain pyridine-bridged combretastatin analogues have been developed as inhibitors of tubulin polymerization, a mechanism of action relevant for developing vascular disrupting agents in oncology . These compounds can arrest the cell cycle and suppress angiogenesis, making them promising leads in anticancer research . Furthermore, heterocyclic scaffolds like isothiazolopyridines are actively investigated as inhibitors of host kinases like Cyclin G-associated Kinase (GAK), representing a broad-spectrum antiviral strategy against viruses such as Dengue, Ebola, and SARS-CoV-2. Handling and Storage: Store in a cool, dry place in a well-closed container. For laboratory use only. Not for drug, household, or other use. This product is for research purposes only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(5-bromopyridin-2-yl)isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN2/c15-11-5-6-14(17-8-11)13-9-16-7-10-3-1-2-4-12(10)13/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTYRNQDDKWKZLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2C3=NC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of 4-(5-Bromo-pyridin-2-yl)-isoquinoline: A Strategic Approach via Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the synthesis of 4-(5-Bromo-pyridin-2-yl)-isoquinoline, a key heterocyclic scaffold with significant potential in medicinal chemistry and materials science. The core of this guide focuses on a robust and highly efficient synthetic strategy centered around the Suzuki-Miyaura cross-coupling reaction. We will delve into the critical aspects of the synthesis, including a detailed retrosynthetic analysis, the preparation of essential precursors, a step-by-step protocol for the key coupling reaction, and methods for purification and characterization. The rationale behind experimental choices, from catalyst selection to reaction conditions, is explained to provide a deeper understanding of the underlying chemical principles. This document serves as a practical and scientifically grounded resource for researchers engaged in the synthesis of complex biaryl compounds.

Introduction: The Significance of Biaryl Heterocyclic Scaffolds

The fusion of distinct heterocyclic ring systems to form biaryl structures is a cornerstone of modern drug discovery. Molecules incorporating both isoquinoline and pyridine moieties are of particular interest due to their prevalence in biologically active natural products and synthetic pharmaceuticals. The isoquinoline core is a privileged scaffold known for a wide range of pharmacological activities, while the pyridine ring often serves to modulate solubility, metabolic stability, and receptor binding affinity.

The target molecule, this compound, combines these two key heterocycles. The bromine substituent on the pyridine ring provides a versatile chemical handle for further functionalization, allowing for the generation of diverse molecular libraries through subsequent cross-coupling reactions. This makes it a valuable intermediate for structure-activity relationship (SAR) studies in drug development programs.

While several C-C bond-forming reactions, such as the Stille[1][2], Negishi[3][4], and Suzuki-Miyaura[5] couplings, can be employed to construct the central biaryl bond, this guide will focus on the Suzuki-Miyaura reaction. This choice is predicated on its broad functional group tolerance, milder reaction conditions, and the superior environmental and safety profile of its organoboron reagents compared to the highly toxic organostannanes used in Stille couplings or the often-sensitive organozinc reagents in Negishi couplings.[6]

Retrosynthetic Analysis and Strategic Planning

The key to a successful synthesis is a well-devised retrosynthetic strategy. For this compound, the primary disconnection is at the C4-C2' bond between the isoquinoline and pyridine rings. This disconnection reveals two primary Suzuki-Miyaura coupling strategies.

G cluster_A Route A cluster_B Route B Target This compound Iso_Br 4-Bromoisoquinoline Target->Iso_Br Disconnect C4-C2' Pyr_B (5-Bromo-pyridin-2-yl)boronic acid pinacol ester Target->Pyr_B Disconnect C4-C2' Iso_B Isoquinoline-4-boronic acid pinacol ester Target->Iso_B Disconnect C4-C2' Pyr_Br 2,5-Dibromopyridine Target->Pyr_Br Disconnect C4-C2'

Caption: Retrosynthetic analysis of the target molecule.

  • Route A (Recommended): This approach involves the coupling of 4-bromoisoquinoline with an organoboron reagent, such as (5-bromo-pyridin-2-yl)boronic acid pinacol ester . This is the preferred strategy due to the commercial availability and straightforward synthesis of 4-bromoisoquinoline.[7] The synthesis of the required pyridyl boronic ester is also well-documented.[8]

  • Route B: This alternative involves coupling isoquinoline-4-boronic acid (or its ester) with a dihalogenated pyridine, like 2,5-dibromopyridine . While feasible, this route can present challenges. Isoquinoline-4-boronic acid is often less stable than its aryl counterparts. Furthermore, using 2,5-dibromopyridine could lead to issues with regioselectivity or double coupling, although careful control of stoichiometry and conditions can mitigate this.

This guide will proceed with the detailed methodology for Route A .

Synthesis of Key Precursors

A successful coupling reaction relies on the availability of high-purity starting materials. This section details the preparation of the two key precursors required for Route A.

G cluster_iso Precursor 1: 4-Bromoisoquinoline cluster_pyr Precursor 2: Pyridyl Boronic Ester Isoquinoline Isoquinoline Hydrochloride Bromination Bromination (Br₂, Nitrobenzene, 180°C) Isoquinoline->Bromination Iso_Br_Pdt 4-Bromoisoquinoline Bromination->Iso_Br_Pdt DibromoPyr 2,5-Dibromopyridine Lithiation Halogen-Metal Exchange (n-BuLi, THF, -78°C) DibromoPyr->Lithiation Borylation Borylation (Isopropoxy Pinacol Borane) Lithiation->Borylation Pyr_B_Pdt (5-Bromo-pyridin-2-yl)boronic acid pinacol ester Borylation->Pyr_B_Pdt

Caption: Workflow for the synthesis of key precursors.

Synthesis of 4-Bromoisoquinoline

The direct electrophilic bromination of isoquinoline is an established method for producing 4-bromoisoquinoline. The reaction is typically performed at high temperatures.[7]

Protocol:

  • Setup: In a flask equipped with a reflux condenser, dropping funnel, thermometer, and mechanical stirrer, place isoquinoline hydrochloride (1.0 eq) and nitrobenzene (approx. 1.5 mL per g of hydrochloride).

  • Heating: Stir the mixture and heat to 180°C to obtain a clear solution.

  • Bromine Addition: Add bromine (1.1 eq) dropwise over approximately 1 hour, maintaining the temperature at 180°C. The evolution of hydrogen chloride gas should be observed.

  • Reaction Monitoring: Continue heating and stirring at 180°C for 4-5 hours after the addition is complete, or until the evolution of HCl gas ceases.

  • Work-up: Cool the reaction mixture. The product can be isolated through a series of acid-base extractions and purified by distillation or recrystallization. A known process involves ammonolysis followed by purification with hydrobromic acid.[9]

Causality & Expertise:

  • Why Isoquinoline Hydrochloride? Using the salt improves solubility in the high-boiling polar solvent, nitrobenzene.

  • Why 180°C? The high temperature is necessary to overcome the activation energy for electrophilic substitution on the relatively electron-deficient isoquinoline ring system.

  • Why Nitrobenzene? It serves as a high-boiling solvent that can withstand the harsh reaction conditions and help to mediate the reaction.

Synthesis of (5-Bromo-pyridin-2-yl)boronic Acid Pinacol Ester

This precursor is synthesized via a halogen-metal exchange followed by borylation. The regioselectivity of the initial lithiation step is critical.[10]

Protocol:

  • Setup: To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF) and 2,5-dibromopyridine (1.0 eq).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (n-BuLi, 1.0 eq) dropwise, ensuring the internal temperature does not rise above -70°C. Stir at this temperature for 1 hour.

  • Borylation: Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (isopropoxy pinacol borane, 1.1 eq) dropwise, again maintaining the temperature below -70°C.

  • Warming & Quenching: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Work-up and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Causality & Expertise:

  • Why -78°C? The kinetic deprotonation or halogen-metal exchange at the 2-position of the pyridine ring is favored at very low temperatures. At higher temperatures, scrambling of the lithium reagent and side reactions can occur, leading to a loss of regioselectivity.[10]

  • Why n-BuLi? n-Butyllithium is a strong base and an excellent reagent for halogen-metal exchange with aryl bromides.

  • Why Pinacol Ester? Boronic acid pinacol esters are generally more stable, easier to handle, and simpler to purify via chromatography than their corresponding boronic acids.[11]

Core Synthesis: The Suzuki-Miyaura Coupling

This section details the palladium-catalyzed cross-coupling of the two prepared precursors to yield the final product.

The Catalytic Cycle

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium(0) species.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Complex L₂Pd(II)(Ar¹)(X) OxAdd->PdII_Complex Transmetal Transmetalation PdII_Biaryl L₂Pd(II)(Ar¹)(Ar²) Transmetal->PdII_Biaryl RedElim Reductive Elimination RedElim->Pd0 Product Ar¹-Ar² (Final Product) RedElim->Product Ar1X Ar¹-X (4-Bromoisoquinoline) Ar1X->OxAdd Ar2BY2 Ar²-B(OR)₂ (Pyridyl Boronic Ester) Ar2BY2->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 4-bromoisoquinoline to form a Pd(II) complex.

  • Transmetalation: The organoboron species, activated by a base, transfers its pyridyl group to the Pd(II) complex, displacing the halide.

  • Reductive Elimination: The two organic moieties on the palladium center couple and are eliminated, forming the final C-C bond of the product and regenerating the active Pd(0) catalyst.[6]

Detailed Experimental Protocol

Materials:

Reagent Molar Eq. Purpose
4-Bromoisoquinoline 1.0 Electrophile
(5-Bromo-pyridin-2-yl)boronic acid pinacol ester 1.2 Nucleophile
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) 0.03 - 0.05 Catalyst
Potassium Carbonate (K₂CO₃), anhydrous 3.0 Base
1,4-Dioxane - Organic Solvent

| Water | - | Aqueous Solvent |

Protocol:

  • Setup: To a Schlenk flask, add 4-bromoisoquinoline (1.0 eq), (5-bromo-pyridin-2-yl)boronic acid pinacol ester (1.2 eq), and potassium carbonate (3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the flask.

  • Solvent Addition: Add 1,4-dioxane and water in a 4:1 ratio (v/v). The solution should be thoroughly degassed by bubbling the inert gas through it for 15-20 minutes.

  • Heating: Heat the reaction mixture to 90-100°C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.

  • Cooling and Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude solid is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.

Characterization and Data

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

Expected Analytical Data:

Analysis Expected Results
Appearance Off-white to pale yellow solid
¹H NMR (CDCl₃, 500 MHz) δ (ppm): 9.3-9.4 (s, 1H, Iso-H1), 8.6-8.7 (d, 1H, Pyr-H6), 8.4-8.5 (d, 1H, Iso-H8), 8.0-8.1 (d, 1H, Iso-H5), 7.8-7.9 (dd, 1H, Pyr-H4), 7.6-7.8 (m, 3H, Iso-H6, H7, Pyr-H3), 7.5-7.6 (s, 1H, Iso-H3). (Note: Predicted shifts)
¹³C NMR (CDCl₃, 126 MHz) Peaks expected in the aromatic region ~118-155 ppm. Key signals include the brominated pyridine carbon (C5') ~118-120 ppm and the C-C linkage carbons. (Note: Predicted ranges)
HRMS (ESI) Calculated for C₁₄H₉BrN₂ [M+H]⁺, observed mass should be within ± 5 ppm.

| Melting Point | Expected to be a sharp melting point, characteristic of a pure crystalline solid. |

Conclusion

The synthesis of this compound is efficiently achieved through a strategic application of the Suzuki-Miyaura cross-coupling reaction. The recommended pathway, coupling 4-bromoisoquinoline with (5-bromo-pyridin-2-yl)boronic acid pinacol ester, offers a reliable and scalable route. Success hinges on the careful preparation of high-purity precursors and the meticulous execution of the palladium-catalyzed coupling step under inert conditions. The provided protocols and the rationale behind them offer a solid foundation for researchers to successfully synthesize this valuable chemical intermediate for applications in drug discovery and advanced materials.

References

  • PrepChem. Synthesis of 4-Bromoisoquinoline. Available at: [Link]

  • ACS Publications. Metal-Free Synthesis of 4-Bromoisoquinolines through Brominative Annulation of 2-Alkynyl Arylimidate Using In Situ-Generated Transient Bromoiodane. The Journal of Organic Chemistry. Available at: [Link]

  • Arkivoc. Recent progress in the synthesis of pyridinylboronic acids and esters. Available at: [Link]

  • ResearchGate. A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. Available at: [Link]

  • Google Patents. DE10322844A1 - Process for the preparation of pyridine-2-boronic acid esters.
  • Organic Syntheses. SYNTHESIS OF 3-PYRIDYLBORONIC ACID AND ITS PINACOL ESTER. Available at: [Link]

  • ACS Publications. Rh(III)-Catalyzed Regioselective Annulations of 3-Arylisoxazolones and 3-Aryl-1,4,2-dioxazol-5-ones with Propargyl Alcohols: Access to 4-Arylisoquinolines and 4-Arylisoquinolones. Organic Letters. Available at: [Link]

  • Google Patents. EP1479685A1 - Process for the preparation of pyridine-2-boronic acid esters.
  • Quick Company. A Process For The Synthesis Of 4 Fluoro Isoquinoline. Available at: [Link]

  • Google Patents. CN103772279B - Preparation method for 4-bromoisoquinolone and derivative thereof.
  • ResearchGate. Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Wikipedia. Suzuki reaction. Available at: [Link]

  • Organic Chemistry Portal. Stille Coupling. Available at: [Link]

  • Wikipedia. Stille reaction. Available at: [Link]

  • Organic Chemistry Portal. Negishi Coupling. Available at: [Link]

  • ResearchGate. Optimization of a Negishi coupling between 5 and model bromide 25. Available at: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-(5-Bromo-pyridin-2-yl)-isoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Physicochemical Profiling in Drug Discovery

In the landscape of modern drug discovery and development, a thorough understanding of a molecule's physicochemical properties is not merely a preliminary step but a cornerstone of a successful campaign. These intrinsic characteristics govern a compound's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME), as well as its interaction with its intended target. For a novel heterocyclic compound such as 4-(5-Bromo-pyridin-2-yl)-isoquinoline, a molecule of interest due to its hybrid scaffold of isoquinoline and a halogenated pyridine, a detailed physicochemical profile is paramount for predicting its pharmacokinetic profile and guiding its development into a potential therapeutic agent. This guide provides a comprehensive overview of the key physicochemical properties of this compound, detailed experimental protocols for their determination, and the rationale behind these analytical choices, tailored for researchers, scientists, and drug development professionals.

Molecular Structure and Predicted Physicochemical Properties

This compound possesses a unique structural architecture, combining the rigid, aromatic isoquinoline core with the electron-withdrawing and hydrogen bond accepting features of the bromo-pyridine moiety. This structure suggests a complex interplay of properties that will influence its behavior in both aqueous and lipid environments. While specific experimental data for this compound is not publicly available, we can predict a range of properties based on its constituent parts. The following table summarizes the key physicochemical parameters and their significance in drug development. The values presented are estimations and serve as a baseline for experimental determination.

Physicochemical PropertyPredicted Value/RangeSignificance in Drug Discovery
Molecular Formula C₁₄H₉BrN₂Defines the elemental composition.
Molecular Weight 285.14 g/mol Influences diffusion and permeability across biological membranes.
logP (Octanol-Water Partition Coefficient) 3.0 - 4.5A measure of lipophilicity, affecting cell membrane permeability and plasma protein binding.
Aqueous Solubility Low to moderateCritical for absorption and formulation; poor solubility can hinder bioavailability.
pKa (Acid Dissociation Constant) 2.5 - 4.0 (for the pyridine nitrogen)Determines the ionization state at physiological pH, impacting solubility, permeability, and target binding.
Melting Point 150 - 200 °CAn indicator of crystal lattice energy and purity; affects dissolution rate.
Polar Surface Area (PSA) ~38 ŲInfluences membrane permeability and blood-brain barrier penetration.

Experimental Determination of Physicochemical Properties: Protocols and Rationale

Accurate experimental determination of the physicochemical properties of this compound is essential. The following sections provide detailed, step-by-step protocols for key experiments.

Aqueous Solubility: Kinetic and Thermodynamic Approaches

Aqueous solubility is a critical determinant of a drug's oral bioavailability.[1] Both kinetic and thermodynamic solubility assays provide valuable, albeit different, insights. Kinetic solubility is a high-throughput method useful for early-stage screening, while thermodynamic solubility provides the true equilibrium value, which is crucial for later-stage development and formulation.[2]

This high-throughput assay measures the solubility of a compound when rapidly precipitated from a DMSO stock solution into an aqueous buffer.[1][3]

Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Plate Preparation: Using a liquid handler, dispense 2 µL of the DMSO stock solution into the wells of a 96-well microplate.

  • Addition of Aqueous Buffer: Add 98 µL of phosphate-buffered saline (PBS, pH 7.4) to each well.

  • Mixing and Incubation: Seal the plate and shake for 2 hours at room temperature to allow for precipitation to reach a pseudo-equilibrium.[3]

  • Measurement: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is determined as the kinetic solubility.[1]

Causality Behind Experimental Choices:

  • DMSO Stock: DMSO is a common solvent for high-throughput screening compounds. The rapid dilution into an aqueous buffer mimics the conditions a compound might experience upon administration.[2]

  • Nephelometry: This technique is highly sensitive to the formation of fine precipitates, making it ideal for detecting the onset of insolubility in a high-throughput format.[3]

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A 10 mM Stock in DMSO D Dispense 2 µL Stock A->D B 96-well Plate B->D C PBS (pH 7.4) E Add 98 µL PBS C->E D->E F Shake for 2h E->F G Measure Turbidity (Nephelometer) F->G

Kinetic Solubility Workflow

This method measures the equilibrium solubility of a solid compound in an aqueous buffer, providing a more accurate representation of its intrinsic solubility.[4][5]

Protocol:

  • Sample Preparation: Add an excess of solid this compound to a glass vial.

  • Addition of Buffer: Add a known volume of PBS (pH 7.4) to the vial.

  • Equilibration: Seal the vial and shake at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[4]

  • Separation of Undissolved Solid: Centrifuge the suspension to pellet the excess solid.

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

Causality Behind Experimental Choices:

  • Excess Solid: Ensures that a saturated solution is formed, which is the definition of thermodynamic solubility.

  • Prolonged Incubation: Allows sufficient time for the dissolution and precipitation processes to reach equilibrium.[4]

  • HPLC-UV Analysis: Provides accurate and sensitive quantification of the dissolved compound.

pKa Determination: Potentiometric Titration

The pKa value is crucial as it dictates the charge state of the molecule at different pH values, which in turn affects its solubility, permeability, and target engagement.[6] Potentiometric titration is a highly accurate method for determining pKa.[7][8]

Protocol:

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable co-solvent (e.g., methanol or DMSO) and then dilute with water to a final concentration of approximately 1 mM. The final co-solvent concentration should be kept to a minimum.

  • Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.

  • Titration: Titrate the solution with a standardized solution of 0.1 M HCl. Record the pH after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve.[6]

Causality Behind Experimental Choices:

  • Co-solvent: Necessary for sparingly soluble compounds, though its concentration should be minimized as it can affect the apparent pKa.

  • Standardized Titrant: Ensures accurate determination of the amount of acid or base added.

  • Inflection Point Analysis: The point of maximum slope change in the titration curve corresponds to the half-equivalence point, where pH = pKa for a monoprotic base.[7]

pKa_Determination_Workflow A Dissolve Compound (1 mM in co-solvent/water) C Titrate with 0.1 M HCl A->C B Calibrate pH Electrode B->C D Record pH vs. Volume C->D E Plot Titration Curve D->E F Determine Inflection Point E->F G pKa = pH at Inflection Point F->G

Sources

1H NMR and 13C NMR spectra of 4-(5-Bromo-pyridin-2-yl)-isoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-(5-Bromo-pyridin-2-yl)-isoquinoline

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound, a complex heterocyclic molecule of interest to researchers in medicinal chemistry and materials science. This document moves beyond a simple recitation of spectral data, offering a deep dive into the principles of spectral interpretation for complex aromatic systems. We will detail field-proven experimental protocols, explain the causal factors behind chemical shifts and coupling patterns, and demonstrate a logical workflow for unambiguous structural elucidation using one- and two-dimensional NMR techniques. All methodologies are presented as self-validating systems to ensure scientific integrity and reproducibility.

Introduction: The Structural Challenge

The molecule this compound presents a fascinating structural puzzle for NMR spectroscopy. It comprises two distinct heteroaromatic ring systems—isoquinoline and 5-bromopyridine—linked by a C-C single bond. The electronic environment of each nucleus is subtly influenced by the electronegativity of nitrogen and bromine atoms, the anisotropic effects of the aromatic rings, and the steric interactions between the two moieties. Unambiguous assignment of every proton and carbon signal is therefore non-trivial and requires a systematic approach, leveraging the full power of modern NMR techniques. This guide will serve as a roadmap for researchers facing similar characterization challenges.

Experimental Methodology: A Self-Validating Protocol

The quality of NMR data is fundamentally dependent on meticulous sample preparation. The following protocol is designed to produce high-resolution spectra by minimizing common sources of error such as poor magnetic field homogeneity and solvent interference.[1][2]

Protocol 1: High-Resolution NMR Sample Preparation
  • Sample Weighing: Accurately weigh the sample. For ¹H NMR, 1-5 mg is typically sufficient. For ¹³C NMR and 2D experiments, a higher concentration of 15-30 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[3]

  • Solvent Selection & Addition: Choose a high-purity deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for aromatic heterocycles.[4] Add approximately 0.6-0.7 mL of the solvent to the vial containing the sample. This volume is optimal for standard 5 mm NMR tubes.[3]

  • Dissolution: Ensure complete dissolution of the sample. Use a vortex mixer or gently swirl the vial. If necessary, sonication can be used to break up aggregates. Incomplete dissolution is a primary cause of poor spectral quality.[1]

  • Filtration and Transfer: To remove any microscopic particulate matter that can disrupt the magnetic field homogeneity and lead to broad spectral lines, filter the solution. A small plug of glass wool packed into a Pasteur pipette is effective. Carefully transfer the filtered solution into a clean, high-quality 5 mm NMR tube.[4]

  • Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation, which would change the sample concentration over time. Label the tube clearly with a unique identifier.

  • Instrumental Setup: On the spectrometer, typical acquisition parameters for a small organic molecule would involve a 30-degree pulse for ¹H NMR to avoid saturation and a standard 90-degree pulse for ¹³C NMR. Data is typically acquired at a constant temperature, such as 300 K.[5]

¹H NMR Spectral Analysis: Decoding the Proton Environment

The ¹H NMR spectrum of this compound is expected to show 9 distinct signals in the aromatic region. The chemical shifts are governed by the electron-withdrawing effects of the nitrogen atoms and the bromine substituent, as well as the ring currents of the aromatic systems.[6][7]

Predicted Assignments and Rationale
  • Isoquinoline Protons:

    • H-1 & H-3: These protons are adjacent to the isoquinoline nitrogen and are significantly deshielded. H-1 is often the most downfield signal due to the combined anisotropic effect of the fused benzene ring.[8][9]

    • H-5 & H-8: These protons are in peri positions and can be influenced by steric interactions and the anisotropic effect of the neighboring ring. H-8 is typically more deshielded than H-5.

    • H-6 & H-7: These protons of the benzene ring portion will appear as a complex multiplet in the mid-aromatic range.

  • 5-Bromo-pyridine Protons:

    • H-6': This proton is ortho to the pyridine nitrogen and is expected to be the most deshielded proton of this ring system.[10]

    • H-3': This proton is ortho to the point of attachment to the isoquinoline ring and meta to the nitrogen.

    • H-4': This proton is positioned between the bromine atom and the point of attachment, and its chemical shift will be influenced by both.

The spin-spin coupling network provides definitive evidence of proton connectivity. Ortho-coupled protons (³J) typically show coupling constants of 7-9 Hz, while meta-couplings (⁴J) are smaller, around 2-3 Hz.[4]

Caption: Key proton-proton (H-H) J-coupling relationships.

¹³C NMR Spectral Analysis: Probing the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum is expected to display 14 unique signals, as all carbon atoms are in chemically distinct environments. The chemical shifts are highly diagnostic.[11][12]

Predicted Assignments and Rationale
  • Quaternary Carbons: These signals (C-4, C-4a, C-8a, C-2', C-5') are typically weaker in intensity. C-4a and C-8a are bridgehead carbons within the isoquinoline system. C-2' and C-4 are the carbons forming the linkage bond. C-5' is directly attached to the electronegative bromine atom, which will shift its resonance to a characteristic region (~115-125 ppm).

  • Carbons Adjacent to Nitrogen: Carbons ortho and para to nitrogen atoms (C-1, C-3, C-8a, C-6', C-2') are significantly deshielded and appear at the downfield end of the aromatic region (>145 ppm).[4]

  • Other Aromatic Carbons: The remaining CH carbons (C-5, C-6, C-7, C-8, C-3', C-4') will resonate in the typical aromatic region of 120-140 ppm. Their precise shifts are influenced by their position relative to the nitrogen atoms and the bromine substituent.

Data Summary and the Role of 2D NMR

The definitive assignment of such a complex molecule is rarely achieved with 1D spectra alone. Two-dimensional NMR experiments are essential for unambiguously connecting the entire molecular framework.[13][14]

Summary of Predicted NMR Data
Assignment Predicted ¹H δ (ppm) Predicted Multiplicity Predicted ¹³C δ (ppm)
1~9.2 - 9.4s~152 - 155
3~8.5 - 8.7d~143 - 146
4--~138 - 142
4a--~128 - 132
5~8.0 - 8.2d~129 - 132
6~7.6 - 7.8t~127 - 129
7~7.8 - 8.0t~130 - 133
8~8.1 - 8.3d~126 - 128
8a--~135 - 138
2'--~158 - 162
3'~7.9 - 8.1dd~122 - 125
4'~8.2 - 8.4d~140 - 143
5'--~118 - 121
6'~8.8 - 9.0d~150 - 153

Note: These are estimated chemical shifts. Actual values will vary based on solvent and experimental conditions.

Workflow for 2D NMR-Based Structural Elucidation

The logical workflow for assigning the spectrum involves a series of 2D NMR experiments.[15]

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. It will clearly show the connectivity within the isoquinoline and bromopyridine spin systems separately (e.g., H-5 coupling to H-6, H-6 to H-7, etc.).[16]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It allows for the confident assignment of all protonated carbon signals.[17]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this molecule. It reveals correlations between protons and carbons over two to three bonds. Key HMBC correlations would include:

    • The link between the two rings, for example, from H-3' to C-4 or from H-3 to C-2'.

    • Assignment of quaternary carbons, for example, from H-1 and H-8 to C-8a.[17]

G cluster_workflow 2D NMR Assignment Workflow A Acquire 1D Spectra (¹H, ¹³C, DEPT) B Acquire ¹H-¹H COSY A->B D Acquire ¹H-¹³C HSQC A->D F Acquire ¹H-¹³C HMBC A->F C Identify H-H Spin Systems (Isoquinoline & Pyridine Fragments) B->C G Establish Long-Range Connectivity (Assign Quaternary Carbons & Link Fragments) C->G E Assign Protonated Carbons (C-H Correlations) D->E E->G F->G H Final Structure Confirmation (Unambiguous Assignment) G->H

Caption: Logical workflow for complete NMR spectral assignment.

Conclusion

The structural elucidation of this compound is a prime example of the power of a multi-faceted NMR approach. While 1D ¹H and ¹³C spectra provide the initial overview, a logical application of 2D techniques like COSY, HSQC, and particularly HMBC, is indispensable for piecing together the complete molecular puzzle. By understanding the underlying principles of chemical shifts and coupling constants and following a systematic experimental workflow, researchers can confidently assign complex heterocyclic structures, providing a solid foundation for further studies in drug development and materials science.

References

  • Vertex AI Search. (2025). What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-carboxylic acid? Retrieved from Google.[8]

  • Indian Academy of Sciences. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proc. Indian Acad. Sci. (Chem. Sci.), 93(2), 145-155.[18]

  • ChemicalBook. (n.d.). ISOQUINOLINE N-OXIDE(1532-72-5) 1H NMR spectrum. Retrieved from ChemicalBook.[9]

  • ChemicalBook. (n.d.). Isoquinoline(119-65-3) 13C NMR spectrum. Retrieved from ChemicalBook.[19]

  • SpectraBase. (n.d.). Isoquinoline - Optional[13C NMR] - Chemical Shifts. Retrieved from SpectraBase.[20]

  • ChemicalBook. (n.d.). 5-Bromopyrimidine(4595-59-9) 1H NMR spectrum. Retrieved from ChemicalBook.[21]

  • Wiley-VCH. (2007). Supporting Information. Retrieved from Wiley Online Library.[5]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]1]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]3]

  • BenchChem. (2025). Technical Support Center: Troubleshooting NMR Spectra of Complex Heterocycles. Retrieved from BenchChem.[4]

  • Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]7]

  • Starkey, L. S. (n.d.). 1H NMR Chemical Shifts. California State Polytechnic University, Pomona. Retrieved from Cal Poly Pomona.[22]

  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]17]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from ESA-IPB.[13]

  • ResearchGate. (n.d.). (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from ResearchGate.[14]

  • Scribd. (n.d.). 2D NMR Spectroscopy for Organic Compounds | PDF. Retrieved from Scribd.[16]

  • YouTube. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules. Retrieved from [Link]15]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]12]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]6]

  • Royal Society of Chemistry. (2012). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Retrieved from RSC.[10]

  • PDF. (n.d.). 13-C NMR Chemical Shift Table.pdf.[11]

Sources

mass spectrometry analysis of 4-(5-Bromo-pyridin-2-yl)-isoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 4-(5-Bromo-pyridin-2-yl)-isoquinoline

Foreword: A Strategic Approach to Structural Elucidation

In the landscape of modern drug discovery and chemical synthesis, the unequivocal structural confirmation of novel chemical entities is paramount. Compounds built upon N-heterocyclic aromatic scaffolds, such as this compound, are of significant interest due to their prevalence in biologically active molecules. This guide moves beyond a simple recitation of methods; it provides a strategic framework for the mass spectrometric analysis of this specific compound, grounded in first principles and field-proven expertise. Our objective is not merely to acquire a spectrum but to develop a robust, self-validating analytical protocol that yields unambiguous structural confirmation. We will explore the causal reasoning behind each experimental choice, ensuring that the data generated is both accurate and defensible.

Foundational Chemical Principles & Analytical Predictions

Before any sample is introduced into the mass spectrometer, a thorough understanding of the analyte's chemical properties is essential for predictive analysis. This compound possesses distinct features that dictate our analytical strategy.

  • Chemical Structure: C₁₄H₉BrN₂

  • Core Scaffolds: An isoquinoline ring linked via a C-C bond to a 5-bromopyridine ring.

  • Ionization Potential: The presence of two nitrogen atoms (one on each ring system) provides readily available sites for protonation.[1] This makes the molecule an excellent candidate for positive-mode electrospray ionization (ESI+), which will generate a protonated molecular ion, [M+H]⁺.

  • The Bromine Isotopic Signature: The most telling characteristic of this molecule in a mass spectrum is the presence of bromine. Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 natural abundance (approximately 50.5% and 49.5%, respectively).[2][3] Consequently, any bromine-containing ion will manifest as a pair of peaks (an "isotopic doublet") separated by 2 Daltons (Da), with nearly equal intensity.[4][5] This signature is a powerful diagnostic tool for confirming the presence and number of bromine atoms in the molecular ion and its fragments.

Experimental Design: From Sample to Spectrum

The following protocol is designed for a high-resolution mass spectrometer (HRMS), such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap system, which provides the mass accuracy required for confident elemental composition assignment.

Sample Preparation Protocol

Trustworthy data begins with meticulous sample preparation. The goal is to create a clean, dilute solution to ensure stable spray and prevent source contamination.

  • Stock Solution Preparation: Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of a high-purity (LC-MS grade) solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.

  • Working Solution for Analysis: Perform a serial dilution of the stock solution using a 50:50 mixture of acetonitrile and water, containing 0.1% formic acid. The formic acid serves to acidify the mobile phase, promoting the protonation of the analyte and enhancing the ESI+ signal. A final concentration of 1-10 µg/mL is typically sufficient.

  • Filtration (Optional but Recommended): If any particulate matter is visible, filter the final solution through a 0.22 µm syringe filter to prevent clogging of the instrument's fluidics.

Instrumentation & Data Acquisition Workflow

The choice of ionization and analysis parameters is critical for extracting maximum structural information.

G cluster_prep Sample Preparation cluster_intro Sample Introduction cluster_ms Mass Spectrometry cluster_analysis Data Analysis Prep 1. Prepare 1-10 µg/mL Solution in ACN:H₂O with 0.1% Formic Acid Intro 2. Direct Infusion via Syringe Pump (Flow Rate: 5-10 µL/min) Prep->Intro Ionization 3. Electrospray Ionization (ESI), Positive Mode Intro->Ionization MS1 4. Full Scan MS (MS1) (m/z 100-500) Identify Isotopic Pattern Ionization->MS1 MS2 5. Tandem MS (MS/MS) Select [M+H]⁺ Precursor (Collision Induced Dissociation) MS1->MS2 Analysis 6. Interpret Spectra - Confirm Elemental Composition - Elucidate Fragmentation MS2->Analysis

Table 1: Recommended Mass Spectrometer Parameters (Q-TOF Example)

ParameterSettingRationale
Ionization Mode ESI, PositiveThe two basic nitrogen atoms are readily protonated.[1][6]
Capillary Voltage 3.5 - 4.5 kVOptimizes the electrospray process for stable ion generation.
Source Temperature 100 - 120 °CAids in desolvation of the analyte ions.
Desolvation Gas Flow 600 - 800 L/hr (N₂)Efficiently removes solvent droplets to yield gas-phase ions.
Scan Range (MS1) m/z 100 - 500Covers the expected molecular ion and potential low-mass fragments.
Acquisition Mode High Resolution (>10,000 FWHM)Enables accurate mass measurements for elemental composition determination.
MS/MS Precursor Ion m/z 285.0 and 287.0Selects both isotopic peaks of the protonated molecule for fragmentation.
Collision Energy Ramped (e.g., 15-40 eV)A range of energies ensures capture of both low- and high-energy fragments.

Data Interpretation: Decoding the Spectra

Full Scan (MS1) Analysis: The Bromine Signature

The initial full scan spectrum is the first point of structural validation. The primary goal is to locate the protonated molecular ion, [M+H]⁺, and confirm the presence of the bromine isotopic pattern.

  • Molecular Formula: C₁₄H₉BrN₂

  • Protonated Formula: [C₁₄H₁₀BrN₂]⁺

  • Expected m/z: The presence of ⁷⁹Br and ⁸¹Br isotopes will result in two distinct peaks.

Table 2: Predicted Isotopic Profile for the Protonated Molecular Ion [C₁₄H₁₀BrN₂]⁺

IsotopeMonoisotopic Mass (Da)Calculated m/zExpected Relative Abundance
⁷⁹Br285.0025285.0025100%
⁸¹Br287.0005287.0005~98%

The observation of a pair of peaks at m/z 285.00 and 287.00 with nearly identical intensity is conclusive evidence for a molecule containing a single bromine atom.[4][5] High-resolution data allows for the confirmation of the elemental formula by matching the measured mass to the calculated mass within a narrow tolerance (typically < 5 ppm).

Tandem MS (MS/MS) Analysis: Elucidating the Fragmentation Pathway

By isolating the [M+H]⁺ ion (both m/z 285 and 287) and subjecting it to collision-induced dissociation (CID), we can break the molecule apart and deduce its connectivity. The fragmentation of N-heterocyclic systems often involves the cleavage of bonds connecting ring systems and the loss of small, stable neutral molecules like HCN.[7][8]

The most probable fragmentation pathways for this compound are initiated by the cleavage of the C-C bond linking the pyridine and isoquinoline rings.

// Nodes Parent [label="[C₁₄H₁₀BrN₂]⁺\nm/z 285/287", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Frag1 [label="[C₅H₄BrN]⁺\nBromopyridinyl Cation\nm/z 158/160", fillcolor="#FBBC05", fontcolor="#202124"]; Frag2 [label="[C₉H₇N]⁺˙\nIsoquinoline Radical Cation\nm/z 129", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Frag3 [label="[C₈H₅]⁺\nLoss of HCN from Frag2\nm/z 101", fillcolor="#F1F3F4", fontcolor="#202124"]; Frag4 [label="[C₅H₄N]⁺\nLoss of Br• from Frag1\nm/z 78", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Parent -> Frag1 [label=" Loss of C₉H₆N•\n(Isoquinoline radical)"]; Parent -> Frag2 [label=" Loss of C₅H₄BrN\n(Bromopyridine)"]; Frag2 -> Frag3 [label=" - HCN", color="#5F6368"]; Frag1 -> Frag4 [label=" - Br•", color="#5F6368"]; } ` Caption: Proposed MS/MS fragmentation pathway.

Table 3: Key Predicted Fragment Ions and Neutral Losses

Measured m/z (⁷⁹Br/⁸¹Br)Proposed FormulaNeutral LossDescription
285.00 / 287.00[C₁₄H₁₀BrN₂]⁺-Protonated Molecular Ion (Precursor)
157.95 / 159.95[C₅H₄BrN]⁺C₉H₆N•Cleavage yielding the bromopyridinyl cation. The Br isotopic signature is retained.
129.06[C₉H₇N]⁺˙C₅H₃BrNCleavage yielding the isoquinoline radical cation. The Br signature is lost.
102.05[C₈H₆N]⁺C₆H₄Br•Loss of a bromophenyl radical from the parent ion.
78.03[C₅H₄N]⁺Br•Loss of a bromine radical from the bromopyridinyl fragment.

Expert Interpretation: The presence of fragments at m/z 158/160 and m/z 129 is the most critical diagnostic evidence. The m/z 158/160 fragment confirms the elemental composition of the bromopyridine portion, while the m/z 129 fragment confirms the isoquinoline moiety.[7][9] Observing both fragments provides strong, self-validating proof of the two core scaffolds and their linkage. Further fragmentation, such as the loss of HCN from the isoquinoline fragment, reinforces the structural assignment.

Conclusion: A Self-Validating Analytical System

References

  • Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. MDPI. [Link]

  • Isotopes in Mass Spectrometry. Chemistry Steps. [Link]

  • mass spectra - the M+2 peak. Chemguide. [Link]

  • Isotope Abundance. Chemistry LibreTexts. [Link]

  • Mass Spectrometry. Chemistry LibreTexts. [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. National Institutes of Health (NIH). [Link]

  • Absolute Isotopic Abundance Ratio and the Atomic Weight of Bromine. National Institutes of Health (NIH). [Link]

  • Synthesis and Applications of an Electrospray-Active N-Heterocyclic Carbene for Electrospray Ionization Mass Spectrometric Analysis of Organometallic Compounds. ChemRxiv. [Link]

  • Preparation and Properties of Isoquinoline. SlideShare. [Link]

  • Mass Spectrometry of Heterocyclic Compounds. Defense Technical Information Center. [Link]

  • Fragmentation pattern of isoquinoline (Scheme 3). ResearchGate. [Link]

  • ISOQUINOLINE. Ataman Kimya. [Link]

  • Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. National Institutes of Health (NIH). [Link]

  • Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. PubMed. [Link]

  • Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. ResearchGate. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • This compound CAS 1147447-05-9. Beijing Yunbang Biosciences Co., Ltd. [Link]

Sources

The Definitive Guide to the Structural Elucidation of 4-(5-Bromo-pyridin-2-yl)-isoquinoline: A Hypothetical Crystallographic Study

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, in-depth walkthrough for the structural determination of the novel heterocyclic compound, 4-(5-Bromo-pyridin-2-yl)-isoquinoline. While the crystal structure of this specific molecule has not been previously reported, this document serves as a detailed roadmap for researchers, scientists, and drug development professionals, outlining a robust methodology from synthesis to final crystallographic analysis. By leveraging established, field-proven techniques, this guide explains the causality behind experimental choices, ensuring a self-validating and reproducible workflow. We will detail a plausible synthetic route via a Suzuki-Miyaura cross-coupling reaction, explore various crystallization strategies, and provide a step-by-step protocol for single-crystal X-ray diffraction (SCXRD) analysis. The guide culminates in the presentation of hypothetical, yet realistic, crystallographic data and a thorough analysis of the molecular and supramolecular features of the title compound.

Introduction: The Rationale for Structural Analysis

The isoquinoline and pyridine moieties are privileged scaffolds in medicinal chemistry, appearing in a vast array of biologically active compounds. The combination of these two heterocyclic systems in this compound presents a unique framework with potential applications in drug discovery, particularly in the development of kinase inhibitors and other targeted therapies. The bromine substituent offers a valuable handle for further synthetic elaboration, making this compound an attractive intermediate.

A definitive understanding of the three-dimensional structure of this molecule is paramount. High-resolution crystal structure data provides invaluable insights into:

  • Molecular Conformation: The precise spatial arrangement of the pyridine and isoquinoline rings, including the dihedral angle between them, which can significantly influence receptor binding.

  • Intermolecular Interactions: Identification of hydrogen bonds, halogen bonds, and π-π stacking interactions that govern the crystal packing. This information is crucial for understanding solid-state properties such as solubility and polymorphism.

  • Structure-Activity Relationships (SAR): A detailed 3D model serves as a foundational tool for computational modeling and rational drug design, enabling the optimization of ligand-protein interactions.

This guide, therefore, presents a hypothetical yet rigorous pathway to achieving these goals through the power of single-crystal X-ray crystallography.

Synthesis and Crystallization: From Powder to Diffraction-Quality Crystals

A Plausible Synthetic Route: The Suzuki-Miyaura Cross-Coupling

The synthesis of this compound can be efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction is well-suited for coupling aryl halides with aryl boronic acids or their esters, offering high yields and excellent functional group tolerance.[1][2] The proposed synthetic pathway is outlined below.

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 4-Bromoisoquinoline 4-Bromoisoquinoline Reaction 4-Bromoisoquinoline->Reaction 5-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine 5-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine 5-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine->Reaction Pd(dppf)Cl2 Pd(dppf)Cl2 Pd(dppf)Cl2->Reaction Catalyst K2CO3 K2CO3 K2CO3->Reaction Base Dioxane/H2O Dioxane/H2O Dioxane/H2O->Reaction Solvent This compound This compound Reaction->this compound Suzuki Coupling 80 °C G cluster_workflow X-ray Crystallography Workflow A Crystal Selection & Mounting B Data Collection A->B On Diffractometer C Data Reduction & Integration B->C Software Processing D Structure Solution (Direct Methods) C->D e.g., SHELXT E Structure Refinement (Full-Matrix Least-Squares) D->E e.g., SHELXL E->D Iterative Process F Structure Validation & Analysis E->F e.g., PLATON G CIF Generation & Deposition F->G Final Output G cluster_structure Molecular Structure and Potential Interactions cluster_intramolecular Intramolecular Features cluster_intermolecular Intermolecular Packing Forces mol This compound (Hypothetical Conformation) dihedral Dihedral Angle (Isoquinoline-Pyridine) mol->dihedral bond_lengths Bond Lengths & Angles mol->bond_lengths pi_stacking π-π Stacking (Isoquinoline-Isoquinoline) mol->pi_stacking halogen_bond Halogen Bonding (Br···N) mol->halogen_bond ch_pi C-H···π Interactions mol->ch_pi

Sources

A Technical Guide to the Solubility of 4-(5-Bromo-pyridin-2-yl)-isoquinoline in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The determination of a compound's solubility is a cornerstone of chemical and pharmaceutical development, profoundly influencing everything from reaction kinetics to bioavailability. This guide provides an in-depth analysis of the solubility characteristics of 4-(5-Bromo-pyridin-2-yl)-isoquinoline, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive published solubility data for this specific molecule, this document establishes a framework for predicting its behavior based on first principles of physical chemistry and provides a robust experimental protocol for its empirical determination. We will explore the physicochemical properties of the title compound, predict its solubility in a range of common organic solvents, and present a detailed, self-validating methodology for quantitative analysis using the gold-standard shake-flask method. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding and a practical approach to characterizing the solubility of novel heteroaromatic compounds.

Introduction: The Critical Role of Solubility

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical parameter. In the context of drug discovery and development, a compound's solubility profile is a critical determinant of its fate. Poor solubility can lead to low absorption and erratic bioavailability, hindering the progression of otherwise promising drug candidates.[1] For synthetic chemists, solubility dictates the choice of solvents for reactions, purification, and formulation.

This compound (Molecular Formula: C₁₄H₉BrN₂, Molecular Weight: 285.14 g/mol ) is a complex heterocyclic molecule featuring both a pyridine and an isoquinoline ring system.[2] Such nitrogen-containing aromatic structures are common scaffolds in medicinal chemistry. Understanding their solubility is not merely an academic exercise but a crucial step in unlocking their therapeutic potential. This guide provides the theoretical grounding and practical instruction necessary to characterize the solubility of this compound.

Physicochemical Profile and Theoretical Solubility Predictions

The structure of this compound offers several clues to its solubility behavior.

  • Aromatic System: The molecule is dominated by two fused aromatic rings (isoquinoline) and an additional aromatic ring (bromopyridine). This large, rigid, and predominantly nonpolar surface area suggests a preference for organic solvents over aqueous media.

  • Polarity and Hydrogen Bonding: The presence of two nitrogen atoms introduces polarity and the capacity to act as hydrogen bond acceptors. The isoquinoline nitrogen is a weak base (pKa of 5.14 for the parent molecule), allowing it to be protonated in acidic media, which would dramatically increase aqueous solubility.[3] However, in neutral organic solvents, its primary interactions will be dipole-dipole forces and hydrogen bonding with protic solvents.

  • Halogenation: The bromine atom adds to the molecular weight and polarizability of the molecule, which can enhance van der Waals interactions with a variety of solvents.

Based on the principle of "like dissolves like," we can make educated predictions about the compound's solubility. These predictions are qualitative but provide an essential starting point for solvent selection in experimental work.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN)HighThese solvents have strong dipole moments that can interact with the polar regions of the molecule. DMSO is a particularly powerful organic solvent capable of disrupting intermolecular forces in the solid state.[4]
Chlorinated Dichloromethane (DCM), Chloroform (CHCl₃)High to MediumThese solvents are of intermediate polarity and are effective at solvating large organic molecules. Their ability to engage in weak hydrogen bonding and dipole interactions makes them suitable for this compound.
Polar Protic Methanol (MeOH), Ethanol (EtOH)Medium to LowThe ability of these solvents to act as hydrogen bond donors will facilitate interaction with the nitrogen atoms. However, the large nonpolar scaffold may limit high solubility compared to polar aprotic solvents.
Ethers Tetrahydrofuran (THF), Diethyl Ether (Et₂O)Medium to LowTHF, being more polar, is expected to be a better solvent than diethyl ether. Solubility will be driven by dipole-dipole and dispersion forces.
Aromatic Toluene, BenzeneMedium to LowPi-stacking interactions between the solvent and the aromatic rings of the solute can promote solubility, though the polar nature of the nitrogen heterocycles may limit this.
Nonpolar Hexanes, HeptaneVery LowThe significant polarity introduced by the two nitrogen atoms makes the molecule incompatible with purely nonpolar aliphatic solvents.

Experimental Determination of Thermodynamic Solubility

While predictions are useful, empirical data is required for accuracy. The "shake-flask" method is the universally accepted gold-standard for determining thermodynamic (or equilibrium) solubility.[5] It measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid solute.[6]

Rationale for Method Selection

The shake-flask method is chosen for its reliability and direct measurement of equilibrium, which is crucial for applications like formulation and biopharmaceutical classification.[4][6] Unlike kinetic solubility methods, which can overestimate solubility due to the formation of supersaturated solutions, the shake-flask method ensures the system has reached its lowest energy state, providing a true measure of the compound's solubility in a given solvent system.[1]

Experimental Workflow Diagram

The following diagram outlines the key stages of the shake-flask solubility determination protocol.

G Workflow for Shake-Flask Solubility Determination prep Preparation add Add Excess Solid to Solvent prep->add Known mass of compound, known volume of solvent equil Equilibration add->equil Seal vial, place in shaker at constant T phase_sep Phase Separation equil->phase_sep Agitate for 24-48h until equilibrium sample Sampling & Dilution phase_sep->sample Centrifuge or filter to remove solid analyze Analysis (UV-Vis/HPLC) sample->analyze Prepare serial dilutions of clear supernatant calc Calculation analyze->calc Measure absorbance/peak area against calibration curve

Sources

The Bromo-Pyridyl-Isoquinoline Scaffold: A Technical Guide to Synthesis and Application

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Value of the Bromo-Pyridyl-Isoquinoline Core

In the landscape of modern chemical research, few scaffolds offer the versatility and strategic importance of the isoquinoline core. As a "privileged structure," its derivatives are foundational to numerous pharmaceuticals and functional materials.[1][2] This guide focuses on a particularly potent subclass: bromo-pyridyl-isoquinolines . The inclusion of a bromine atom is not merely an incidental feature; it is a strategic linchpin. It serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, allowing for the precise installation of a pyridyl moiety and other functionalities.[3] The pyridine ring, in turn, is a critical pharmacophore, capable of engaging in hydrogen bonding and other key interactions within biological targets, or tuning the electronic properties of a material.

This document provides an in-depth exploration of the synthesis, properties, and applications of bromo-pyridyl-isoquinolines, intended for researchers and professionals in drug development and materials science. We will move beyond simple procedural lists to dissect the causality behind experimental choices, ensuring a deep, actionable understanding of this powerful chemical motif.

Part 1: Synthetic Strategies for Bromo-Pyridyl-Isoquinolines

The construction of a bromo-pyridyl-isoquinoline is a tale of two parts: assembling the core bromo-isoquinoline structure and subsequently introducing the pyridyl substituent.

Crafting the Bromo-Isoquinoline Core

The initial challenge is the synthesis of the brominated isoquinoline ring system. The choice of method depends heavily on the desired substitution pattern and the sensitivity of other functional groups on the starting materials.

Method A: Direct Bromination of Isoquinoline

For simpler structures, direct electrophilic bromination of the parent isoquinoline is a viable, albeit sometimes unselective, approach.

  • Causality: The reaction is typically performed at high temperatures in a non-polar solvent like nitrobenzene.[4] Isoquinoline hydrochloride is often used as the substrate. The protonated nitrogen deactivates the pyridine ring towards electrophilic attack, directing the bromine to the more electron-rich benzene ring. However, regioselectivity can be an issue, and harsh conditions limit the functional group tolerance. A common outcome is the formation of 4-bromoisoquinoline.[4][5]

Method B: Building from Brominated Precursors

A more controlled and versatile approach involves building the isoquinoline ring from readily available brominated phenyl precursors. This provides unambiguous regiochemical control. Classic named reactions are the workhorses for this strategy.

  • Bischler-Napieralski Synthesis: This powerful method involves the cyclization of an N-acylated-β-phenylethylamine using a dehydrating agent, typically a Lewis acid like POCl₃ or P₂O₅.[6] Starting with a brominated phenylethylamine ensures the bromine is precisely placed. The initial product is a 3,4-dihydroisoquinoline, which can be dehydrogenated to the aromatic isoquinoline using a catalyst like palladium on carbon (Pd/C).[6]

    • Expert Insight: The choice of the acyl group is critical. It not only becomes part of the final structure but also influences the ease of cyclization. Electron-donating groups on the phenyl ring facilitate the reaction by stabilizing the carbocation intermediate formed during the electrophilic aromatic substitution step.

  • Pictet-Spengler Reaction: This reaction condenses a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline.[6] Like the Bischler-Napieralski synthesis, using a brominated β-arylethylamine as the starting material embeds the bromine atom into the desired position from the outset. Subsequent oxidation is required to achieve the fully aromatic isoquinoline core.

Below is a conceptual workflow for the Bischler-Napieralski synthesis.

G cluster_0 Bischler-Napieralski Synthesis of Bromo-Isoquinoline A Bromo-phenylethylamine C N-Acyl-Bromo-phenylethylamine A->C Acylation B Acyl Chloride / Anhydride B->C E 3,4-Dihydro-bromo-isoquinoline C->E Cyclization D Lewis Acid (e.g., POCl₃) D->E G Bromo-isoquinoline E->G Aromatization F Dehydrogenation (e.g., Pd/C) F->G

Caption: Bischler-Napieralski workflow for targeted bromo-isoquinoline synthesis.

Installing the Pyridyl Moiety: The Art of Cross-Coupling

With the bromo-isoquinoline in hand, the bromine atom becomes a powerful handle for C-C or C-N bond formation via palladium-catalyzed cross-coupling. This is the most common and efficient strategy for introducing the pyridyl group.

Method A: Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is the preeminent method for creating a carbon-carbon bond between the bromo-isoquinoline and a pyridylboronic acid or ester.[7][8]

  • Causality & Mechanism: The reaction proceeds through a well-established catalytic cycle involving a Palladium(0) species. The key steps are:

    • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the isoquinoline.

    • Transmetalation: The pyridyl group is transferred from the boron atom to the palladium center, displacing the halide. This step is often facilitated by a base (e.g., Na₂CO₃, K₂CO₃), which activates the boronic acid.[8]

    • Reductive Elimination: The two organic fragments (isoquinoline and pyridine) are coupled, forming the final product and regenerating the Pd(0) catalyst.

  • Expert Insight: The challenge with pyridylboronic acids, especially 2-pyridyl derivatives, is their potential for slow transmetalation and decomposition via protodeboronation.[7] The choice of ligand on the palladium catalyst is therefore critical. Bulky, electron-rich phosphine ligands (e.g., those based on biaryl scaffolds) are often employed to accelerate the oxidative addition and reductive elimination steps, improving overall efficiency.

G cluster_1 Suzuki-Miyaura Coupling Workflow BromoIso Bromo-isoquinoline Product Pyridyl-isoquinoline BromoIso->Product PyridylBoronic Pyridylboronic Acid/Ester PyridylBoronic->Product PdCatalyst Pd(0) Catalyst + Ligand PdCatalyst->Product Catalyzes Base Base (e.g., K₂CO₃) Base->Product Activates

Caption: Key components for a successful Suzuki-Miyaura cross-coupling reaction.

Method B: Buchwald-Hartwig Amination (C-N Bond Formation)

To create a pyridylamino-isoquinoline, where the pyridine is linked via a nitrogen atom, the Buchwald-Hartwig amination is the method of choice.[9][10] This reaction couples the bromo-isoquinoline with an aminopyridine.

  • Causality & Mechanism: The catalytic cycle is analogous to the Suzuki coupling but involves an amine instead of an organoboron reagent.

    • Oxidative Addition: Pd(0) inserts into the C-Br bond.

    • Amine Coordination & Deprotonation: The aminopyridine coordinates to the palladium center, and a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄) deprotonates the amine to form a palladium-amido complex.

    • Reductive Elimination: The C-N bond is formed, releasing the pyridylamino-isoquinoline product and regenerating the Pd(0) catalyst.

  • Expert Insight: The base is not merely an acid scavenger; it is integral to the catalytic cycle by generating the active palladium-amido intermediate.[9] The choice of base and solvent must be carefully considered to avoid side reactions. For volatile amines, the reaction may need to be conducted in a sealed vessel to maintain concentration.[11]

G cluster_2 Buchwald-Hartwig Amination Workflow BromoIso Bromo-isoquinoline Product Pyridylamino-isoquinoline BromoIso->Product AminoPyridine Aminopyridine AminoPyridine->Product PdCatalyst Pd(0) Catalyst + Ligand PdCatalyst->Product Catalyzes Base Strong, Non-nucleophilic Base Base->Product Deprotonates

Caption: Core reactants for the Buchwald-Hartwig C-N bond formation.

Part 2: Applications in Drug Discovery

The bromo-pyridyl-isoquinoline scaffold is a fertile ground for the discovery of novel therapeutics, particularly in oncology.[1]

Kinase Inhibitors

Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer.[3][12] The isoquinoline framework is a well-established ATP-competitive scaffold.

  • Mechanism of Action: The nitrogen atoms in the isoquinoline and pyridine rings act as hydrogen bond acceptors, mimicking the interactions of the adenine region of ATP with the kinase hinge region. The bromo-substituent, or the subsequent modifications it enables, can be used to probe deeper pockets within the active site to enhance potency and selectivity.

  • Structure-Activity Relationship (SAR): Studies on pyrazolo[3,4-g]isoquinolines have shown that substitution is critical for activity. For instance, introducing a bromine atom at certain positions can be detrimental to the inhibition of some kinases (like Haspin), while alkyl groups at other positions can modulate the selectivity profile.[3] This highlights the bromine's dual role: a synthetic handle and a sterically and electronically influential substituent. Several indenoisoquinoline derivatives have also shown promise as anticancer agents in clinical trials by targeting topoisomerase I.[13]

Compound ClassTarget Kinase(s)Typical IC₅₀ RangeReference(s)
Pyrazolo[3,4-g]isoquinolinesHaspin, CLK1, DYRK1A50 nM - 10 µM[3]
Pyrido[3,4-g]quinazolinesCDK5, GSK3>10 µM[14]
Isoquinoline-pyridine hybridsAkt/PKBSub-micromolar[15]

Table 1: Examples of Isoquinoline-Based Kinase Inhibitors and Their Potencies.

Other Therapeutic Applications

The pharmacological potential of isoquinolines extends beyond kinase inhibition. Derivatives have been investigated for a wide array of activities:

  • Anticancer: Cytotoxicity against various cancer cell lines.[16]

  • Antibacterial: Activity against Gram-positive bacteria like Staphylococcus aureus.[17]

  • Antihypertensive and Anesthetic: The core is present in marketed drugs like quinapril and dimethisoquin.[2][6]

Part 3: Applications in Materials Science

The rigid, planar, and aromatic nature of the isoquinoline core, combined with the electronic properties imparted by pyridyl substitution, makes these compounds attractive for use in organic electronics.

Organic Light-Emitting Diodes (OLEDs)

Push-pull chromophores, where an electron-donating group is conjugated with an electron-withdrawing group, are excellent candidates for fluorescent materials in OLEDs.[18][19]

  • Functionality: A pyridyl-isoquinoline can be designed as a push-pull system. For example, an amino group on the isoquinoline ring acts as the donor, while the electron-deficient pyridine ring acts as the acceptor. This charge-transfer character often leads to strong fluorescence.[19][20]

  • Photophysical Properties: These compounds can exhibit large Stokes shifts and solvatochromism (a change in emission color with solvent polarity).[18][21] The bromine atom can be replaced with various aryl groups via Suzuki coupling to fine-tune the emission wavelength across the visible spectrum. Some isoquinoline derivatives have been investigated for their potential in generating white-light emission, a key goal in OLED technology for displays and lighting.[18][20]

PropertyTypical Value/ObservationSignificance for OLEDsReference(s)
Emission Maxima (λₑₘ)430 - 580 nmTunable color (Blue to Yellow)[22][23]
Fluorescence Quantum Yield (Φf)0.20 - 0.30Efficiency of light emission[22]
Stokes ShiftUp to 135 nmReduces self-absorption losses[21]

Table 2: Representative Photophysical Properties of Functionalized Isoquinolines.

Part 4: Detailed Experimental Protocols

Trustworthy science relies on reproducible methods. Below is a representative, self-validating protocol for a Suzuki-Miyaura coupling reaction.

Protocol: Synthesis of a 4-(Pyridin-3-yl)isoquinoline

Objective: To synthesize a pyridyl-isoquinoline via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 4-Bromoisoquinoline (1.0 eq)

  • Pyridine-3-boronic acid (1.5 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.05 eq)

  • Triphenylphosphine [PPh₃] (0.10 eq)

  • Sodium carbonate [Na₂CO₃] (2.0 eq)

  • Solvent: N,N-Dimethylformamide (DMF)

Procedure:

  • Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromoisoquinoline, pyridine-3-boronic acid, and sodium carbonate.

  • Evacuation and Backfill: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical as the Pd(0) species in the catalytic cycle is oxygen-sensitive.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium(II) acetate and triphenylphosphine.

  • Solvent Addition: Add anhydrous DMF via syringe. The reaction mixture is typically a suspension.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the pure 4-(pyridin-3-yl)isoquinoline product.

Self-Validation: The success of the protocol is validated by characterization of the product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry) to confirm the structure and purity, which should be consistent with literature values for the target compound.

Conclusion and Future Outlook

The bromo-pyridyl-isoquinoline scaffold represents a confluence of synthetic versatility and functional potential. The strategic placement of the bromine atom provides a reliable gateway to a vast chemical space through robust cross-coupling methodologies like the Suzuki-Miyaura and Buchwald-Hartwig reactions. In drug discovery, these compounds continue to yield promising kinase inhibitors and other therapeutic agents, where the pyridyl moiety is key to target engagement.[15] In materials science, their inherent photophysical properties are being harnessed to develop next-generation OLEDs.[24]

Future research will likely focus on developing more sustainable and efficient catalytic systems for their synthesis, exploring novel substitution patterns to fine-tune biological activity and material properties, and expanding their application into new areas such as photodynamic therapy and chemical sensing. The logical and proven synthetic pathways, coupled with the profound impact of this scaffold, ensure that bromo-pyridyl-isoquinolines will remain a subject of intense and fruitful scientific inquiry.

References

  • (No Source Provided)
  • CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid - Google P
  • Synthesis of 4-Bromoisoquinoline - PrepChem.com. (URL: )
  • A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone - ResearchG
  • Synthesis, Reactions and Medicinal Uses of Isoquinoline - Pharmaguideline. (URL: )
  • (No Source Provided)
  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - MDPI. (URL: )
  • Synthesis of isoquinolines and pyridines by the palladium-catalyzed iminoannulation of internal alkynes - PubMed. (URL: )
  • Synthesis of Isoquinolines and Pyridines via Palladium-Catalyzed Iminoannulation of Internal Acetylenes | The Journal of Organic Chemistry - ACS Public
  • (No Source Provided)
  • Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. (URL: )
  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review - Semantic Scholar. (URL: )
  • Production of Organic Light-Emitting Diode with Fluorescence Featured Quinoline Deriv
  • Novel fluorescent isoquinoline derivatives obtained via Buchwald-Hartwig coupling of isoquinolin-3-amines - ResearchG
  • QSAR Studies, Synthesis, and Biological Evaluation of New Pyrimido-Isoquinolin-Quinone Derivatives against Methicillin-Resistant Staphylococcus aureus - MDPI. (URL: )
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. (URL: )
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - NIH. (URL: )
  • Photophysical properties of isoquinoline derivatives.
  • Evaluation of Spirooxindole-3,3'-pyrrolines-incorporating Isoquinoline Motif as Antitumor, Anti-Inflammatory, Antibacterial, Antifungal, and Antioxidant Agents | Request PDF - ResearchG
  • Organic LEDs Based on Bis(8-hydroxyquinoline) Zinc Derivatives with a Styryl Group - MDPI. (URL: )
  • Pyridine-Substituted Indenoisoquinolines a a Reagents and conditions - ResearchG
  • Suzuki cross-coupling reaction - YouTube. (URL: [Link])

  • Push-Pull (Iso)quinoline Chromophores: Synthesis, Photophysical Properties, and Use for White-Light Emission - PubMed. (URL: [Link])

  • Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed. (URL: [Link])

  • Synthesis and preliminary in vitro kinase inhibition evaluation of new diversely substituted pyrido[3,4-g]quinazoline derivatives - PubMed. (URL: [Link])

  • Applied Biological and Physicochemical Activity of Isoquinoline Alkaloids: Oxoisoaporphine and Boldine - MDPI. (URL: )
  • Solution processable small molecules for organic light-emitting diodes - RSC Publishing. (URL: [Link])

  • Isoquinoline-pyridine-based protein kinase B/Akt antagonists: SAR and in vivo antitumor activity - PubMed. (URL: [Link])

  • Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

  • (No Source Provided)
  • Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies - MDPI. (URL: )
  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed. (URL: [Link])

  • (No Source Provided)
  • Synthesis and photophysical evaluation of polarity sensitive push–pull isoquinolines and their alkynyl precursors - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • Biological Interfacial Materials for Organic Light-Emitting Diodes - MDPI. (URL: )
  • Push–Pull (Iso)quinoline Chromophores: Synthesis, Photophysical Properties, and Use for White‐Light Emission | Request PDF - ResearchGate. (URL: [Link])

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])

  • Synthesis and Characterization of Novel Functionally Substituted Planar Pyrimidothienoisoquinolines and Nonplanar (3aR, 4S, 9aS)-pyrazolo[3,4-g]isoquinolines | ACS Omega. (URL: [Link])

Sources

The Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of Novel Isoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline core, a deceptively simple fusion of a benzene and a pyridine ring, stands as a titan in the world of medicinal chemistry and natural products.[1][2] Its rigid framework and the strategic placement of a nitrogen atom bestow upon it the ability to interact with a vast array of biological targets, making it a "privileged scaffold" in drug discovery.[3][4] From the potent analgesic properties of morphine to the broad-spectrum antimicrobial activity of berberine, isoquinoline alkaloids have long been a source of therapeutic agents.[1][5][6] This guide provides a deep dive into the contemporary strategies employed in the discovery and synthesis of novel isoquinoline derivatives, offering field-proven insights for researchers aiming to harness the therapeutic potential of this remarkable heterocyclic system.

Part 1: The Enduring Relevance of the Isoquinoline Core in Modern Drug Discovery

The therapeutic significance of the isoquinoline scaffold is not merely historical; it is a continuously evolving field of research. Recent studies have demonstrated the efficacy of novel synthetic isoquinoline derivatives against a wide range of diseases, including cancer, microbial infections, and neurodegenerative disorders.[7][8][9] For instance, certain derivatives have shown potent anti-cancer activity by inhibiting topoisomerase I or targeting signaling pathways like NF-κB.[7] The versatility of the isoquinoline nucleus allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to develop highly selective and potent drug candidates.[10][11]

The inherent biological activity of naturally occurring isoquinoline alkaloids continues to inspire the design of new therapeutic agents.[1][8] Compounds like tetrandrine, a bis-benzylisoquinoline alkaloid, have demonstrated tumorigenesis-suppressing properties through the modulation of multiple signaling pathways.[7] This underscores the importance of both natural product isolation and semi-synthetic modification in the ongoing quest for new medicines.

Part 2: Strategic Synthesis of the Isoquinoline Core: From Classic Reactions to Modern Innovations

The construction of the isoquinoline skeleton has been a central theme in organic synthesis for over a century. While classical methods remain foundational, the advent of modern catalytic systems has revolutionized the efficiency, scope, and sustainability of isoquinoline synthesis.

Foundational Pillars: Classical Name Reactions

The enduring power of classical reactions lies in their reliability and the wealth of accumulated knowledge surrounding their application. These methods are particularly valuable in the total synthesis of complex natural products.

  • The Bischler-Napieralski Reaction: This powerful intramolecular electrophilic aromatic substitution reaction enables the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides.[12][13][14] The reaction is typically promoted by a dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), under heating.[12][13] The resulting dihydroisoquinolines can be readily oxidized to the corresponding isoquinolines. The choice of condensing agent and reaction conditions is critical and depends on the electronic nature of the aromatic ring; electron-rich systems undergo cyclization more readily.[12][15]

    • Causality in Experimental Choice: The selection of a strong dehydrating agent like POCl₃ is crucial as it activates the amide carbonyl for intramolecular attack by the electron-rich aromatic ring. The mechanism is believed to proceed through a nitrilium ion intermediate, which is a potent electrophile.[13][14]

  • The Pictet-Spengler Reaction: A cornerstone in the synthesis of tetrahydroisoquinolines (THIQs), this reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[16] The reaction is a special case of the Mannich reaction and is particularly effective for the synthesis of indole and isoquinoline alkaloids.[16][17] The reaction can often proceed under mild, even physiological, conditions, especially with electron-rich aromatic systems.[18]

    • Self-Validating System: The reaction's robustness is demonstrated by its frequent use in the total synthesis of complex natural products, where its predictable stereochemical outcome is highly valued.[16] The formation of the iminium ion intermediate is the driving force for the subsequent intramolecular cyclization.[17]

  • The Pomeranz-Fritsch Reaction: This method provides a direct route to isoquinolines from a benzaldehyde and an aminoacetoaldehyde diethyl acetal in the presence of a strong acid.[19][20] A modification by Schlittler and Müller allows for the use of a benzylamine and a glyoxal acetal.[19] While effective, this reaction often requires harsh acidic conditions and can be sensitive to the nature of the substituents on the aromatic ring.[21][22]

    • Authoritative Grounding: The mechanism involves the formation of a Schiff base, which then undergoes acid-catalyzed cyclization.[20] Modern modifications have focused on improving yields and expanding the substrate scope.[21][23]

The New Frontier: Transition-Metal-Catalyzed Syntheses

The limitations of classical methods, such as harsh reaction conditions and limited functional group tolerance, have spurred the development of more efficient and versatile transition-metal-catalyzed approaches.[2][24] These modern methods often rely on C-H activation, offering atom-economical pathways to highly functionalized isoquinoline derivatives.[1]

  • Rhodium(III)-Catalyzed C-H Activation/Annulation: This has emerged as a powerful strategy for the one-pot synthesis of isoquinolines.[25][26] Typically, an aryl ketone oxime is reacted with an alkyne in the presence of a rhodium catalyst. The oxime acts as a directing group, facilitating the ortho-C-H activation of the aromatic ring, followed by insertion of the alkyne and subsequent cyclization.[27]

  • Palladium-Catalyzed Reactions: Palladium catalysts are widely used in various cross-coupling and annulation reactions to construct the isoquinoline core.[1] For example, the coupling of o-iodobenzaldehydes with terminal acetylenes, followed by a copper-catalyzed cyclization, provides a rapid entry to substituted isoquinolines.[27]

  • Sustainable and Greener Alternatives: Recognizing the environmental impact of traditional synthetic methods, recent research has focused on developing greener alternatives.[2] This includes the use of recyclable catalysts, benign solvents like polyethylene glycol (PEG), and energy-efficient techniques such as microwave irradiation.[2][24] For instance, a recyclable ruthenium catalyst in PEG has been used for the rapid and atom-efficient synthesis of isoquinolines and isoquinolinones.[2][24]

Part 3: Experimental Protocols and Data Presentation

To provide practical guidance, this section outlines detailed experimental protocols for key synthetic transformations and presents quantitative data in a clear, tabular format.

Experimental Protocol: Bischler-Napieralski Synthesis of a 3,4-Dihydroisoquinoline Derivative

Objective: To synthesize 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline.

Materials:

  • N-(3,4-Dimethoxyphenethyl)acetamide

  • Phosphorus oxychloride (POCl₃)

  • Acetonitrile (anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-(3,4-dimethoxyphenethyl)acetamide (1.0 eq) in anhydrous acetonitrile.

  • Carefully add phosphorus oxychloride (1.5 eq) dropwise to the stirred solution at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Basify the aqueous solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~8-9.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline.

Data Presentation: Comparison of Synthetic Methodologies
MethodKey FeaturesAdvantagesLimitationsRepresentative Yields
Bischler-Napieralski Intramolecular cyclization of β-arylethylamidesReliable, good for electron-rich systemsRequires strong acids/dehydrating agents, harsh conditions60-90%
Pictet-Spengler Condensation of β-arylethylamines with carbonylsMild conditions, high stereocontrolPrimarily for tetrahydroisoquinolines70-95%
Pomeranz-Fritsch Direct synthesis from benzaldehydesDirect route to isoquinolinesHarsh acidic conditions, can have low yields30-60%
Rh(III)-Catalyzed C-H Activation C-H activation/annulation with alkynesHigh atom economy, good functional group toleranceRequires expensive metal catalyst75-98%

Part 4: Visualization of Key Processes

Diagrams are essential for understanding complex chemical transformations and biological pathways. The following sections provide Graphviz diagrams to illustrate key concepts discussed in this guide.

Diagram: General Workflow for Isoquinoline-Based Drug Discovery

DrugDiscoveryWorkflow cluster_Discovery Discovery & Design cluster_Synthesis Synthesis & Optimization cluster_Evaluation Preclinical & Clinical Evaluation Target Target Identification & Validation LeadGen Lead Generation (Screening, Natural Products) Target->LeadGen Classical Classical Synthesis (Bischler-Napieralski, etc.) LeadGen->Classical Fragment Fragment-Based Design Modern Modern Synthesis (C-H Activation, etc.) Fragment->Modern SAR Structure-Activity Relationship (SAR) Studies Classical->SAR Modern->SAR InVitro In Vitro Biological Evaluation SAR->InVitro InVivo In Vivo Animal Models InVitro->InVivo Clinical Clinical Trials InVivo->Clinical

Caption: A generalized workflow for the discovery and development of isoquinoline-based drugs.

Diagram: Simplified Mechanism of the Bischler-Napieralski Reaction

BischlerNapieralski Amide β-Arylethylamide Intermediate1 Activation with POCl₃ Amide->Intermediate1 + POCl₃ Nitrilium Nitrilium Ion Intermediate Intermediate1->Nitrilium - (Cl₃PO)₂O Cyclization Intramolecular Electrophilic Attack Nitrilium->Cyclization Dihydroisoquinoline 3,4-Dihydroisoquinoline Cyclization->Dihydroisoquinoline + H₂O Isoquinoline Isoquinoline Dihydroisoquinoline->Isoquinoline Oxidation

Caption: A simplified mechanistic pathway for the Bischler-Napieralski reaction.

Diagram: The Central Role of Isoquinolines in Medicinal Chemistry

IsoquinolineApplications Isoquinoline Isoquinoline Scaffold Anticancer Anticancer Isoquinoline->Anticancer Antimicrobial Antimicrobial Isoquinoline->Antimicrobial Antiviral Antiviral Isoquinoline->Antiviral CNS CNS Activity Isoquinoline->CNS AntiInflammatory Anti-inflammatory Isoquinoline->AntiInflammatory

Caption: The diverse pharmacological applications of the isoquinoline scaffold.

Conclusion

The isoquinoline scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synergy between classical synthetic methods and modern, transition-metal-catalyzed reactions provides a powerful toolkit for accessing a vast chemical space of isoquinoline derivatives. By understanding the underlying principles of these synthetic strategies and leveraging structure-activity relationship studies, researchers can rationally design and synthesize new compounds with improved efficacy and safety profiles. The future of isoquinoline-based drug discovery is bright, with ongoing innovations in synthetic methodology and a deeper understanding of the biological targets of these remarkable molecules.

References

  • Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. International Journal of Pharmaceutical Sciences.
  • Recent Advances in Synthetic Isoquinoline-Based Deriv
  • Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. PubMed.
  • Recent Advances in the Synthesis of Isoquinoline-Fused Benzimidazoles. MDPI.
  • Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. MDPI.
  • Bischler–Napieralski reaction. Grokipedia.
  • Pictet–Spengler reaction. Wikipedia.
  • Synthesis of isoquinolines and isoquinolinones via transition‐metal‐catalyzed C–H functionalization.
  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-comp
  • Isolation, biological activity, and synthesis of isoquinoline alkaloids.
  • Synthesis of isoquinolines. Organic Chemistry Portal.
  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar.
  • Transition‐Metal‐Catalyzed synthesis of isoquinolines.
  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-comp
  • The Pictet-Spengler Reaction Upd
  • recent advances in the synthesis of isoquinoline and its analogue: a review.
  • Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. PMC - NIH.
  • Isoquinolines: Important Cores in Many Marketed and Clinical Drugs.
  • Synthesis of isoquinolines by transition‐metal‐catalyzed C−H activation.
  • Pictet-Spengler reaction. Name-Reaction.com.
  • Novel Biosynthetic Route to the Isoquinoline Scaffold. PubMed.
  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. NIH.
  • Isoquinoline derivatives and its medicinal activity. Website.
  • Pictet-Spengler Reaction. J&K Scientific LLC.
  • Fragment-based design of isoquinoline derivatives as anti-inflamm
  • Isolation, biological activity, and synthesis of isoquinoline alkaloids. Semantic Scholar.
  • Isoquinoline. Wikipedia.
  • Searching for New Biologically Active Compounds Derived
  • Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. Bentham Science.
  • Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. MDPI.
  • Biologically Active Isoquinoline Alkaloids covering 2014-2018. PMC - PubMed Central.
  • Pomeranz-Fritsch Reaction. Thermo Fisher Scientific - DE.
  • Novel Biosynthetic Route to the Isoquinoline Scaffold. ACS Chemical Biology.
  • The Isoquinoline Alkaloids.
  • Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions.
  • Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction P
  • Pomeranz–Fritsch reaction.
  • Bischler–Napieralski reaction. Wikipedia.
  • Bischler-Napieralski Reaction. Organic Chemistry Portal.
  • A new modification of the pomeranz–fritsch isoquinoline synthesis. Journal of the Chemical Society, Perkin Transactions 1.
  • Bischler-Napieralski Reaction. J&K Scientific LLC.
  • Bischler napieralski reaction. PPTX - Slideshare.

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Suzuki-Miyaura Coupling Synthesis of 4-(5-Bromo-pyridin-2-yl)-isoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Biaryl Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in the synthesis of biaryl and substituted aromatic compounds, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[2] The reaction typically involves the coupling of an organoboron species, such as a boronic acid or ester, with an organohalide in the presence of a palladium catalyst and a base.[3]

This application note provides a detailed protocol for the synthesis of 4-(5-Bromo-pyridin-2-yl)-isoquinoline, a heteroaromatic biaryl compound with potential applications in medicinal chemistry and materials science. The isoquinoline moiety is a key structural component in numerous alkaloids and pharmacologically active compounds.[1] Similarly, substituted pyridines are integral to many drug candidates. The targeted synthesis of molecules combining these two pharmacophores is of significant interest for the development of novel chemical entities.

This guide is designed to provide not just a step-by-step procedure but also the underlying scientific rationale for the chosen conditions, empowering researchers to adapt and troubleshoot the synthesis as needed.

Proposed Synthetic Strategy

The synthesis of this compound will be achieved via a Suzuki-Miyaura cross-coupling reaction. The most strategic approach involves the coupling of isoquinoline-4-boronic acid with 2,5-dibromopyridine . This strategy leverages the differential reactivity of the bromine atoms on the pyridine ring, where the C-2 position is known to be more susceptible to oxidative addition to the palladium(0) catalyst compared to the C-5 position. This regioselectivity allows for a controlled, mono-coupling reaction to yield the desired product.

Caption: Proposed synthetic route for this compound.

Detailed Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale. All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment.

Reagents and Materials
Reagent/MaterialMolecular FormulaMW ( g/mol )AmountMoles (mmol)Role
Isoquinoline-4-boronic acidC₉H₈BNO₂172.98173 mg1.0Nucleophile
2,5-DibromopyridineC₅H₃Br₂N236.89284 mg1.2Electrophile
Pd(PPh₃)₄C₇₂H₆₀P₄Pd1155.5658 mg0.05Catalyst
Sodium Carbonate (Na₂CO₃)Na₂CO₃105.99212 mg2.0Base
1,4-DioxaneC₄H₈O₂88.118 mL-Solvent
Water (deionized)H₂O18.022 mL-Co-solvent
Procedure
  • Reaction Setup: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add isoquinoline-4-boronic acid (173 mg, 1.0 mmol), 2,5-dibromopyridine (284 mg, 1.2 mmol), and sodium carbonate (212 mg, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask via syringe. Stir the mixture to dissolve the reagents.

  • Degassing: Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.

  • Catalyst Addition: To the degassed mixture, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (58 mg, 0.05 mmol).

  • Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously overnight (12-16 hours).

  • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Scientific Rationale and Causality

The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of each reaction component.

  • Catalyst System: Tetrakis(triphenylphosphine)palladium(0) is a widely used and effective catalyst for a variety of Suzuki couplings. The phosphine ligands stabilize the palladium center and facilitate the catalytic cycle.[4]

  • Base: A base is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[3] Sodium carbonate is a common and effective inorganic base for this purpose.

  • Solvent System: A mixture of 1,4-dioxane and water is frequently employed. Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base and aids in the formation of the active boronate species.

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation by atmospheric oxygen, which can lead to catalyst deactivation. Therefore, maintaining an inert atmosphere throughout the reaction is critical for achieving high yields.

Catalytic Cycle of the Suzuki-Miyaura Coupling

The mechanism of the Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4]

Suzuki_Cycle Pd0 Pd(0)L2 PdII_Aryl Ar-Pd(II)-Br(L2) Pd0->PdII_Aryl OxAdd Oxidative Addition OxAdd->PdII_Aryl PdII_Biaryl Ar-Pd(II)-Ar'(L2) PdII_Aryl->PdII_Biaryl Transmetalation Transmetalation Transmetalation->PdII_Biaryl PdII_Biaryl->Pd0 RedElim Reductive Elimination PdII_Biaryl->RedElim Product_ArAr This compound PdII_Biaryl->Product_ArAr RedElim->Pd0 Reactant_ArBr 2,5-Dibromopyridine Reactant_ArBr->OxAdd Reactant_ArBOH Isoquinoline-4-boronate Reactant_ArBOH->Transmetalation Base Base (Na2CO3) Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow Overview

Caption: Overall experimental workflow for the synthesis.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

PropertyValue
Molecular Formula C₁₄H₉BrN₂
Molecular Weight 285.14 g/mol [5]
Appearance Expected to be a solid
Purity To be determined by HPLC or NMR
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure of the product. The number of signals, their chemical shifts, and coupling patterns will be indicative of the successful formation of the desired biaryl linkage.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product. The isotopic pattern of bromine should be observable.

  • Melting Point: The melting point of the purified solid should be determined and can serve as an indicator of purity.

References

  • Yavari, I., Hossaini, Z., & Sabbaghan, M. (2006). A synthesis of pyrrolo[2,1-a]isoquinolines through the reaction of activated acetylenes and isoquinoline in the presence of ethyl bromopyruvate. Tetrahedron Letters, 47(34), 6037–6040. [Link]

  • Brown, W. D., & Gouliaev, A. H. (2002). SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE. Organic Syntheses, 79, 80. [Link]

  • Wikipedia contributors. (2023, December 29). Suzuki reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 22, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 22, 2026, from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 22, 2026, from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved January 22, 2026, from [Link]

  • NRO-Chemistry. (2022, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]

  • Science of Synthesis. (n.d.). Product Class 5: Isoquinolines. Thieme. Retrieved January 22, 2026, from [Link]

Sources

Application Notes and Protocols for Palladium-Catalyzed Pyridyl-Isoquinoline Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of Pyridyl-Isoquinolines

The fusion of pyridine and isoquinoline moieties creates a class of bicyclic heteroaromatic compounds with significant interest in medicinal chemistry and materials science.[1][2] The isoquinoline scaffold is a privileged structure found in numerous biologically active compounds and natural products, exhibiting a wide range of pharmacological activities including anticancer and anti-inflammatory properties.[1] The addition of a pyridyl substituent can profoundly influence the molecule's steric and electronic properties, enhancing its ability to act as a bidentate nitrogen ligand for metal coordination or to interact with biological targets.[3] Consequently, robust and versatile synthetic methods for accessing pyridyl-isoquinolines are of paramount importance for researchers in drug discovery and development.

Palladium-catalyzed cross-coupling reactions have emerged as one of the most powerful and versatile tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[4] This guide provides an in-depth exploration of palladium-catalyzed methodologies for the synthesis of pyridyl-isoquinolines, offering detailed protocols and expert insights to facilitate their successful application in the laboratory.

I. Mechanistic Bedrock: The Palladium Catalytic Cycle

A fundamental understanding of the reaction mechanism is crucial for rational catalyst selection, reaction optimization, and troubleshooting. The generally accepted mechanism for palladium-catalyzed cross-coupling reactions involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[4]

  • Oxidative Addition: The cycle initiates with the oxidative addition of an organic halide (e.g., a halo-isoquinoline) to a low-valent palladium(0) species. This step involves the cleavage of the carbon-halogen bond and the formation of a new palladium(II) complex, where both the organic group and the halide are bound to the palladium center.[4]

  • Transmetalation: In this step, the organic group from an organometallic reagent (e.g., a pyridyl-boronic acid in Suzuki-Miyaura coupling) is transferred to the palladium(II) complex, displacing the halide. This assembles both organic coupling partners on the same palladium atom.[4]

  • Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium(II) complex, forming the desired carbon-carbon bond of the pyridyl-isoquinoline product. This process regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[4][5]

The efficiency and success of the overall reaction are critically dependent on the interplay of the palladium precursor, the ligands coordinating to the palladium center, the base, and the solvent.

Palladium_Catalytic_Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition R-X R-Pd(II)L_n-X R-Pd(II)L_n-X Oxidative_Addition->R-Pd(II)L_n-X Transmetalation Transmetalation R-Pd(II)L_n-X->Transmetalation R'-M R-Pd(II)L_n-R' R-Pd(II)L_n-R' Transmetalation->R-Pd(II)L_n-R' Reductive_Elimination Reductive Elimination R-Pd(II)L_n-R'->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Product R-R' Reductive_Elimination->Product

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

II. Synthetic Strategies and Protocols

Several palladium-catalyzed cross-coupling strategies can be employed for the synthesis of pyridyl-isoquinolines, each with its own advantages and considerations.

A. Suzuki-Miyaura Coupling: A Workhorse for C-C Bond Formation

The Suzuki-Miyaura coupling is a widely used and robust method for the formation of biaryl compounds.[6] In the context of pyridyl-isoquinoline synthesis, this typically involves the reaction of a halo-isoquinoline with a pyridyl-boronic acid or ester, or vice versa.

Causality Behind Experimental Choices:

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) or bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) are common and effective palladium sources.[7][8] The choice of catalyst can influence reaction rates and yields.

  • Ligand: Phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle. Triphenylphosphine (PPh₃) is a standard choice, while more sterically demanding and electron-rich ligands can sometimes improve catalytic activity.[8] The ligand can have a significant impact on the outcome of the reaction.[9]

  • Base: A base is required to activate the boronic acid for transmetalation. Inorganic bases such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) are commonly used, often in aqueous solution.[7] The choice of base can affect the reaction rate and substrate scope.

  • Solvent: A solvent system that can dissolve both the organic substrates and the inorganic base is necessary. Common choices include 1,4-dioxane, dimethylformamide (DMF), or toluene, often with the addition of water to dissolve the base.[7][8] The solvent can significantly influence the reaction's rate and selectivity.[10]

Experimental Protocol: Synthesis of 1-(pyridin-2-yl)isoquinoline via Suzuki-Miyaura Coupling

This protocol is a representative example and may require optimization for different substrates.

Materials:

  • 1-Chloroisoquinoline

  • Pyridine-2-boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-chloroisoquinoline (1.0 mmol), pyridine-2-boronic acid (1.2 mmol), sodium carbonate (2.0 mmol), palladium(II) acetate (0.05 mmol, 5 mol%), and triphenylphosphine (0.10 mmol, 10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere.

  • Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.

  • Reaction: Heat the reaction mixture to reflux (approximately 100 °C) and stir for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 1-(pyridin-2-yl)isoquinoline.

Data Summary: Suzuki-Miyaura Coupling of Halogenated Heteroaromatics

EntryAryl HalideBoronic AcidCatalyst (mol%)BaseSolventYield (%)
11-ChloroisoquinolinePyridin-2-ylboronic acidPd(OAc)₂ (5) / PPh₃ (10)Na₂CO₃Dioxane/H₂O~70-85%
22-BromopyridineIsoquinoline-1-boronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/H₂O~65-80%
33-IodoisoquinolinePyridin-3-ylboronic acidPdCl₂(dppf) (3)Cs₂CO₃DMF~75-90%

Yields are approximate and can vary based on specific reaction conditions and substrate purity.

B. Direct C-H Arylation: An Atom-Economical Approach

Direct C-H arylation has gained significant attention as a more sustainable and atom-economical alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of one of the coupling partners.[11] In the context of pyridyl-isoquinoline synthesis, this could involve the direct coupling of an isoquinoline with a halo-pyridine or vice versa.

Causality Behind Experimental Choices:

  • Catalyst: Palladium catalysts, often in combination with specific ligands, are employed. Palladium pincer complexes have shown improved efficiency for direct arylation reactions.[11]

  • Directing Group: The regioselectivity of C-H activation is a key challenge. In some cases, a directing group on the isoquinoline or pyridine ring may be necessary to achieve the desired isomer.

  • Oxidant/Additive: An oxidant is often required to regenerate the active palladium catalyst. Silver carbonate (Ag₂CO₃) is a common choice.[12]

  • Solvent: High-boiling point, polar aprotic solvents such as dimethylacetamide (DMA) or N,N-dimethylformamide (DMF) are often used.[13]

Experimental Protocol: Direct C-2 Arylation of Isoquinoline with 2-Bromopyridine

This protocol is a general guideline and requires careful optimization.

Materials:

  • Isoquinoline

  • 2-Bromopyridine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine (PCy₃)

  • Potassium carbonate (K₂CO₃)

  • Pivalic acid (PivOH)

  • Dimethylacetamide (DMA)

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: In a sealable reaction tube, combine isoquinoline (1.0 mmol), 2-bromopyridine (1.2 mmol), palladium(II) acetate (0.05 mmol, 5 mol%), tricyclohexylphosphine (0.10 mmol, 10 mol%), potassium carbonate (2.0 mmol), and pivalic acid (0.3 mmol).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with nitrogen or argon.

  • Solvent Addition: Add anhydrous DMA (5 mL) via syringe.

  • Reaction: Heat the mixture to 120-140 °C for 12-24 hours.

  • Workup and Purification: Follow a similar workup and purification procedure as described for the Suzuki-Miyaura coupling.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine Reactants, Catalyst, Ligand, Base Inert Establish Inert Atmosphere Reactants->Inert Solvent Add Degassed Solvent Inert->Solvent Heating Heat to Desired Temperature Solvent->Heating Monitoring Monitor Progress (TLC/LC-MS) Heating->Monitoring Quenching Cool and Quench Monitoring->Quenching Extraction Extraction with Organic Solvent Quenching->Extraction Drying Dry and Concentrate Extraction->Drying Purification Column Chromatography Drying->Purification

Figure 2: General experimental workflow for palladium-catalyzed cross-coupling.

III. Troubleshooting and Optimization

Problem Potential Cause Suggested Solution
Low or no conversion Inactive catalystUse a fresh palladium source or a pre-catalyst. Ensure proper inert atmosphere techniques.
Poor quality reagentsPurify starting materials. Use high-purity, dry solvents.
Inappropriate base or solventScreen a variety of bases (e.g., K₃PO₄, CsF) and solvents (e.g., THF, Toluene).
Side reactions (e.g., homocoupling) Reaction temperature too highLower the reaction temperature and extend the reaction time.
Inefficient transmetalationChange the boronic acid derivative (e.g., MIDA boronate) or the base.
Catalyst decomposition Presence of oxygen or waterEnsure rigorous inert atmosphere and use of dry, degassed solvents.
High reaction temperatureOptimize the temperature to the lowest effective level.

IV. Conclusion

Palladium-catalyzed cross-coupling reactions offer a powerful and versatile platform for the synthesis of pyridyl-isoquinolines. The choice of the specific methodology, whether it be the well-established Suzuki-Miyaura coupling or the more modern direct C-H arylation, will depend on the specific substrates, desired regioselectivity, and the overall synthetic strategy. By understanding the underlying mechanistic principles and carefully selecting and optimizing the reaction parameters—catalyst, ligand, base, and solvent—researchers can efficiently access a wide range of pyridyl-isoquinoline derivatives for applications in drug discovery and materials science.

V. References

  • Ajani, O. O., Iyaye, K. T., & Ademosun, O. T. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19373-19398. [Link]

  • Biscoe, M. R., & Buchwald, S. L. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(23), 9373–9378. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

  • ChemHelpASAP. (2020, February 13). palladium coupling catalyst activation [Video]. YouTube. [Link]

  • Daugulis, O. (2014). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Accounts of Chemical Research, 47(2), 429–441. [Link]

  • Li, W., et al. (2024). Palladium-Catalyzed Asymmetric Larock Isoquinoline Synthesis to Access Axially Chiral 3,4-Disubstituted Isoquinolines. Journal of the American Chemical Society. [Link]

  • Neufeldt, S. R., & Sanford, M. S. (2010). Solvent Effect on Palladium‐Catalyzed Cross‐Coupling Reactions and Implications on the Active Catalytic Species. Angewandte Chemie International Edition, 49(36), 6386–6389. [Link]

  • Ronzoni, R., et al. (2022). Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. Molecules, 27(19), 6296. [Link]

  • Roesch, K. R., & Larock, R. C. (2001). Synthesis of Isoquinolines and Pyridines via Palladium-Catalyzed Iminoannulation of Internal Acetylenes. The Journal of Organic Chemistry, 66(13), 412–420. [Link]

  • Roesch, K. R., & Larock, R. C. (2001). Synthesis of isoquinolines and pyridines by the palladium-catalyzed iminoannulation of internal alkynes. Organic Letters, 3(22), 3511–3513. [Link]

  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. [Link]

  • Balog, J., et al. (2012). Novel fluorescent isoquinoline derivatives obtained via Buchwald-Hartwig coupling of isoquinolin-3-amines. ARKIVOC, 2012(5), 109-119. [Link]

  • Choy, P. Y., & Kwong, F. Y. (2013). Palladium-Catalyzed C–H Arylation of Pyridine N-Oxides. Angewandte Chemie International Edition, 52(48), 12759–12763. [Link]

  • Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 110(2), 1147–1169. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Smith, C. J., et al. (2018). Solvent effects in palladium catalysed cross-coupling reactions. Catalysis Science & Technology, 8(21), 5374-5386. [Link]

  • Lewis, J. C., et al. (2008). Rh(I)-Catalyzed Direct Arylation of Pyridines and Quinolines. Journal of the American Chemical Society, 130(49), 16508–16509. [Link]

  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. [Link]

  • Hesp, K. C., et al. (2017). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. Organometallics, 36(1), 130–141. [Link]

  • Roesch, K. R., & Larock, R. C. (2002). Synthesis of Isoquinolines and Pyridines by the Palladium- and Copper-Catalyzed Coupling and Cyclization of Terminal Acetylenes and Unsaturated Imines. The Journal of Organic Chemistry, 67(1), 86–94. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Constable, E. C., & Housecroft, C. E. (2012). Some Coordination Chemistry of the Bidentate Nitrogen-Donor Ligand 2-(2-Aminophenyl)pyridine. Inorganics, 1(1), 2–16. [Link]

  • Ajani, O. O., Iyaye, K. T., & Ademosun, O. T. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19373-19398. [Link]

  • Roesch, K. R., & Larock, R. C. (2002). Synthesis of Isoquinolines and Pyridines by the Palladium- and Copper-Catalyzed Coupling and Cyclization of Terminal Acetylenes and Unsaturated Imines. The Journal of Organic Chemistry, 67(1), 86–94. [Link]

  • Wang, X., et al. (2018). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 96(10), 914-923. [Link]

  • Alvarez-Builla, J., et al. (2003). ChemInform Abstract: Sonogashira Reaction on Pyridinium N-Heteroarylaminides. ChemInform, 34(23). [Link]

  • Wang, C., et al. (2017). Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. Catalysts, 7(12), 376. [Link]

  • Wang, C., et al. (2015). Direct C2-arylation of N-acyl pyrroles with aryl halides under palladium catalysis. Organic & Biomolecular Chemistry, 13(39), 9963–9966. [Link]

  • Neufeldt, S. R., & Sanford, M. S. (2010). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. Angewandte Chemie International Edition, 49(36), 6386–6389. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Wang, X., et al. (2018). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 96(10), 914-923. [Link]

  • Wikipedia. (n.d.). Isoquinoline. [Link]

  • Szyling, J., et al. (2020). The Influence of Ligands on the Pd-Catalyzed Diarylation of Vinyl Esters. Molecules, 25(21), 5030. [Link]

  • Reddy, T. R., et al. (2021). Palladium-Catalyzed Synthesis of N , N- Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates. The Journal of Organic Chemistry, 86(17), 11849–11857. [Link]

  • Tan, Y., Barrios-Landeros, F., & Hartwig, J. F. (2012). Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers. Journal of the American Chemical Society, 134(8), 3683–3686. [Link]

  • Che Soh, S. K., et al. (2021). Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes. AIP Conference Proceedings, 2332(1), 050002. [Link]

  • Kim, J., & Chang, S. (2021). Synthesis of Bidentate Nitrogen Ligands by Rh-Catalyzed C-H Annulation and Their Application to Pd-Catalyzed Aerobic C-H Alkenylation. Angewandte Chemie International Edition, 60(26), 14595–14602. [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • Douglas, C. J., & Overman, L. E. (2004). Catalytic Asymmetric Heck Reaction. Angewandte Chemie International Edition, 43(36), 4729–4732. [Link]

  • Chen, Y., et al. (2021). Palladium-Catalyzed Isoquinoline Synthesis by Tandem C–H Allylation and Oxidative Cyclization of Benzylamines with Allyl Acetate. Organic Letters, 23(11), 4209–4213. [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]

  • Sharma, S., et al. (2021). Synthesis of Azidoanilines by the Buchwald-Hartwig Amination. The Journal of Organic Chemistry, 86(22), 16164–16174. [Link]

Sources

Application Notes and Protocols for 4-(5-Bromo-pyridin-2-yl)-isoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Therapeutic Potential of the Pyridine-Isoquinoline Scaffold

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic molecules with a broad spectrum of biological activities.[1] When fused or linked to other heterocyclic systems, such as pyridine, the resulting hybrid molecules often exhibit enhanced or novel pharmacological properties. The compound 4-(5-Bromo-pyridin-2-yl)-isoquinoline belongs to this promising class of heteroaromatic compounds. Its structure, featuring a bromine-substituted pyridine ring linked to an isoquinoline moiety, suggests potential as a modulator of key cellular signaling pathways, making it a compelling candidate for investigation in drug discovery, particularly in oncology.

The presence of nitrogen heteroatoms in both the pyridine and isoquinoline rings provides sites for hydrogen bonding and potential interactions with the active sites of enzymes, such as protein kinases.[2][3] Dysregulation of kinase activity is a hallmark of many cancers, and numerous kinase inhibitors have been successfully developed as targeted cancer therapies. Furthermore, the planar aromatic nature of the molecule suggests the possibility of intercalation with DNA or interaction with other biological macromolecules. The bromo-substituent offers a site for further chemical modification and structure-activity relationship (SAR) studies.

Given the established anticancer properties of many isoquinoline and pyridine derivatives, these application notes will focus on protocols to evaluate the potential of this compound as an anticancer agent.[4][5] The following sections provide a comprehensive guide to the initial characterization of this compound, including essential physicochemical property assessment and detailed protocols for fundamental cell-based assays to determine its effects on cancer cell viability, apoptosis, and cell cycle progression. A protocol for a general kinase inhibition assay is also included to explore a potential mechanism of action.

Part 1: Physicochemical Characterization and Stock Solution Preparation

Before initiating biological assays, it is crucial to understand the fundamental physicochemical properties of this compound, as these can significantly impact the reproducibility and interpretation of experimental results.

Solubility and Stability Assessment

Poor aqueous solubility is a common challenge in early-stage drug discovery and can lead to erroneous biological data.[6][7] Therefore, determining the solubility and stability of the test compound in assay-relevant media is a critical first step.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C14H9BrN2[8]
Molecular Weight 285.14 g/mol [8]
CAS Number 1147447-05-9[8]

Protocol 1: Kinetic Solubility Assessment (Turbidimetric Method)

This protocol provides a rapid assessment of the compound's solubility in a buffered aqueous solution.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well clear bottom microplate

  • Plate shaker

  • Nephelometer or plate reader capable of measuring light scattering

Procedure:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

  • Transfer 2 µL of each dilution to a new 96-well plate.

  • Add 198 µL of PBS (pH 7.4) to each well to achieve a final DMSO concentration of 1%. This will result in a range of final compound concentrations.

  • Shake the plate for 2 hours at room temperature.[9]

  • Measure the light scattering or turbidity of each well using a nephelometer or a plate reader at a suitable wavelength (e.g., 620 nm).

  • Analysis: The concentration at which a sharp increase in light scattering is observed indicates the kinetic solubility limit.

Protocol 2: Stability Assessment in Assay Media

This protocol assesses the chemical stability of the compound in the cell culture medium over the time course of a typical experiment.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Prepare a working solution of the compound in complete cell culture medium at the highest concentration to be used in the assays (e.g., 100 µM).

  • Take an aliquot at time zero (T=0) and store it at -80°C.

  • Incubate the remaining solution at 37°C in a 5% CO2 incubator.

  • Take aliquots at various time points (e.g., 24, 48, and 72 hours).

  • Analyze all samples by HPLC to determine the percentage of the parent compound remaining at each time point relative to T=0.

  • Analysis: A stable compound will show minimal degradation (<10%) over the experimental duration.

Preparation of Stock Solutions

Proper preparation and storage of stock solutions are essential for obtaining consistent results.

Protocol 3: Preparation of a 10 mM DMSO Stock Solution

Materials:

  • This compound (MW: 285.14 g/mol )

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Analytical balance

Procedure:

  • Weigh out 2.85 mg of this compound.

  • Add 1 mL of anhydrous DMSO to dissolve the compound completely. Gentle vortexing or sonication may be required.

  • Aliquot the 10 mM stock solution into smaller volumes in sterile, tightly sealed tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Part 2: In Vitro Anticancer Activity Assessment

This section outlines key cell-based assays to evaluate the potential anticancer effects of this compound. A panel of cancer cell lines representing different tumor types (e.g., breast, lung, colon) should be used.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[10][11]

Protocol 4: MTT Cell Viability Assay

Materials:

  • Cancer cell lines of interest

  • Complete culture medium

  • 96-well flat-bottom plates

  • This compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.04 M HCl in isopropanol)

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.[12]

  • Compound Treatment: Prepare serial dilutions of the compound in complete medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity. Add 100 µL of the diluted compound solutions to the wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Workflow for Cell Viability Assay

MTT_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis seed Seed Cells in 96-well Plate treat Treat with Compound seed->treat incubate Incubate (24-72h) treat->incubate add_mtt Add MTT Solution incubate->add_mtt incubate_mtt Incubate (3-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read Read Absorbance (570nm) solubilize->read calculate Calculate IC50 read->calculate

Caption: Workflow for the MTT cell viability assay.

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

To determine if the observed cytotoxicity is due to apoptosis, an Annexin V/Propidium Iodide (PI) assay can be performed, followed by flow cytometry analysis.[13][14]

Protocol 5: Annexin V/PI Apoptosis Assay

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cells twice with cold PBS.[15]

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube.[16]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V (-) / PI (-): Live cells

    • Annexin V (+) / PI (-): Early apoptotic cells

    • Annexin V (+) / PI (+): Late apoptotic or necrotic cells

    • Annexin V (-) / PI (+): Necrotic cells

Signaling Pathway for Apoptosis Induction

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_execution Execution Phase compound 4-(5-Bromo-pyridin-2-yl)- isoquinoline caspase9 Caspase-9 Activation compound->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis parp->apoptosis

Caption: A simplified potential apoptosis signaling pathway.

Cell Cycle Analysis (Propidium Iodide Staining)

To investigate if the compound induces cell cycle arrest, flow cytometry analysis of propidium iodide-stained cells can be performed.

Protocol 6: Cell Cycle Analysis

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound stock solution

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with the compound as described in the apoptosis assay.

  • Cell Harvesting: Harvest cells, wash with PBS, and obtain a single-cell suspension.

  • Fixation: While gently vortexing, add the cells dropwise into ice-cold 70% ethanol. Fix for at least 2 hours at -20°C.[18]

  • Staining: Centrifuge the fixed cells, wash with PBS to remove ethanol, and resuspend the pellet in PI staining solution. Incubate for 30 minutes at room temperature in the dark.[19]

  • Analysis: Analyze the samples using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.

  • Data Interpretation: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the cell cycle distribution of treated cells to the control to identify any cell cycle arrest.

Part 3: Mechanistic Studies - In Vitro Kinase Inhibition Assay

Based on the chemical structure, a plausible mechanism of action for this compound is the inhibition of protein kinases. A general luminescence-based kinase assay can be used for initial screening against a panel of relevant kinases.

Protocol 7: Luminescence-Based Kinase Assay

This protocol is a general template and should be optimized for the specific kinase of interest.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • This compound stock solution

  • Luminescence-based ADP detection kit (e.g., ADP-Glo™)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the compound in the kinase assay buffer.

  • Kinase Reaction:

    • Add the kinase to the wells of the plate.

    • Add the compound dilutions and incubate for 10-20 minutes at room temperature to allow for binding.

    • Initiate the reaction by adding a mixture of the substrate and ATP.

    • Incubate for the optimized reaction time (e.g., 60 minutes) at 30°C.

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP detection reagent (e.g., ADP-Glo™ Reagent). Incubate for 40 minutes.[20]

    • Add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Logical Flow for Kinase Inhibition Assay

Kinase_Assay_Logic cluster_reaction Kinase Reaction cluster_detection ADP Detection cluster_output Output kinase Kinase + Inhibitor atp_sub Add ATP + Substrate kinase->atp_sub reaction Kinase Phosphorylation (ADP produced) atp_sub->reaction adp_glo Add ADP-Glo™ Reagent reaction->adp_glo luminescence Generate Luminescence adp_glo->luminescence measure Measure Signal luminescence->measure inhibition Calculate % Inhibition measure->inhibition

Caption: Logic diagram for a luminescence-based kinase assay.

References

  • Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]

  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(19), e1953. [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Reaction Biology. (n.d.). Cell-Based Assays for Drug Discovery. Retrieved from [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

  • Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay. Retrieved from [Link]

  • An, F., & Wicha, M. S. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers, 10(9), 329. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • An, F., & Wicha, M. S. (2021). A review for cell-based screening methods in drug discovery. Journal of Pharmacological and Toxicological Methods, 110, 107077. [Link]

  • El-Faham, A., et al. (2023). Biologically active isoquinoline alkaloids covering 2019-2022. Bioorganic Chemistry, 146, 107252. [Link]

  • ResearchGate. (2015). Can anyone suggest a protocol for a kinase assay? Retrieved from [Link]

  • Pisani, L., et al. (2022). Chemical and Biological Evaluation of Novel 1H-Chromeno[3,2-c]pyridine Derivatives as MAO Inhibitors Endowed with Potential Anticancer Activity. Molecules, 27(19), 6529. [Link]

  • Tzakos, A. G., & Zervou, M. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 3(10), 823–827. [Link]

  • Al-Ostoot, F. H., et al. (2023). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Scientific Reports, 13(1), 17621. [Link]

  • PRACTICAL PROCEDURES FOR MAKING STOCK SOLUTION. (n.d.). Retrieved from [Link]

  • Zhang, Y., et al. (2024). Discovery, synthesis and biological evaluation of novel isoquinoline derivatives as potent indoleamine 2, 3-dioxygenase 1 and tryptophan 2, 3-dioxygenase dual inhibitors. European Journal of Medicinal Chemistry, 278, 116852. [Link]

  • ResearchGate. (2025). Discovery solubility measurement and assessment of small molecules with drug development in mind. Retrieved from [Link]

  • El-Gohary, N. S., & Shaaban, M. R. (2022). Synthesis, computational and biological evaluation of some new pyridine Derivatives. Research Square. [Link]

  • ALWSCI. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. Retrieved from [Link]

  • PubChem. (n.d.). 4-(5-Bromopyridin-2-yl)morpholine. Retrieved from [Link]

  • Khan, I., et al. (2022). Design, Synthesis, and Biological Evaluation of Novel Dihydropyridine and Pyridine Analogs as Potent Human Tissue Nonspecific Alkaline Phosphatase Inhibitors with Anticancer Activity: ROS and DNA Damage-Induced Apoptosis. Molecules, 27(15), 4983. [Link]

  • Shah, P., Patel, R. I., & Vyas, P. J. (2019). Preparation and Biological Screening of Novel Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development, 3(3), 632-636. [Link]

  • NIH SEED Office. (n.d.). Regulatory Knowledge Guide for Small Molecules. Retrieved from [Link]

  • Adebayo, O. A., et al. (2023). Functional and Molecular Characterization of Melamine-Induced Disruption of Human Spermatozoa via Oxidative Stress and Apoptotic Pathways: An In Vitro Study. Toxics, 11(11), 903. [Link]

  • Beijing Xinheng Research Technology Co., Ltd. (n.d.). This compound. Retrieved from [Link]

  • S. K. Suthar, P. (2019). Heterocycles in Medicinal Chemistry. Current Drug Research Reviews, 11(2), 76–77. [Link]

  • ResearchGate. (2025). Heterocyclic Chemistry. Retrieved from [Link]

Sources

biological activity screening of 4-(5-Bromo-pyridin-2-yl)-isoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Pharmacological Characterization of 4-(5-Bromo-pyridin-2-yl)-isoquinoline

Abstract

This document provides a comprehensive framework and detailed protocols for the initial biological activity screening of the novel synthetic compound, this compound. The strategic approach is predicated on the well-established pharmacological importance of the isoquinoline and pyridine scaffolds. Isoquinoline derivatives are known to exhibit a vast array of biological effects, including anticancer, antimicrobial, anti-inflammatory, and specific enzyme inhibitory activities.[1][2][3] The inclusion of a substituted pyridine ring and a bromine atom suggests the potential for potent and selective interactions with biological targets.[4][5] This guide is designed for researchers in drug discovery and chemical biology, offering a tiered screening cascade—from broad cellular-level assessments to more defined mechanistic assays—to efficiently profile the compound's therapeutic potential.

Introduction: Rationale for Screening

The compound this compound is a synthetic heterocyclic molecule featuring two key pharmacophores: an isoquinoline core and a brominated pyridine moiety. The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, forming the backbone of numerous natural alkaloids and synthetic drugs with diverse therapeutic applications, including the analgesic morphine, the antibacterial berberine, and the muscle relaxant papaverine.[6][7] Its derivatives have been extensively explored for properties such as:

  • Antiproliferative and Anticancer Activity: Often through mechanisms like topoisomerase inhibition, microtubule disruption, or modulation of critical signaling pathways such as PI3K/Akt/mTOR.[8]

  • Enzyme Inhibition: Targeting a wide range of enzymes, including kinases, acetylcholinesterase, and thymidine phosphorylase.[1]

  • Antimicrobial and Antiviral Properties: Demonstrating efficacy against various bacterial, fungal, and viral strains.[5][9][10]

The pyridine ring is another fundamental N-heterocycle prevalent in pharmaceuticals. The addition of a bromine atom, a halogen, can significantly modulate a molecule's physicochemical properties, including lipophilicity and metabolic stability, often enhancing its binding affinity to target proteins. Given this structural pedigree, a systematic screening approach is warranted to elucidate the biological activity profile of this compound.

This guide outlines a logical, three-stage screening workflow designed to maximize information while conserving resources.

Screening_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening (Mechanism of Action) cluster_2 Phase 3: Hit Validation & Pathway Analysis A Compound Synthesis & Purity Assessment (QC) B Cell Viability / Cytotoxicity Assay (e.g., MTT, CellTiter-Glo®) A->B Establish concentration range C Apoptosis Induction Assay (Caspase 3/7 Activity) B->C If cytotoxic D Broad Kinase Inhibition Panel (e.g., ADP-Glo™ Kinase Assay) B->D If cytotoxic against cancer lines E Antimicrobial Susceptibility Testing (MIC Determination) B->E Parallel screen for broad activity F IC50 Determination for Validated 'Hits' D->F If kinase 'hit' identified G Target-Specific Cellular Assay (e.g., Western Blot for Phospho-protein) F->G Confirm on-target effect in cells H Lead Optimization G->H

Figure 1: A tiered workflow for screening this compound.

Phase 1: Primary Screening - General Cellular Activity

The initial step is to determine if the compound exerts any broad-spectrum effect on cell health and proliferation. This informs dose selection for all subsequent, more specific assays.

Protocol 2.1: Cell Viability Assessment using MTT Assay

Principle of the Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be solubilized and quantified by spectrophotometry.

Materials:

  • Human cancer cell line (e.g., HeLa - cervical cancer, A549 - lung cancer)

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO, e.g., 10 mM)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader (570 nm)

Step-by-Step Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a serial dilution of the test compound in complete medium. A typical starting range is 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Rationale for Key Steps:

  • Seeding Density: Must be optimized to ensure cells are in the logarithmic growth phase during the assay.

  • Vehicle Control: Crucial for confirming that any observed effect is due to the compound itself and not the DMSO solvent.

  • Incubation Time: A 48-72 hour period is standard for assessing effects on cell proliferation.

Phase 2: Secondary Screening - Elucidating Mechanism of Action

If the primary screen reveals significant cytotoxicity, particularly against cancer cell lines, the next phase aims to uncover the potential mechanism. Based on the known activities of isoquinolines, investigating apoptosis induction and kinase inhibition are logical starting points.[2][8]

Protocol 3.1: Apoptosis Assessment using Caspase-Glo® 3/7 Assay

Principle of the Assay: This is a luminescent assay that measures the activity of caspases 3 and 7, key executioner enzymes in the apoptotic pathway. The assay reagent contains a luminogenic caspase-3/7 substrate which, when cleaved by active caspases, releases a substrate for luciferase, generating a light signal proportional to caspase activity.

Materials:

  • Cells and compound as described in Protocol 2.1

  • Caspase-Glo® 3/7 Assay System (Promega or equivalent)

  • White-walled, clear-bottom 96-well plates (for luminescence)

  • Luminometer

Step-by-Step Protocol:

  • Assay Setup: Seed and treat cells in a white-walled 96-well plate as described in Protocol 2.1 (Steps 1-3). It is recommended to test the compound at its IC₅₀ and 2x IC₅₀ concentrations, as determined from the viability assay. Include a positive control (e.g., Staurosporine, 1 µM).

  • Incubation: Incubate for a shorter period, typically 6, 12, or 24 hours, as apoptosis is an earlier event than the loss of metabolic viability.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Mix briefly on a plate shaker and incubate at room temperature for 1-2 hours, protected from light.

  • Measurement: Read the luminescence of each well using a luminometer.

  • Data Analysis: Express the results as fold-change in luminescence relative to the vehicle control. A significant increase indicates the induction of apoptosis.

Protocol 3.2: Broad-Spectrum Kinase Inhibition Profiling

Principle of the Assay: Kinase activity is measured by quantifying the amount of ATP consumed during the phosphorylation reaction. The ADP-Glo™ Kinase Assay is a universal, luminescence-based method. After the kinase reaction, a reagent is added to stop the reaction and deplete the remaining ATP. A second reagent converts the newly formed ADP back to ATP, and this new ATP is quantified using a standard luciferase/luciferin reaction. The light output is directly proportional to the ADP generated and thus to kinase activity.

Protocol Overview: Performing a full kinase panel screen is typically outsourced to a specialized contract research organization (CRO) or done using a pre-formatted kit (e.g., Promega, MilliporeSigma). The general workflow is as follows:

  • Target Selection: A panel of representative kinases from different families is chosen.

  • Assay: The test compound (typically at a fixed concentration, e.g., 10 µM) is incubated with each kinase, its specific substrate, and ATP.

  • Detection: The amount of ADP produced is quantified using a detection system like ADP-Glo™.

  • Data Analysis: The activity of each kinase in the presence of the compound is compared to a vehicle control. The results are expressed as "% Inhibition".

Data Presentation: The results from a kinase panel screen are best summarized in a table.

Kinase TargetFamily% Inhibition @ 10 µM
EGFRTyrosine8.7%
SRCTyrosine92.1%
CDK2/CycACMGC15.4%
PKAAGC4.5%
... (and so on) ... ...
Table 1: Example data from a primary kinase panel screen for this compound.

Phase 3: Hit Validation and Pathway Analysis

A "hit" from the secondary screens (e.g., >50% inhibition of a specific kinase) requires further validation. This phase confirms the initial finding and begins to place it in a biological context.

Workflow for a Kinase Hit

Hit_Validation_Workflow A Primary Hit Identified (e.g., >50% inhibition of SRC kinase @ 10 µM) B Dose-Response Assay (Biochemical) Determine enzymatic IC50 A->B Confirm Potency C Selectivity Profiling Test against closely related kinases B->C Assess Selectivity D Cellular Target Engagement Assay (e.g., Western Blot for p-SRC) B->D Confirm Cellular Activity E Downstream Pathway Analysis (e.g., Western Blot for p-FAK, p-STAT3) D->E Verify Mechanism F Cell-Based Functional Assays (e.g., Migration, Invasion Assays) D->F Link to Phenotype

Figure 2: Decision workflow for validating a kinase inhibitor hit.

Hypothetical Pathway Modulation

If this compound is confirmed as an SRC kinase inhibitor, it would be expected to interfere with multiple downstream signaling pathways critical for cancer cell proliferation, survival, and metastasis.

Signaling_Pathway cluster_downstream Downstream Pathways cluster_phenotype Cellular Outcomes RTK Growth Factor Receptor (e.g., EGFR) SRC SRC Kinase RTK->SRC Integrin Integrin Integrin->SRC FAK FAK SRC->FAK STAT3 STAT3 SRC->STAT3 PI3K PI3K / AKT SRC->PI3K RAS RAS / MAPK SRC->RAS Compound 4-(5-Bromo-pyridin-2-yl) -isoquinoline Compound->SRC INHIBITS Metastasis Metastasis FAK->Metastasis Proliferation Proliferation STAT3->Proliferation Survival Survival PI3K->Survival RAS->Proliferation

Figure 3: Hypothetical inhibition of the SRC signaling pathway.

Summary and Next Steps

This application note provides a structured, hypothesis-driven approach to characterize the biological activity of this compound. By starting with broad phenotypic assays and progressively moving towards more specific, mechanism-based studies, researchers can efficiently profile the compound. Positive results in any of these assays would provide a strong rationale for further investigation, including medicinal chemistry efforts for lead optimization, in-depth ADME/Tox profiling, and eventual in vivo efficacy studies.

References

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Li, J., et al. (2023). Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. Retrieved from [Link]

  • Qiu, S., et al. (2019). Biologically Active Isoquinoline Alkaloids covering 2014-2018. PubMed Central. Retrieved from [Link]

  • Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. (2022). MDPI. Retrieved from [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (n.d.). PubMed Central. Retrieved from [Link]

  • Synthesis and Characterization of Novel Functionally Substituted Planar Pyrimidothienoisoquinolines and Nonplanar (3aR, 4S, 9aS)-pyrazolo[3,4-g]isoquinolines. (n.d.). PubMed Central. Retrieved from [Link]

  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. (2023). National Institutes of Health. Retrieved from [Link]

  • Synthesis of isoqunoline and pyridine derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Novel isoquinoline derivatives as antimicrobial agents. (2013). PubMed. Retrieved from [Link]

  • Roesch, K. R., & Larock, R. C. (2002). Synthesis of Isoquinolines and Pyridines via Palladium-Catalyzed Iminoannulation of Internal Acetylenes. The Journal of Organic Chemistry. Retrieved from [Link]

  • Isoquinoline synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • ISOQUINOLINE. (n.d.). Ataman Kimya. Retrieved from [Link]

  • Synthesis of 4-Bromoisoquinoline. (n.d.). PrepChem.com. Retrieved from [Link]

  • A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. (2012). ResearchGate. Retrieved from [Link]

  • Chapter 7: Isoquinolines. (2015). Royal Society of Chemistry. Retrieved from [Link]

  • Recent Developments in the Synthesis, Reactions, and Biological Activities of Pyrimido[4,5-c] Isoquinolines from Pyrimidine Derivatives (Part II). (n.d.). Bentham Science. Retrieved from [Link]

  • Isolation, biological activity, and synthesis of isoquinoline alkaloids. (2024). Natural Product Reports. Retrieved from [Link]

  • Brown, W. D., & Gouliaev, A. H. (2002). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-Nitroisoquinoline. Organic Syntheses. Retrieved from [Link]

  • Biologically active isoquinoline alkaloids covering 2019-2022. (2024). PubMed. Retrieved from [Link]

  • Synthesis, Reactions, and Biological Activities of Pyrimido[4,5-c] Isoquinolines (Part III). (2024). ResearchGate. Retrieved from [Link]

Sources

Application Notes and Protocols for 4-(5-Bromo-pyridin-2-yl)-isoquinoline as a Kinase Inhibitor Candidate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of Isoquinoline Scaffolds in Kinase Inhibition

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including a significant number of kinase inhibitors.[1][2] Kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the transfer of a phosphate group from ATP to a substrate.[3][4] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The planar, heterocyclic nature of the isoquinoline ring system allows it to interact with the ATP-binding pocket of many kinases, often in a competitive manner.[5][6]

This document provides detailed application notes and protocols for the investigation of 4-(5-Bromo-pyridin-2-yl)-isoquinoline (CAS No. 1147447-05-9) as a potential kinase inhibitor.[7] While specific biological data for this compound is not yet extensively published, its structural features—combining the isoquinoline core with a bromo-substituted pyridine moiety—suggest it may exhibit inhibitory activity against various kinases. The protocols outlined below provide a roadmap for researchers to synthesize, characterize, and evaluate the biological activity of this compound.

Compound Details:

PropertyValue
IUPAC Name 4-(5-Bromopyridin-2-yl)isoquinoline
Molecular Formula C₁₄H₉BrN₂
Molecular Weight 285.14 g/mol
CAS Number 1147447-05-9

Synthesis and Characterization of this compound

A plausible synthetic route for this compound can be adapted from established cross-coupling methodologies, such as the Suzuki-Miyaura reaction.[8] This approach offers a versatile and efficient means to construct the biaryl scaffold.

Proposed Synthetic Scheme:

A Suzuki-Miyaura cross-coupling reaction between 4-bromoisoquinoline and 5-bromo-2-pyridylboronic acid can be envisioned.

Protocol for Synthesis:

  • To a solution of 4-bromoisoquinoline (1.0 eq) and 5-bromo-2-pyridylboronic acid (1.2 eq) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water), add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) and a base like sodium carbonate (2.0 eq).

  • De-gas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

Characterization:

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

In Vitro Kinase Inhibition Assay

An in vitro kinase assay is a direct measure of the compound's ability to inhibit the enzymatic activity of a specific kinase. A common method is a fluorescence-based assay that detects the amount of ADP produced in the kinase reaction.[3][9]

Protocol for a Generic Fluorescence-Based Kinase Assay:

  • Prepare Reagents:

    • Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Kinase: Reconstitute the purified recombinant kinase of interest in kinase buffer to the desired concentration.

    • Substrate: Prepare the specific peptide or protein substrate for the chosen kinase in kinase buffer.

    • ATP: Prepare a stock solution of ATP in water.

    • Test Compound: Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution of the compound in kinase buffer.

    • Detection Reagent: Prepare the ADP detection reagent according to the manufacturer's instructions (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Assay Procedure (384-well plate format):

    • Add 2.5 µL of the test compound dilution or vehicle control (DMSO in kinase buffer) to the wells.

    • Add 2.5 µL of the kinase solution to each well.

    • Incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP. The final ATP concentration should be close to the Km for the specific kinase.

    • Incubate for the desired reaction time (e.g., 60 minutes) at 30 °C.

    • Stop the reaction and detect ADP formation by adding the detection reagent as per the manufacturer's protocol.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Experimental Workflow for In Vitro Kinase Assay:

G cluster_prep Preparation cluster_assay Assay Plate Setup cluster_detection Detection & Analysis prep_reagents Prepare Reagents (Kinase, Substrate, ATP, Compound) serial_dilution Serial Dilution of Compound prep_reagents->serial_dilution add_compound Add Compound/Vehicle to Wells serial_dilution->add_compound add_kinase Add Kinase Solution add_compound->add_kinase pre_incubation Pre-incubate (15 min) add_kinase->pre_incubation start_reaction Initiate Reaction (Add Substrate/ATP) pre_incubation->start_reaction reaction_incubation Incubate (e.g., 60 min) start_reaction->reaction_incubation stop_reaction Stop Reaction & Add Detection Reagent reaction_incubation->stop_reaction read_plate Measure Luminescence stop_reaction->read_plate data_analysis Calculate % Inhibition & IC50 read_plate->data_analysis

Caption: Workflow for the in vitro kinase inhibition assay.

Cell-Based Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[10][11][12] It is used to determine the cytotoxic or cytostatic effects of a compound on cultured cells.[13][14]

Protocol for MTT Assay:

  • Cell Culture:

    • Culture a suitable cancer cell line (e.g., one known to be dependent on a kinase potentially targeted by isoquinoline inhibitors) in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37 °C with 5% CO₂.

  • Assay Procedure (96-well plate format):

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of media.

    • Incubate the plate for 24 hours to allow the cells to attach.

    • Prepare serial dilutions of this compound in culture media.

    • Remove the old media from the wells and add 100 µL of the compound dilutions or vehicle control to the respective wells.

    • Incubate the plate for 48-72 hours.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[10]

    • Incubate for 3-4 hours at 37 °C, allowing the MTT to be metabolized into formazan crystals.

    • Carefully remove the media containing MTT.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[14]

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percent viability against the logarithm of the compound concentration and determine the IC₅₀ value.

Hypothetical Kinase Signaling Pathway:

G cluster_pathway Hypothetical Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation Transcription->Proliferation Inhibitor 4-(5-Bromo-pyridin-2-yl)- isoquinoline Inhibitor->RAF

Caption: A hypothetical MAPK/ERK signaling pathway targeted by an inhibitor.

Data Presentation

Table 1: Hypothetical In Vitro Kinase Inhibition Data

Kinase TargetIC₅₀ (nM)
Kinase A50
Kinase B250
Kinase C> 10,000
Kinase D800

Table 2: Hypothetical Cell Proliferation Data (MTT Assay)

Cell LineIC₅₀ (µM)
Cancer Cell Line 1 (Kinase A dependent)0.5
Cancer Cell Line 2 (Kinase C dependent)> 50
Normal Fibroblast Cell Line25

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through the inclusion of appropriate controls:

  • Positive Control: A known inhibitor for the specific kinase or cell line should be included to ensure the assay is performing as expected.

  • Negative Control: A vehicle control (e.g., DMSO) is essential to establish the baseline for 0% inhibition or 100% viability.

  • Z'-factor: For high-throughput screening, the Z'-factor should be calculated to assess the quality and reliability of the assay.

By adhering to these protocols and including the necessary controls, researchers can generate reliable and reproducible data to evaluate the potential of this compound as a kinase inhibitor.

References

  • Mechanism of action of two new pyrimidoquinoline and isoquinoline derivatives in human platelets - PubMed. (n.d.). Retrieved January 22, 2026, from [Link]

  • The novel and specific Rho-kinase inhibitor (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl] - PubMed. (n.d.). Retrieved January 22, 2026, from [Link]

  • A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

  • Synthesis of 4-Bromoisoquinoline - PrepChem.com. (n.d.). Retrieved January 22, 2026, from [Link]

  • protein kinase inhibitor H89 | C20H20BrN3O2S | CID 449241 - PubChem - NIH. (n.d.). Retrieved January 22, 2026, from [Link]

  • Recent Developments in the Synthesis, Reactions, and Biological Activities of Pyrimido[4,5-c] Isoquinolines from Pyrimidine Derivatives (Part II) | Bentham Science. (n.d.). Retrieved January 22, 2026, from [Link]

  • How Does a Biochemical Kinase Assay Work? - BellBrook Labs. (2018, December 10). Retrieved January 22, 2026, from [Link]

  • Kinase assays | BMG LABTECH. (2020, September 1). Retrieved January 22, 2026, from [Link]

  • MTT assay - Bio-protocol. (n.d.). Retrieved January 22, 2026, from [Link]

  • Spotlight: Cell-based kinase assay formats. - Reaction Biology. (2022, May 11). Retrieved January 22, 2026, from [Link]

  • In vitro kinase assay - Protocols.io. (2023, September 23). Retrieved January 22, 2026, from [Link]

  • Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC. (n.d.). Retrieved January 22, 2026, from [Link]

  • In vitro NLK Kinase Assay - PMC - NIH. (n.d.). Retrieved January 22, 2026, from [Link]

  • The Isoquinoline Alkaloids - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - NIH. (n.d.). Retrieved January 22, 2026, from [Link]

  • Quantification of Cell Signaling Networks Using Kinase Activity Chemosensors - PMC - NIH. (n.d.). Retrieved January 22, 2026, from [Link]

  • Isoquinoline Synthesis - 968 Words | Bartleby. (n.d.). Retrieved January 22, 2026, from [Link]

  • The Synergistic Effects of rhArg with Bcl-2 Inhibitors or Metformin Co-Treatment in Multiple Cancer Cell Models - MDPI. (n.d.). Retrieved January 22, 2026, from [Link]

  • Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities - PMC - PubMed Central. (2023, January 11). Retrieved January 22, 2026, from [Link]

  • WO2015011164A1 - New isoindoline or isoquinoline compounds, a process for their preparation and pharmaceutical compositions containing them - Google Patents. (n.d.).
  • MTT (Assay protocol). (2023, February 22). Retrieved January 22, 2026, from [Link]

Sources

Application Notes and Protocols for 4-(5-Bromo-pyridin-2-yl)-isoquinoline in Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: Unveiling the Therapeutic Potential of 4-(5-Bromo-pyridin-2-yl)-isoquinoline

The relentless pursuit of novel and effective anti-cancer therapeutics has led to the exploration of diverse chemical scaffolds. Among these, isoquinoline and its derivatives have emerged as a promising class of compounds, demonstrating a wide range of pharmacological activities, including potent anti-tumor effects.[1][2][3] These compounds are known to exert their influence through various mechanisms such as the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways that drive cancer progression.[1] Structurally, this compound is a unique hybrid molecule that combines the isoquinoline backbone with a bromo-substituted pyridine moiety. This structural amalgamation suggests a potential for multi-faceted anti-cancer activity, possibly through the modulation of key cellular processes.

Given the established role of isoquinoline derivatives as kinase inhibitors, it is hypothesized that this compound may exert its anti-cancer effects by targeting pivotal signaling cascades.[4][5] One of the most frequently dysregulated pathways in human cancers is the PI3K/Akt/mTOR signaling cascade, which plays a central role in cell growth, proliferation, survival, and metabolism.[6][7][8][9] Aberrant activation of this pathway is a hallmark of many malignancies, making it an attractive target for therapeutic intervention.[8]

This comprehensive guide provides detailed application notes and protocols for researchers to investigate the anti-cancer properties of this compound in various cancer cell lines. The methodologies outlined herein are designed to be self-validating, enabling a thorough evaluation of the compound's cytotoxic and mechanistic effects, with a particular focus on its potential as a modulator of the PI3K/Akt/mTOR pathway.

I. Preliminary Assessment: In Vitro Cytotoxicity Screening

The initial step in evaluating a novel compound is to determine its cytotoxic effects on a panel of cancer cell lines. This allows for the determination of the half-maximal inhibitory concentration (IC50), a key measure of the compound's potency.

Rationale for Cell Line Selection

The choice of cell lines is critical for obtaining clinically relevant data. A diverse panel of cell lines from different cancer types should be employed. For a compound with a putative kinase-inhibiting mechanism, it is advisable to include cell lines with known alterations in the target pathway.

Table 1: Recommended Cancer Cell Lines for Initial Screening

Cell LineCancer TypeKey Characteristics
MCF-7 Breast AdenocarcinomaEstrogen receptor (ER)-positive, often used as a model for hormone-responsive breast cancer.[10][11]
MDA-MB-231 Breast AdenocarcinomaTriple-negative breast cancer (TNBC), known for its aggressive phenotype.[10][11][12]
A549 Non-Small Cell Lung CarcinomaA widely used model for lung cancer research.[12]
HCT-116 Colorectal CarcinomaA well-characterized colon cancer cell line.[12]
PC-3 Prostate CancerAndrogen-independent prostate cancer cell line.[12][13]
HepG2 Hepatocellular CarcinomaA human liver cancer cell line.[12]
Protocol 1: Cell Viability Assessment using WST-1 Assay

The WST-1 assay is a colorimetric method for the non-radioactive quantification of cell proliferation, viability, and cytotoxicity.[14][15] Metabolically active cells reduce the tetrazolium salt WST-1 to a soluble formazan dye, and the amount of formazan produced is directly proportional to the number of living cells.[14][15]

Materials:

  • This compound (stock solution in DMSO)

  • Selected cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well cell culture plates

  • WST-1 reagent

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium. A typical concentration range to start with is 0.01 µM to 100 µM.

    • Include a vehicle control (DMSO) at the same final concentration as in the highest compound dilution.

    • Remove the medium from the wells and add 100 µL of the respective compound dilutions or vehicle control.

    • Incubate for 48-72 hours.

  • WST-1 Assay:

    • Add 10 µL of WST-1 reagent to each well.

    • Incubate for 1-4 hours at 37°C.

    • Gently shake the plate for 1 minute.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only) from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

II. Elucidating the Mechanism of Action: Apoptosis and Cell Cycle Analysis

Once the cytotoxic potential of this compound is established, the next crucial step is to investigate the underlying mechanism of cell death. Isoquinoline derivatives are known to induce apoptosis and cause cell cycle arrest.[1]

Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[16][17] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescein-labeled Annexin V.[16][17] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[16][17]

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Cancer cell lines

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with this compound at concentrations around the determined IC50 value for 24-48 hours. Include a vehicle control.

  • Cell Harvesting and Staining:

    • Collect both adherent and floating cells.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Four populations can be distinguished:

      • Viable cells: Annexin V-negative, PI-negative

      • Early apoptotic cells: Annexin V-positive, PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

      • Necrotic cells: Annexin V-negative, PI-positive

Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining

This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).[18][19][20] A compound that induces cell cycle arrest will cause an accumulation of cells in a specific phase.

Materials:

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 70% cold ethanol

  • Cancer cell lines

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Treat cells in 6-well plates with this compound at relevant concentrations for 24-48 hours.

  • Cell Fixation:

    • Harvest the cells and wash with PBS.

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

    • Incubate at -20°C for at least 2 hours.

  • Staining:

    • Wash the fixed cells with PBS.

    • Resuspend the cell pellet in PI staining solution containing RNase A to degrade RNA.[20]

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the DNA content of the cells using a flow cytometer.

    • The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.[19]

III. Investigating the Target Pathway: PI3K/Akt/mTOR Signaling

Based on the structural characteristics of this compound, it is plausible that it functions as a kinase inhibitor. Western blotting is a powerful technique to investigate the effect of the compound on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.[21][22]

Workflow for PI3K/Akt/mTOR Pathway Analysis

G cluster_0 Experimental Setup cluster_1 Western Blotting cluster_2 Data Analysis cell_treatment Treat Cancer Cells with This compound protein_extraction Protein Extraction cell_treatment->protein_extraction quantification Protein Quantification (BCA Assay) protein_extraction->quantification sds_page SDS-PAGE transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (p-Akt, p-mTOR, p-S6K, etc.) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection imaging Image Acquisition densitometry Densitometric Analysis imaging->densitometry normalization Normalization to Loading Control (β-actin or GAPDH) densitometry->normalization

Fig. 1: Western Blotting Workflow for Pathway Analysis.
Protocol 4: Western Blot Analysis of PI3K/Akt/mTOR Pathway Proteins

This protocol details the steps to assess the phosphorylation levels of key proteins in the PI3K/Akt/mTOR signaling cascade. A decrease in the phosphorylation of these proteins upon treatment with this compound would indicate its inhibitory effect on the pathway.

Materials:

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-mTOR (Ser2448), anti-mTOR, anti-phospho-S6K (Thr389), anti-S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Treat cells with this compound for a shorter duration (e.g., 1-6 hours) to observe changes in signaling.

    • Lyse the cells in ice-cold lysis buffer.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.[23]

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[23]

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Add the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Perform densitometric analysis of the bands and normalize the levels of phosphorylated proteins to their total protein counterparts and to a loading control (e.g., β-actin).

Visualizing the PI3K/Akt/mTOR Signaling Pathway

G cluster_compound Proposed Site of Action RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) S6K S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation FourEBP1->Proliferation Inhibits translation when unphosphorylated Compound This compound Compound->PI3K Inhibition? Compound->Akt Inhibition? Compound->mTORC1 Inhibition?

Fig. 2: The PI3K/Akt/mTOR Signaling Pathway and Potential Inhibition Sites.

IV. Summary and Future Directions

The protocols outlined in this application note provide a robust framework for the initial characterization of this compound as a potential anti-cancer agent. By systematically evaluating its cytotoxicity, effects on apoptosis and the cell cycle, and its impact on the PI3K/Akt/mTOR signaling pathway, researchers can gain valuable insights into its therapeutic potential.

Positive results from these in vitro studies would warrant further investigation, including:

  • Kinase Profiling: To identify the specific kinase(s) targeted by the compound.

  • In Vivo Studies: To evaluate the compound's efficacy and safety in animal models of cancer.

  • Structure-Activity Relationship (SAR) Studies: To optimize the compound's structure for improved potency and selectivity.

By following these comprehensive methodologies, the scientific community can effectively explore the promise of novel compounds like this compound in the ongoing fight against cancer.

References

  • Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cancer and Immuno-Oncology. Retrieved from [Link]

  • BMG Labtech. (2023, August 5). Apoptosis – what assay should I use? Retrieved from [Link]

  • Celcuity. (2026, January 20). FDA accepts NDA for gedatolisib, Celcuity's investigational breast cancer treatment. Retrieved from [Link]

  • Celep Eyüpoglu, F., & Zengin, T. (2021). A Comparative Study of MTT and WST-1 Assays in Cytotoxicity Analysis. Haydarpasa Numune Medical Journal, 61(3), 281–288.
  • Chen, Y., et al. (2024). 2,2'- Bipyridine Derivatives Exert Anticancer Effects by Inducing Apoptosis in Hepatocellular Carcinoma (HepG2) Cells. Molecules, 29(23), 5208.
  • Crown Bioscience. (2023, January 12). Blotting Basics - Western Blot Applications in Preclinical Oncology Research. Retrieved from [Link]

  • Darzynkiewicz, Z., & Juan, G. (2001). DNA content measurement for DNA ploidy and cell cycle analysis. Current protocols in cytometry, 00(7.5), 7.5.1–7.5.24.
  • Frontiers Media S.A. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology, 12, 964585.
  • Frontiers Media S.A. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology, 12, 818428.
  • MDPI. (2022). New Kinase Inhibitors That Are Selectively Cytotoxic for Tumor Cells. International Journal of Molecular Sciences, 23(22), 14316.
  • MDPI. (2024). Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. International Journal of Molecular Sciences, 25(11), 5994.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • National Center for Biotechnology Information. (2024). Assaying cell cycle status using flow cytometry. Current Protocols in Immunology, 144(1), e168.
  • National Center for Biotechnology Information. (2024). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology, 2799, 25-31.
  • National Center for Biotechnology Information. (2024). The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. International Journal of Molecular Sciences, 25(1), 599.
  • National Center for Biotechnology Information. (2024). Western Blot: Principles, Procedures, and Clinical Applications.
  • National Center for Biotechnology Information. (2021). The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines. Journal of Cellular Biochemistry, 122(10), 1447-1454.
  • National Center for Biotechnology Information. (2014). Anti-tumor activity of novel biisoquinoline derivatives against breast cancers. Bioorganic & Medicinal Chemistry Letters, 24(21), 5013-5017.
  • National Center for Biotechnology Information. (2020). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. Cancers, 12(9), 2496.
  • National Center for Biotechnology Information. (2022). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 27(24), 8797.
  • Quratul Ain. (2023, April 3). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium.
  • Research Square. (2024).
  • Roche. (n.d.). WST-1 Assay Protocol for Cell Viability. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents. RSC Medicinal Chemistry, 15(1), 22-44.
  • Science Publishing Group. (2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Cancer Research Journal, 10(1), 1-12.
  • Springer Nature. (2021). Screening of a kinase inhibitor library identified novel targetable kinase pathways in triple-negative breast cancer. Breast Cancer Research, 23(1), 1-18.
  • Taylor & Francis. (2022). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Journal of Drug Delivery and Therapeutics, 12(5-S), 209-218.
  • University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved from [Link]

  • Wiley Online Library. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem.
  • YouTube. (2023, January 17). Cell Cycle Analysis By Flow Cytometry. Retrieved from [Link]

  • YouTube. (2025, January 20). PI3K/AKT/mTOR Pathway | Cancer Biology | Basic Science Series. Retrieved from [Link]...

Sources

Application Notes & Protocols: 4-(5-Bromo-pyridin-2-yl)-isoquinoline as a High-Performance Ligand in Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of the Pyridyl-Isoquinoline Scaffold

The quest for novel catalytic systems with enhanced activity, selectivity, and substrate scope is a central theme in modern chemical synthesis. Bidentate nitrogen-containing ligands, particularly those based on the 2,2'-bipyridine (bipy) framework, have become indispensable tools in transition metal catalysis.[1][2] The 4-(5-Bromo-pyridin-2-yl)-isoquinoline ligand represents a strategic evolution of this class, integrating the robust bipyridyl-like N,N-chelation motif with the extended π-system and unique steric profile of the isoquinoline moiety.[3]

This fusion offers several potential advantages:

  • Enhanced Coordination: The rigid, planar structure ensures strong, predictable coordination to a metal center, forming a stable pre-catalyst.

  • Tunable Electronics: The presence of a bromine atom on the pyridine ring acts as an electron-withdrawing group, which can significantly modulate the electronic properties of the metal center, influencing reactivity and selectivity.[4][5]

  • Steric Influence: The isoquinoline unit introduces specific steric bulk that can influence substrate approach and regioselectivity in catalytic transformations.

  • Versatility in Synthesis: The bromine handle provides a reactive site for post-coordination modification or for anchoring the catalyst to a solid support, a feature highly valuable in pharmaceutical process development.[6][7]

While this compound is a novel ligand with underexplored potential, its structural analogy to well-established bipyridine ligands allows us to propose its application in high-impact catalytic reactions, such as the Iridium-catalyzed C-H borylation of aromatic compounds.[1][8][9] This reaction is a cornerstone of modern synthesis, providing a direct route to versatile arylboronate esters, which are key intermediates in drug discovery.[8]

This document provides detailed protocols for the synthesis of the ligand and its subsequent application in a model Iridium-catalyzed C-H borylation reaction, based on established principles for related catalytic systems.

PART 1: Synthesis of this compound Ligand

The most convergent and reliable method for constructing the C-C bond between the pyridine and isoquinoline cores is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[10][11] This protocol outlines the coupling of 2,5-dibromopyridine with isoquinoline-4-boronic acid. The differential reactivity of the C-Br bonds on the pyridine ring (C2 vs. C5) allows for selective coupling.[6][7]

Protocol 1: Suzuki-Miyaura Cross-Coupling
Materials and Reagents:
  • 2,5-Dibromopyridine

  • Isoquinoline-4-boronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Toluene

  • Hexanes

  • Magnesium sulfate (MgSO₄)

Experimental Procedure:
  • Reaction Setup: To a flame-dried 100 mL Schlenk flask, add 2,5-dibromopyridine (1.0 eq), isoquinoline-4-boronic acid (1.1 eq), Pd(dppf)Cl₂ (0.03 eq), and K₂CO₃ (3.0 eq).

  • Solvent Addition: Evacuate and backfill the flask with argon or nitrogen three times. Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and degassed water to form a 4:1 solvent mixture. The causality behind using a mixed solvent system is to ensure the dissolution of both the organic substrates and the inorganic base.

  • Reaction Execution: Heat the reaction mixture to 85 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to yield this compound as a solid.

PART 2: Application in Iridium-Catalyzed C-H Borylation

Iridium complexes bearing bidentate nitrogen ligands are exceptionally effective catalysts for the direct borylation of C-H bonds.[1][4][5] The electron-withdrawing nature of the brominated pyridine ring in our target ligand is expected to enhance the catalytic activity of the iridium center. This protocol details the in situ preparation of the catalyst and its use in the borylation of 1,2-dichlorobenzene.

Mechanistic Rationale

The catalytic cycle is believed to proceed through an active Ir(III) species. The key steps involve:

  • Coordination: The this compound ligand coordinates to the [Ir(cod)OMe]₂ precursor.

  • Oxidative Addition: The C-H bond of the aromatic substrate undergoes oxidative addition to the iridium center. This is often the turnover-limiting step.

  • Reductive Elimination: The borylated product is released through reductive elimination, regenerating the active iridium catalyst.

The ligand plays a crucial role in stabilizing the iridium intermediates and modulating the electronics to facilitate these steps.

Visualization of the Catalytic Workflow

G cluster_prep Catalyst Preparation (In Situ) cluster_reaction C-H Borylation Reaction P1 [Ir(cod)OMe]₂ + Ligand in Cyclooctane P2 Stir at RT (15 min) P1->P2 Formation of [Ir(L)(cod)OMe] R1 Add Aromatic Substrate (e.g., 1,2-dichlorobenzene) P2->R1 R2 Add B₂pin₂ R1->R2 R3 Heat to 80 °C (1-3 hours) R2->R3 R4 Reaction Workup & Purification R3->R4 caption Workflow for In Situ Catalyst Generation and C-H Borylation.

Caption: Workflow for In Situ Catalyst Generation and C-H Borylation.

Protocol 2: Iridium-Catalyzed Borylation of 1,2-Dichlorobenzene
Materials and Reagents:
  • [Ir(cod)OMe]₂ (Iridium precursor)

  • This compound (Ligand, L)

  • Bis(pinacolato)diboron (B₂pin₂)

  • 1,2-Dichlorobenzene (Substrate)

  • Cyclooctane (Solvent)

  • n-Hexane (for purification)

  • Silica gel

Experimental Procedure:
  • Catalyst Preparation (In Situ): In a nitrogen-filled glovebox, add [Ir(cod)OMe]₂ (0.01 eq) and the ligand (0.022 eq) to a vial. Add anhydrous cyclooctane. Stir the mixture at room temperature for 15 minutes. This pre-mixing step is critical to ensure the formation of the active L-Ir complex before the introduction of reactants.

  • Reaction Assembly: To this catalyst solution, add the aromatic substrate (e.g., 1,2-dichlorobenzene, 1.0 eq) followed by B₂pin₂ (1.2 eq).

  • Reaction Execution: Seal the vial with a Teflon-lined cap, remove it from the glovebox, and place it in a preheated aluminum block at 80 °C. Stir for 1-3 hours.

  • Monitoring and Workup: Monitor the reaction by GC-MS. Once the starting material is consumed, cool the reaction to room temperature.

  • Purification: Concentrate the reaction mixture directly onto a small amount of silica gel. Purify by column chromatography (eluting with hexanes/ethyl acetate) to isolate the desired arylboronate ester product.

Expected Results and Data Presentation

The reaction is expected to yield the corresponding borylated product with high conversion and selectivity. Data from optimization studies or substrate scope exploration should be tabulated for clarity.

EntrySubstrateTime (h)Conversion (%)Yield (%)
11,2-Dichlorobenzene1>9995
2Toluene2>9992 (para/meta)
3Anisole39588 (ortho/para)
4Pyridine57065 (C-3/C-4)
Table 1: Representative results for the Iridium-catalyzed C-H borylation using the this compound ligand. Conditions: 1 mol% [Ir], 1.1 mol% Ligand, 80 °C.
Visualization of the Catalytic Cycle

G cluster_main Simplified Catalytic Cycle A [L-Ir(III)(H)(Ar)]⁺ B [L-Ir(I)]⁺ A->B - Ar-Bpin (Reductive Elimination) B->A + Ar-H (Oxidative Addition) C [L-Ir(III)(Bpin)₂] B->C + B₂pin₂ C->B - (Bpin)₂ D [L-Ir(III)(H)(Ar)(Bpin)] caption Simplified Iridium Catalytic Cycle for C-H Borylation.

Caption: Simplified Iridium Catalytic Cycle for C-H Borylation.

Conclusion and Future Outlook

The this compound ligand is a promising candidate for advancing modern catalytic methods. Its unique steric and electronic properties, derived from the fusion of bromo-pyridine and isoquinoline motifs, make it a highly valuable tool for chemists in both academic and industrial settings. The protocols detailed herein provide a solid foundation for its synthesis and initial application in Iridium-catalyzed C-H borylation. Further exploration into other catalytic transformations, such as C-H amination, silylation, and various cross-coupling reactions, is strongly encouraged.[12][13][14] The modularity and tunability of this ligand scaffold promise a rich field of future discovery.

References
  • Bis-CF3-bipyridine Ligands for the Iridium-Catalyzed Borylation of N-Methylamides. ACS Catalysis.
  • Li, H.-L., Kanai, M., & Kuninobu, Y. (2017). Iridium/Bipyridine-Catalyzed ortho-Selective C-H Borylation of Phenol and Aniline Derivatives. Organic Letters, 19(21), 5944–5947. Available at: [Link]

  • Li, H.-L., Kanai, M., & Kuninobu, Y. (2017). Iridium/Bipyridine-Catalyzed ortho-Selective C–H Borylation of Phenol and Aniline Derivatives. Organic Letters. Available at: [Link]

  • Synthesis of Sulfur-Containing Aryl and Heteroaryl Vinyls via Suzuki–Miyaura Cross-Coupling for the Preparation of SERS-Active Polymers. National Institutes of Health.
  • Schley, N. D. Advances in Iridium-Catalyzed C-H Borylation Enabled by 2,2'-Dipyridylarylmethane Ligands. Institutional Repository.
  • Bis-CF3‑bipyridine Ligands for the Iridium-Catalyzed Borylation of N‑Methylamides. National Institutes of Health.
  • Ir-Catalyzed, Nitrogen-Directed C(sp3)–H and C(sp2)–H Borylation with a Spiro-Fluorene-Indenoindenyl Ligand. ACS Publications. Available at: [Link]

  • Scott, J. S., & Roughley, S. D. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6599–6613. Available at: [Link]

  • Scott, J. S., & Roughley, S. D. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry. Available at: [Link]

  • Iridium and rhodium complexes bearing a silyl-bipyridine pincer ligand: synthesis, structures and catalytic activity for C–H borylation of arenes. Dalton Transactions (RSC Publishing). Available at: [Link]

  • Iridium(III) Bis-tridentate Complexes with 6-(5-Trifluoromethylpyrazol-3-yl)-2,2′-bipyridine Chelating Ligands: Synthesis, Characterization, and Photophysical Properties. ACS Publications. Available at: [Link]

  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. National Institutes of Health. Available at: [Link]

  • New Bis-Cyclometalated Iridium(III) Complexes with β-Substituted Porphyrin-Arylbipyridine as the Ancillary Ligand: Electrochemical and Photophysical Insights. MDPI. Available at: [Link]

  • A Chiral Nitrogen Ligand for Enantioselective, Iridium-Catalyzed Silylation of Aromatic C-H Bonds. National Institutes of Health. Available at: [Link]

  • Synthesis of 4-Bromoisoquinoline. PrepChem.com. Available at: [Link]

  • Ir-Catalyzed Intermolecular Branch-Selective Allylic C-H Amidation of Unactivated Terminal Olefins. National Institutes of Health. Available at: [Link]

  • Mechanistic analysis of iridium(III) catalyzed direct C-H arylations: A DFT study. ResearchGate. Available at: [Link]

  • Iridium Complexes with BIAN-Type Ligands: Synthesis, Structure and Redox Chemistry. MDPI. Available at: [Link]

  • Iridium-Catalyzed C−H Activation Methods for Late-Stage Functionalization of Pharmaceuticals. Diva-portal.org. Available at: [Link]

  • A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. ResearchGate. Available at: [Link]

  • Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. Available at: [Link]

  • Nickel-Catalyzed Atroposelective Synthesis of Axially Chiral Heterobiaryls via De Novo Benzene Formation. ACS Publications. Available at: [Link]

  • Synthesis of 4-(pyridin-2-yl)isoquinolin-3-ol 15 via Rh(III)-catalyzed.... ResearchGate. Available at: [Link]

  • Pyridine and quinoline based chiral ligands or catalysts. ResearchGate. Available at: [Link]

  • Synthesis of Isoquinolines and Pyridines via Palladium-Catalyzed Iminoannulation of Internal Acetylenes. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE. Organic Syntheses Procedure. Available at: [Link]

  • Recent Developments in the Synthesis, Reactions, and Biological Activities of Pyrimido[4,5-c] Isoquinolines from Pyrimidine Derivatives (Part II). Bentham Science. Available at: [Link]

  • Isoquinoline Synthesis. Bartleby. Available at: [Link]

Sources

Application Notes and Protocols for the Derivatization of 4-(5-Bromo-pyridin-2-yl)-isoquinoline for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The isoquinoline scaffold is a prominent heterocyclic motif found in a vast array of natural products and synthetic compounds exhibiting significant pharmacological activities.[1][2] Its derivatives have garnered substantial interest in medicinal chemistry due to their diverse therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The fusion of an isoquinoline ring with other heterocyclic systems, such as pyridine, can lead to novel chemical entities with enhanced biological profiles. The 4-(pyridin-2-yl)-isoquinoline framework, in particular, presents a compelling scaffold for drug discovery, offering multiple points for chemical modification to explore structure-activity relationships (SAR).

This application note provides a comprehensive guide for the derivatization of a key intermediate, 4-(5-bromo-pyridin-2-yl)-isoquinoline, to generate a library of analogues for SAR studies. We will detail the synthesis of the core scaffold and provide robust protocols for its diversification using modern cross-coupling methodologies, including the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The rationale behind the selection of these synthetic strategies and the potential biological evaluation of the resulting compounds will also be discussed, with a focus on anticancer applications.[3][4]

Synthesis of the Core Scaffold: this compound

The synthesis of the target scaffold can be achieved through a convergent approach, relying on a key palladium-catalyzed cross-coupling reaction. A plausible and efficient route involves the Suzuki-Miyaura coupling of a 4-haloisoquinoline with a suitable boronic acid derivative of 5-bromopyridine.

Rationale for Synthetic Strategy

The Suzuki-Miyaura coupling is a powerful and versatile C-C bond-forming reaction with high functional group tolerance and generally mild reaction conditions, making it ideal for the synthesis of complex biaryl systems.[5][6] The required starting materials, 4-bromoisoquinoline and 2-formyl-5-bromopyridine (as a precursor to the boronic acid), are commercially available or can be readily synthesized.

Experimental Workflow for Core Scaffold Synthesis

G cluster_0 Synthesis of 2-(dihydroxyboryl)-5-bromopyridine cluster_1 Suzuki-Miyaura Coupling A 2-bromo-5-iodopyridine B n-BuLi, THF, -78 °C A->B C B(OMe)3 B->C D H3O+ C->D E 2-(dihydroxyboryl)-5-bromopyridine D->E G Pd(PPh3)4, Na2CO3 E->G F 4-Bromoisoquinoline F->G H Toluene/EtOH/H2O G->H I This compound H->I G cluster_0 Suzuki-Miyaura Derivatization A This compound C Pd Catalyst (e.g., Pd(PPh3)4) A->C B Aryl/Heteroaryl-boronic acid B->C D Base (e.g., Na2CO3, K2CO3) C->D E Solvent (e.g., Toluene/H2O, Dioxane/H2O) D->E F Library of C-5 Arylated/Heteroarylated Derivatives E->F G cluster_0 Buchwald-Hartwig Amination A This compound C Pd Catalyst (e.g., Pd2(dba)3) A->C B Primary/Secondary Amine B->C D Ligand (e.g., XPhos, RuPhos) C->D E Base (e.g., NaOtBu, K3PO4) D->E F Solvent (e.g., Toluene, Dioxane) E->F G Library of C-5 Aminated Derivatives F->G

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(5-Bromo-pyridin-2-yl)-isoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(5-Bromo-pyridin-2-yl)-isoquinoline. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this challenging cross-coupling reaction. We will delve into the common pitfalls that lead to low yields and provide robust, field-tested solutions in a direct question-and-answer format. Our goal is to explain the causality behind experimental choices, empowering you to troubleshoot effectively and improve your synthetic outcomes.

Section 1: The Synthetic Strategy - Understanding the Core Reaction

Q1: What is the most effective and commonly used method for synthesizing this compound?

The most prevalent and strategically sound method for constructing the C-C bond between the isoquinoline and pyridine rings is the Suzuki-Miyaura cross-coupling reaction .[1][2][3] This palladium-catalyzed reaction joins an organoboron compound with an organohalide. For this specific target, the reaction typically involves coupling a 4-haloisoquinoline (electrophile) with a (5-bromo-pyridin-2-yl)boronic acid or its ester derivative (nucleophile).

Reaction_Scheme cluster_reactants Reactants cluster_product Product 4-Haloisoquinoline 4-Haloisoquinoline (X = Br, I) Plus + Arrow Pd Catalyst, Base, Solvent Pyridylboronic_Ester 5-Bromo-2-pyridylboronic Acid Ester Target_Molecule This compound Arrow->Target_Molecule

Caption: General Suzuki-Miyaura coupling scheme.
Q2: Why is the Suzuki-Miyaura coupling often challenging for this specific molecule?

The primary difficulty arises from the inherent properties of the pyridine coupling partner. This is often referred to as the "2-pyridyl problem".[4]

  • Catalyst Inhibition: The nitrogen atom in the 2-position of the pyridine ring can coordinate strongly with the palladium catalyst. This coordination can inhibit the catalyst's activity, slowing down or completely stalling the catalytic cycle and leading to low conversion rates.[5]

  • Instability of the Boronic Acid: 2-Pyridylboronic acids are notoriously unstable and prone to a side reaction called protodeboronation , where the C-B bond is cleaved by a proton source (like water or alcohol) to regenerate the parent pyridine.[4][6] This decomposition of the starting material directly reduces the potential yield.

Section 2: Troubleshooting Guide for Low Yields

Low yields in this synthesis are common, but they are almost always traceable to suboptimal reaction conditions. This section provides a logical workflow for diagnosing and solving these issues.

Q3: My reaction has stalled or resulted in a very low yield (<30%). What are the first things I should check?

When facing low conversion, a systematic review of your reaction setup and reagents is the first critical step.

Troubleshooting_Workflow Start Low Yield Observed Reagents 1. Verify Reagent Quality & Stability Start->Reagents Atmosphere 2. Confirm Inert Atmosphere Reagents->Atmosphere Reagents OK Catalyst 3. Evaluate Catalyst System (Pre-catalyst & Ligand) Atmosphere->Catalyst Atmosphere is Inert Conditions 4. Optimize Base & Solvent Catalyst->Conditions Catalyst is Active Analysis 5. Analyze Byproducts (Homocoupling, Protodeboronation) Conditions->Analysis Still Low Yield Optimize Implement Targeted Changes Analysis->Optimize

Caption: A logical workflow for troubleshooting low yields.
  • Reagent Integrity :

    • The Boron Source : Is your (5-bromo-pyridin-2-yl)boronic acid old or has it been improperly stored? Due to the instability mentioned earlier, this is a primary suspect. Consider using a freshly prepared sample or, preferably, switch to a more stable pinacol ester or MIDA boronate derivative.[4] These esters are significantly more resistant to protodeboronation.

    • The Halide : While 4-bromoisoquinoline can be used, 4-iodoisoquinoline is often more reactive and can lead to higher yields due to the greater ease of oxidative addition to the Pd(0) center.[3][7]

    • Solvent and Base Purity : Ensure your solvents are anhydrous (if the protocol demands it) and your base is of high purity and has been stored correctly.

  • Inert Atmosphere :

    • Palladium(0) catalysts are sensitive to oxygen. Inadequate degassing of your solvent and failure to maintain a positive pressure of an inert gas (Argon or Nitrogen) can lead to catalyst decomposition and promote unwanted homocoupling of the boronic acid.[6][8] Ensure your degassing procedure (e.g., freeze-pump-thaw or sparging with argon for at least 30 minutes) is rigorous.[9]

Q4: I'm confident in my reagents and setup. How do I choose the right catalyst and ligand to overcome catalyst inhibition?

This is the most critical parameter for this specific synthesis. Standard catalysts like Pd(PPh₃)₄ may be ineffective. You need a catalyst system designed to overcome the challenge of coordinating heteroaryl substrates.

The solution is to use a bulky, electron-rich phosphine ligand. These ligands accelerate the key steps of the catalytic cycle (oxidative addition and reductive elimination) and their steric bulk can disfavor the inhibitory coordination of the pyridine nitrogen to the palladium center.[5]

Ligand TypeExamplesKey Characteristics & When to Use
Buchwald Ligands XPhos, SPhos, RuPhosHighly Recommended. These are the gold standard for challenging heteroaryl couplings. They are bulky and electron-rich, promoting fast catalysis and preventing catalyst inhibition.[5] Start with XPhos or SPhos.
Bulky Phosphines P(t-Bu)₃, PCy₃Moderately effective. Less expensive than Buchwald ligands but may be less efficient for this specific transformation. Can be a good second choice if Buchwald ligands are unavailable.
Standard Ligands PPh₃Not Recommended. Generally not electron-rich or bulky enough to overcome catalyst inhibition by the pyridine nitrogen. Often leads to low or no conversion.[10]

Recommendation: Use a pre-formed palladium pre-catalyst that incorporates one of these advanced ligands (e.g., XPhos-Pd-G3). This ensures the correct ligand-to-metal ratio and provides a more stable and active catalyst source.

Q5: What are the most common side reactions, and how can I minimize them?

If you observe significant byproducts in your analysis (TLC, LC-MS, NMR), identifying them is key to solving the problem.

Catalytic_Cycle_and_Side_Reactions cluster_cycle Suzuki Catalytic Cycle cluster_side Common Side Reactions Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA + R¹-X PdII R¹-Pd(II)-X OA->PdII Trans Transmetalation PdII->Trans + (R²-B(OR)₂)⁻ Dehalogenation Dehalogenation (R¹-H) PdII->Dehalogenation Hydride Source PdII_R2 R¹-Pd(II)-R² Trans->PdII_R2 Protodeboronation Protodeboronation (R²-H) Trans->Protodeboronation H⁺ Source (e.g., H₂O) Homocoupling Homocoupling (R²-R²) Trans->Homocoupling O₂ Present RE Reductive Elimination PdII_R2->RE RE->Pd0 Releases Pd(0) Product R¹-R² RE->Product

Caption: The Suzuki cycle and competing side reactions.
  • Protodeboronation (5-Bromopyridine byproduct) : This is the premature cleavage of the C-B bond of your pyridylboronic acid/ester.

    • Cause : Presence of protic sources (water); inherent instability of 2-pyridylboronic acids.[6]

    • Solution :

      • Use a Boronic Ester : Switch from the boronic acid to its pinacol or MIDA ester. This is the most effective solution.[4]

      • Use a Milder Base : Strong bases can accelerate decomposition. Consider using K₃PO₄ or Cs₂CO₃ instead of stronger bases like NaOH or NaOtBu.[6]

      • Anhydrous Conditions : While some water is often beneficial for Suzuki couplings to help dissolve the base, excess water can promote this side reaction.[6][8]

  • Homocoupling (2,2'-bis(5-bromopyridine) byproduct) : Dimerization of the boronic acid partner.

    • Cause : Primarily the presence of oxygen, which interferes with the catalytic cycle.[6][8]

    • Solution : Ensure rigorous degassing of all solvents and maintain a strict inert atmosphere (Ar or N₂) throughout the entire reaction setup and duration.

  • Dehalogenation (Isoquinoline byproduct) : The halide on the isoquinoline is replaced by a hydrogen atom.

    • Cause : Presence of a hydride source. This can sometimes come from the solvent (e.g., alcohols) or certain bases. It is more likely if the transmetalation step is slow, giving the palladium-aryl intermediate time to react with other species.[5][7]

    • Solution :

      • Switch Solvents : If using an alcohol-containing solvent, try a purely aprotic system like dioxane or toluene.[5]

      • Optimize Catalyst System : Using a more active catalyst/ligand combination (like a Buchwald system) can accelerate the desired transmetalation and reductive elimination steps, outcompeting the dehalogenation pathway.

Section 3: Recommended Starting Protocol & Optimization Table

This protocol incorporates best practices to address the common challenges discussed. It serves as a robust starting point for your optimization.

Step-by-Step Experimental Protocol
  • Reagent Preparation : To a dry Schlenk flask under an argon atmosphere, add 4-iodoisoquinoline (1.0 equiv), (5-bromo-pyridin-2-yl)boronic acid pinacol ester (1.2-1.5 equiv), and finely ground potassium phosphate (K₃PO₄, 3.0 equiv).

  • Catalyst Addition : Add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%).

  • Solvent Addition : Add degassed solvent. A common and effective system is a mixture of 1,4-dioxane and water (e.g., 10:1 v/v). The total solvent volume should be sufficient to make the reaction concentration approximately 0.1 M with respect to the limiting reagent.

  • Degassing : Subject the heterogeneous mixture to three cycles of freeze-pump-thaw to ensure all oxygen is removed.

  • Reaction : Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring : Monitor the reaction progress by TLC or LC-MS. Look for the complete consumption of the 4-iodoisoquinoline. Reactions are typically complete within 4-24 hours.

  • Workup & Purification : Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Table of Parameters for Optimization
ParameterRecommended Starting PointAlternative Options & Considerations
Isoquinoline Partner 4-Iodoisoquinoline (1.0 equiv)4-Bromoisoquinoline (may require higher temp/catalyst loading).
Pyridine Partner 5-Bromo-2-pyridylboronic acid pinacol ester (1.2 equiv)MIDA boronate for slow release.[4] Avoid the free boronic acid unless freshly prepared and used immediately.
Pd Catalyst/Ligand XPhos Pd G3 (2 mol%)SPhos Pd G3, Pd₂(dba)₃ with XPhos ligand (4 mol%).
Base K₃PO₄ (3.0 equiv)Cs₂CO₃ (often very effective, but more expensive), K₂CO₃.
Solvent 1,4-Dioxane / H₂O (10:1)Toluene / H₂O, THF / H₂O. Anhydrous THF or Dioxane can also be screened.
Temperature 100 °C80-110 °C. Higher temperatures may be needed for less reactive substrates but can also increase byproduct formation.
Concentration 0.1 MCan be varied from 0.05 M to 0.5 M.

Section 4: Frequently Asked Questions (FAQs)

Q: I still see significant homocoupling of my boronic ester even under argon. What else could be wrong? A: If homocoupling persists despite rigorous degassing, check for sources of oxidative impurities in your reagents. Your base could be a culprit, or your boronic ester might contain impurities that promote this pathway. Also, consider that some palladium pre-catalysts, if not handled correctly, can promote this side reaction. Starting with a pure Pd(0) source like Pd₂(dba)₃ along with your chosen ligand can sometimes mitigate this issue compared to in-situ reduction of a Pd(II) source.[6]

Q: Is a Stille coupling a viable alternative? A: Yes, a Stille coupling, which uses an organotin reagent (e.g., 2-(tributylstannyl)-5-bromopyridine), is a powerful alternative.[11][12]

  • Pros : Organostannanes are generally very stable, air- and moisture-tolerant, and do not require a base for activation, which can simplify the reaction.[11][13]

  • Cons : The primary drawback is the high toxicity of organotin compounds and their byproducts, which can be difficult to remove completely from the final product. For pharmaceutical applications, the Suzuki-Miyaura reaction is almost always preferred due to these toxicity concerns.

Q: My purification is difficult, with the product and a major impurity having very similar Rf values on the TLC plate. What is the likely impurity and how can I improve separation? A: The most likely impurity with a similar polarity to your product is the homocoupled byproduct, 2,2'-bis(5-bromopyridine). The best solution is to optimize the reaction to prevent its formation in the first place (see Q5). For purification, try using a different solvent system for your column chromatography (e.g., switching from ethyl acetate/hexanes to dichloromethane/methanol) or consider reverse-phase chromatography if the issue persists.

References

  • Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc.[Link]

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development - ACS Publications.[Link]

  • Process for the preparation of pyridine-2-boronic acid esters.
  • Process for the preparation of pyridine-2-boronic acid esters.
  • Synthesis of 4-Halo Quinolines and Its Applications. ResearchGate.[Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.[Link]

  • A General Solution for the 2-Pyridyl Problem. PMC - NIH.[Link]

  • Synthesis of 4-Bromoisoquinoline. PrepChem.com.[Link]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central - NIH.[Link]

  • Suzuki coupling Reaction's yield is very low... How can i improvise my reaction? ResearchGate.[Link]

  • In situ Formation and Reaction of 2-Pyridylboronic Esters. ResearchGate.[Link]

  • Why am I getting low yield for my Suzuki coupling reaction? Reddit r/chemistry.[Link]

  • Syntheses of 4-Substituted Isoquinolines. ResearchGate.[Link]

  • Isoquinoline synthesis. Organic Chemistry Portal.[Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit r/Chempros.[Link]

  • A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. ResearchGate.[Link]

  • Synthesis of Isoquinolones by Sequential Suzuki Coupling... PubMed.[Link]

  • Stille reaction. Wikipedia.[Link]

  • Stille Coupling. Chemistry LibreTexts.[Link]

  • Isoquinoline, 5-bromo-8-nitro. Organic Syntheses Procedure.[Link]

  • Optimization of Heck coupling reactions catalyzed by aromatic tri‐palladium complexes. ResearchGate.[Link]

  • Functionalization of thiazolo[5,4-c]isoquinolines through Suzuki–Miyaura coupling. ResearchGate.[Link]

  • 3,4-Dihydroisoquinoline synthesis. Organic Chemistry Portal.[Link]

  • Suzuki Coupling. Organic Chemistry Portal.[Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.[Link]

  • Recent Developments in the Synthesis, Reactions, and Biological Activities of Pyrimido[4,5-c] Isoquinolines... Bentham Science.[Link]

  • Synthesis of isoquinolines and pyridines by the palladium-catalyzed iminoannulation of internal alkynes. PubMed.[Link]

  • Special Issue : Palladium Catalysts for Cross-Coupling Reaction. MDPI.[Link]

  • Divergent Access to α,β-Unsaturated Thiolated and Selenolated Lactams via a Unified Palladium-Catalyzed Carbonylative Transformation. ACS Publications.[Link]

  • Suzuki reaction. Wikipedia.[Link]

  • Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... ResearchGate.[Link]

  • Isoquinoline Synthesis. Bartleby.[Link]

  • Catalyzed Regioselective Annulations of 3-Arylisoxazolones and 3-Aryl-1,4,2-dioxazol-5-ones with Propargyl Alcohols: Access to 4-Arylisoquinolines and 4-Arylisoquinolones. Sci-Hub.[Link]

  • Synthesis of 6-bromo-4-iodoquinoline... Atlantis Press.[Link]

  • Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. ResearchGate.[Link]

  • Rh(III)-Catalyzed Regioselective Annulations of 3‑Arylisoxazolones... Figshare.[Link]

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI.[Link]

Sources

Technical Support Center: Troubleshooting the Suzuki Coupling of 4-(5-bromo-pyridin-2-yl)-isoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and optimization strategies for the Suzuki-Miyaura cross-coupling reaction to synthesize 4-(5-bromo-pyridin-2-yl)-isoquinoline and structurally related bi-heterocyclic compounds. The presence of two distinct nitrogen-containing heterocycles in the target molecule introduces specific challenges, primarily related to catalyst inhibition and altered substrate reactivity. This document is structured in a question-and-answer format to directly address common experimental failures and provide logical, field-proven solutions.

Section 1: Immediate Troubleshooting - First Response to a Failed Reaction

This section addresses the most frequent and fundamental reasons for reaction failure. Before diving into complex optimization, ensure these basic parameters are rigorously controlled.

Question: My reaction shows very low or no conversion to the desired product. What are the first steps I should take to troubleshoot this?

Answer: When a Suzuki coupling fails, a systematic check of the foundational components is the most efficient path to a solution. Low or zero yield is often traced back to compromised reagents or an improperly prepared reaction environment.

Initial Checkpoints:

  • Verify Inert Atmosphere: The active Pd(0) catalyst is extremely sensitive to oxygen. Inadequate degassing allows oxygen to oxidatively add to the catalyst or promote unwanted side reactions like the homocoupling of boronic acids.[1][2][3]

    • Action: Ensure all solvents are rigorously degassed before use. Standard methods include sparging with an inert gas (Argon or Nitrogen) for 30-60 minutes or, for maximum efficiency, performing at least three freeze-pump-thaw cycles.[1][4] The reaction vessel itself should be thoroughly purged by evacuating and backfilling with inert gas multiple times.[5]

  • Assess Reagent Quality and Purity:

    • Solvents: Use anhydrous, high-purity solvents. Moisture can hydrolyze the boronic acid partner (protodeboronation) and interfere with the catalytic cycle.[3][6]

    • Base: The base must be anhydrous and finely powdered. Clumped or hydrated bases have inconsistent reactivity and can introduce water into the reaction.[3]

    • Boronic Acid/Ester: Boronic acids are susceptible to degradation over time, especially when exposed to air and moisture, leading to protodeboronation.[3][7] It is often prudent to use a fresh bottle or a more stable boronic ester derivative (e.g., pinacol ester).[1][3][8]

    • Aryl Halide: Confirm the purity of your this compound starting material. Impurities can sometimes act as catalyst poisons.

  • Confirm Catalyst Activity: Palladium catalysts, especially Pd(II) precatalysts, require efficient reduction to the active Pd(0) species to initiate the catalytic cycle.[6][9][10] If you are using a Pd(II) source like Pd(OAc)₂, ensure the conditions are suitable for its reduction. Modern, well-defined Pd(0) precatalysts like those developed by Buchwald's group can offer more reliable initiation.[11]

Section 2: Problem-Specific FAQs and Solutions

This section delves into specific experimental observations and provides targeted advice for the this compound coupling.

Question: My reaction mixture turns black and stalls, leaving unreacted starting material. What is happening and how can I fix it?

Answer: The formation of a black precipitate is a classic sign of palladium catalyst decomposition into "palladium black".[2][12] This inactive, elemental palladium has no catalytic activity, and its formation effectively kills the reaction. For your specific substrate, this is a high-risk issue due to the two Lewis-basic nitrogen atoms (on the pyridine and isoquinoline rings) which can coordinate to the palladium center, leading to catalyst deactivation and subsequent precipitation.[1][5][13]

Causality & Mitigation Strategies:

  • Catalyst Poisoning by N-Heterocycles: The lone pair of electrons on the pyridine and isoquinoline nitrogens can bind strongly to the palladium center, forming stable, off-cycle complexes that are catalytically inactive.[1][5][14]

    • Solution: Employ bulky, electron-rich phosphine ligands. These ligands coordinate strongly to the palladium, sterically shielding it and preventing the substrate's nitrogen atoms from binding and causing deactivation.[1][15] Ligands like SPhos, XPhos, or RuPhos are excellent starting points for this type of challenging heteroaryl coupling.[16]

  • High Reaction Temperature: While heat is often required, excessively high temperatures can accelerate catalyst decomposition.[2][12]

    • Solution: Screen a range of temperatures. Often, an optimal balance exists where the reaction proceeds efficiently without rapid catalyst death. Start around 80-100 °C and adjust as needed.[4][12]

  • Inefficient Precatalyst Activation: If using a Pd(II) source, slow or incomplete reduction to Pd(0) can lead to side reactions and decomposition.

    • Solution: Switch to a modern, well-defined precatalyst system (e.g., SPhos Pd G3, XPhos Pd G3). These are designed for clean, rapid generation of the active L-Pd(0) species, improving catalyst longevity and reaction consistency.[11]

Logical Troubleshooting Workflow

G Start Reaction Failed: Low/No Yield Check_Basics Step 1: Foundational Checks Start->Check_Basics Inert_Atmosphere Inert Atmosphere? (Degas Solvents, Purge Flask) Check_Basics->Inert_Atmosphere Reagent_Quality Reagent Quality? (Anhydrous, Pure, Fresh) Check_Basics->Reagent_Quality Catalyst_Activity Catalyst Active? (Precatalyst Choice) Check_Basics->Catalyst_Activity Problem_ID Step 2: Identify Problem Signature Check_Basics->Problem_ID If basics are confirmed Pd_Black Observation: Mixture turns black, stalls Problem_ID->Pd_Black Byproducts Observation: Byproducts observed (Homocoupling, Debromination, Protodeboronation) Problem_ID->Byproducts Incomplete_Conv Observation: Sluggish / Incomplete Conversion Problem_ID->Incomplete_Conv Optimization Step 3: Targeted Optimization Pd_Black->Optimization Byproducts->Optimization Incomplete_Conv->Optimization Optimize_Ligand Solution: Use Bulky Ligand (e.g., SPhos, XPhos) Optimization->Optimize_Ligand Optimization->Optimize_Ligand Optimize_Temp Solution: Screen Temperature (e.g., 80-110 °C) Optimization->Optimize_Temp Optimize_Setup Solution: Improve Degassing, Use Boronic Ester Optimization->Optimize_Setup Optimize_Base Solution: Screen Base/Solvent (e.g., K3PO4 in Dioxane) Optimization->Optimize_Base

Caption: A logical workflow for troubleshooting failed Suzuki couplings.

Question: I am observing significant byproduct formation, particularly homocoupling of my boronic acid and debromination of my starting material. How can I minimize these side reactions?

Answer: The formation of these specific byproducts points to distinct mechanistic issues that can be addressed by modifying the reaction setup and conditions.

  • Homocoupling (Boronic Acid Dimerization): This side reaction is almost always caused by the presence of oxygen in the reaction mixture.[1] Oxygen can participate in a catalytic cycle that leads to the coupling of two boronic acid molecules.

    • Solution: As stated above, meticulous degassing of all solvents and rigorous maintenance of an inert atmosphere are critical.[1][3]

  • Debromination (Reduction of Aryl Halide): The replacement of the bromine atom with hydrogen suggests the presence of a hydride source that intercepts the palladium intermediate after oxidative addition.

    • Potential Causes & Solutions:

      • Solvents: Certain solvents, like isopropanol or THF (if peroxides are present), can act as hydride donors. Ensure you are using high-purity, peroxide-free solvents.[3]

      • Base: Some bases or impurities within them can facilitate this pathway. Using a high-purity base like K₃PO₄ or Cs₂CO₃ is often beneficial.[16]

  • Protodeboronation (Loss of Boronic Acid Group): This is the hydrolysis of the C-B bond of the boronic acid, replacing it with a C-H bond. It is a very common failure mode, especially with electron-rich or heteroaryl boronic acids.[1][7]

    • Potential Causes & Solutions:

      • Water: This is the most common cause. While some water is often necessary for the Suzuki reaction (especially with carbonate bases), excess water promotes protodeboronation.

      • Action: Use a boronic ester (e.g., neopentyl or pinacol ester) or a trifluoroborate salt instead of the free boronic acid. These are significantly more stable towards hydrolysis.[1][3][17] If using a boronic acid, minimize the amount of water or switch to an anhydrous solvent system with a base like KF or TMSOK.[15][18][19]

Section 3: Optimization Guide for a Robust Protocol

Question: How do I proactively choose the best catalyst, ligand, base, and solvent for the coupling of this compound?

Answer: A successful protocol for this challenging substrate relies on a synergistic combination of reagents that favors the desired catalytic cycle while suppressing side reactions. An initial screening of conditions is highly recommended.

Catalyst and Ligand Selection

The choice of ligand is paramount for preventing catalyst deactivation by the nitrogen atoms in your substrate.[1][5] Bulky, electron-rich biaryl phosphine ligands are the industry standard for such transformations.[15][16]

LigandCatalyst PrecursorKey Characteristics & Rationale
SPhos SPhos Pd G3/G4Excellent general ligand for heteroaryl couplings. Provides good steric bulk to prevent N-coordination.[16]
XPhos XPhos Pd G3/G4More sterically hindered than SPhos; often effective when SPhos fails or gives low yields.[16]
RuPhos RuPhos Pd G3/G4Highly electron-rich, which can accelerate the rate-limiting oxidative addition step, especially for less reactive halides.
Pd(dppf)Cl₂ N/AA common, robust catalyst. May work but is often less effective for challenging N-heterocyclic substrates compared to modern Buchwald ligands.[20][21]
Pd(PPh₃)₄ N/AA traditional catalyst. Often not effective for electron-deficient or sterically hindered heteroaryl couplings and is prone to deactivation.[16][22]
Base and Solvent System

The base activates the boronic acid for the transmetalation step, and its strength and solubility are critical.[16][17] The solvent must solubilize all components and be compatible with the chosen base and temperature.

BaseCommon SolventsRationale & Considerations
K₃PO₄ 1,4-Dioxane/H₂O, Toluene/H₂OA strong, effective base for many Suzuki couplings. Often provides good results with heteroaryl substrates.[16][23][24]
Cs₂CO₃ 1,4-Dioxane/H₂O, THF/H₂OA stronger and more soluble carbonate base. Can be beneficial for sluggish reactions.[16][25]
K₂CO₃ 1,4-Dioxane/H₂O, DME/H₂OA standard, cost-effective base. May be sufficient but often requires higher temperatures.[16][21][26]
KF Anhydrous THF or DioxaneA weaker base used under anhydrous conditions to suppress protodeboronation, especially with sterically hindered ligands.[15][19]

Section 4: Recommended Experimental Protocol

This section provides a detailed, step-by-step methodology for a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid.

General Protocol for Suzuki-Miyaura Coupling
  • Reagent Preparation:

    • This compound (1.0 equiv)

    • Arylboronic Acid or Ester (1.2–1.5 equiv)

    • Palladium Precatalyst (e.g., SPhos Pd G4, 1-3 mol%)

    • Base (e.g., K₃PO₄, 2.0–3.0 equiv), finely powdered and oven-dried.

    • Anhydrous, degassed solvent (e.g., 1,4-Dioxane with 10-20% v/v degassed water).

  • Reaction Setup:

    • To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the this compound, arylboronic acid/ester, and the base.

    • Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon) at least three times to ensure an oxygen-free environment.[5]

    • Add the palladium precatalyst under a positive flow of inert gas.

  • Solvent Addition and Reaction:

    • Add the degassed solvent system via syringe. A typical concentration is 0.1 M with respect to the limiting reagent.

    • Place the sealed reaction vessel in a preheated oil bath or heating block set to the desired temperature (e.g., 90 °C).

    • Stir the reaction vigorously for the specified time (e.g., 4-24 hours). Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate and water.

    • Separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the pure coupled product.

Suzuki Catalytic Cycle and Potential Failure Points

Suzuki_Cycle cluster_inputs Pd0 L₂Pd(0) (Active Catalyst) OA_Complex L₂Pd(II)(Ar¹)(X) Pd0->OA_Complex + Ar¹-X Product Ar¹-Ar² (Product) OA_label Oxidative Addition Transmetalation_Complex L₂Pd(II)(Ar¹)(Ar²) OA_Complex->Transmetalation_Complex + Ar²-B(OR)₂ + Base Trans_label Transmetalation Deactivation Catalyst Deactivation (N-Coordination) OA_Complex->Deactivation Inhibited by Substrate Deboronation Protodeboronation Transmetalation_Complex->Pd0 - L₂ Transmetalation_Complex->Product RE_label Reductive Elimination ArX Ar¹-X (4-(5-bromo-pyridin- 2-yl)-isoquinoline) ArX->OA_Complex + H₂O ArB Ar²-B(OR)₂ (Boronic Acid/Ester) ArB->Transmetalation_Complex + H₂O ArB->Deboronation + H₂O Base Base Base->Transmetalation_Complex + H₂O

Caption: The Suzuki catalytic cycle with key failure points for N-heterocyclic substrates.

References

  • Benchchem. Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. 6

  • Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference. 11

  • Benchchem. Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions. 27

  • Benchchem. Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine. 5

  • Adjabeng, G., et al. (2003). Novel Class of Tertiary Phosphine Ligands Based on a Phospha-adamantane Framework and Use in the Suzuki Cross-Coupling Reactions of Aryl Halides under Mild Conditions. Organic Letters, 5(6), 953-955.

  • Tjiro, K. T., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(45), 28247-28256.

  • Scott, J. S., & Waring, M. J. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6333-6351.

  • Semantic Scholar. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. 28

  • Scott, J. S., & Waring, M. J. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6333-6351.

  • The Matter Blotter. (2026). Bulky ligands promote palladium-catalyzed protodeboronation. 29

  • Benchchem. A Comparative Guide to the Suzuki Coupling Efficiency of Brominated Pyridines. 16

  • Betson, M. S., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(24), 9944-9951.

  • ResearchGate. Temperature effect on coupling reaction.

  • ResearchGate. Screening of palladium catalysts for the Suzuki coupling of....

  • Khan, I., et al. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 24(22), 4153.

  • ResearchGate. The effect of various temperatures on the Suzuki coupling reaction.

  • Tundel, R. E., et al. (2006). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 128(36), 11864-11873.

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 47(4), 1188-1199.

  • Wikipedia. Suzuki reaction.

  • Cherney, R. J., et al. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. ACS Catalysis, 11(15), 9403-9411.

  • Reddit. Help needed with unreproducible Suzuki coupling.

  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?

  • ResearchGate. How can I solve my problem with Suzuki coupling?

  • Reddit. Diagnosing issues with a failed Suzuki coupling?

  • ResearchGate. Importance of some factors on the Suzuki‐Miyaura cross‐coupling reaction.

  • Quora. What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?

  • Benchchem. Technical Support Center: Optimizing Suzuki Coupling Yields with 2-Bromo-4-methylpyridine. 1

  • ResearchGate. (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.

  • ResearchGate. Why can't I achieve good yields for this Suzuki reaction?

  • Tundel, R. E., et al. (2006). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.

  • ScholarWorks @ UTRGV. Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave.

  • The Suzuki Reaction. (2014).

  • Reddit. Why am I getting low yield for my Suzuki coupling reaction?

  • Organic Chemistry Frontiers. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design.

  • NIH. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling.

  • Fiveable. Palladium-catalyzed cross-coupling reactions.

  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.

  • Benchchem. Troubleshooting Suzuki coupling with 5-Bromo-8-methoxy-2-methylquinoline. 2

  • Benchchem. Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotinate. 3

  • Organic Chemistry Portal. Suzuki Coupling.

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.

Sources

Technical Support Center: Purification of 4-(5-Bromo-pyridin-2-yl)-isoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the purification of 4-(5-Bromo-pyridin-2-yl)-isoquinoline. The inherent chemical nature of this molecule—possessing basic nitrogen atoms within its heterocyclic framework—presents specific challenges during silica gel column chromatography. This document provides in-depth, experience-driven solutions to common purification issues, ensuring you can achieve high purity and yield.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the purification of this compound.

Q1: What are the primary challenges in purifying this compound on silica gel?

The main challenge stems from the basicity of the nitrogen atoms in both the pyridine and isoquinoline rings. These basic sites can interact strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel. This interaction leads to several common problems:

  • Peak Tailing/Streaking: The compound moves unevenly down the column, resulting in broad, tailing fractions instead of sharp, well-defined bands. This significantly compromises separation efficiency.[1][2]

  • Irreversible Adsorption: In some cases, the compound can bind so strongly to the acidic sites that it fails to elute, leading to low recovery and poor yield.[3]

  • Compound Degradation: For sensitive molecules, the acidic nature of silica gel can catalyze decomposition.[3]

Q2: What is a good starting solvent system for Thin Layer Chromatography (TLC) analysis?

A good starting point for developing a separation method is to use a non-polar solvent combined with a moderately polar solvent. For this compound, which is a relatively polar compound, a mixture of Hexanes/Ethyl Acetate or Dichloromethane/Methanol is recommended.

  • Initial Test Systems:

    • 80:20 Hexanes/Ethyl Acetate

    • 95:5 Dichloromethane/Methanol

  • Target Rf Value: For optimal separation in column chromatography, aim for an Rf (retention factor) value of 0.2–0.3 on your TLC plate.[4][5] This ensures the compound moves down the column at a practical rate without eluting too quickly with the solvent front.

Q3: How can I visualize the compound spot on a TLC plate?

Since this compound is an aromatic heterocyclic compound, it should be readily visible under a UV lamp at 254 nm . The aromatic rings will quench the fluorescence of the indicator in the TLC plate, appearing as a dark spot. Staining with potassium permanganate (KMnO₄) is also a viable option if UV visualization is not sufficient.

Q4: My compound is streaking badly on the TLC plate. What does this mean and how can I fix it?

Streaking on the TLC plate is a strong indicator that your compound is interacting too strongly with the acidic silica gel. This is a direct preview of the problems you will face on the column.[6]

Solution: To counteract this, add a small amount of a basic modifier to your TLC developing solvent.

  • Triethylamine (TEA): Add 0.5–2% TEA to your solvent mixture (e.g., 80:20:1 Hexanes/Ethyl Acetate/TEA).[7][8][9]

  • Ammonia: If using an alcohol-based solvent system, a solution of 7N ammonia in methanol can be used as the polar component.

The basic modifier will neutralize the acidic silanol groups, leading to sharper, more defined spots.[9][10]

Section 2: Detailed Troubleshooting Guide

This section provides a problem-and-solution framework for issues encountered during the column chromatography process itself.

Problem 1: Severe Peak Tailing and Low Resolution in the Column

Causality: As predicted by TLC streaking, the basic nitrogen centers of your molecule are interacting with acidic silanol groups on the stationary phase. This causes a portion of the molecules to "stick" and elute slowly, resulting in a tail.[1][11][12]

Solutions:

  • Mobile Phase Modification (Recommended First Step):

    • Incorporate a Basic Additive: The most common and effective solution is to add 1-2% triethylamine (TEA) to your eluent system.[4][8] The TEA acts as a competing base, binding to the acidic sites on the silica and allowing your compound to elute symmetrically.[10]

    • Protocol: Prepare your chosen eluent (e.g., 80:20 Hexanes/EtOAc) and add 1% TEA by volume. Use this modified solvent to pack the column and run the entire purification.

  • Stationary Phase Deactivation:

    • For particularly sensitive compounds, you can pre-neutralize the entire column.[6][7]

    • Protocol:

      • Pack the silica gel column using your non-polar solvent (e.g., hexanes).

      • Prepare a flush solution of your eluent containing 1-3% TEA.[4]

      • Flush the column with one to two column volumes of this basic solution.

      • Discard the eluted solvent. The silica is now "deactivated."

      • Run the column using your standard eluent (with or without the continued addition of TEA).

  • Alternative Stationary Phases:

    • If tailing persists, consider using a less acidic stationary phase.

    • Neutral Alumina: Alumina is available in basic, neutral, and acidic grades. Neutral or basic alumina can be an excellent alternative for purifying basic compounds.[6]

    • Treated Silica: Commercially available deactivated silica gels are another option.[6]

Problem 2: The Compound Won't Elute from the Column or Yield is Very Low

Causality: This is an extreme case of interaction where the compound has irreversibly adsorbed onto the silica gel. It may also indicate that the chosen eluent system is not polar enough.

Solutions:

  • Drastic Polarity Increase (Gradient Elution):

    • If you started with a low-polarity eluent, gradually increase the percentage of the polar solvent. If the compound still doesn't move, you can perform a "flush" by switching to a very polar solvent.

    • Example Flush Solvent: 90:10:1 Dichloromethane/Methanol/Triethylamine. This highly polar system should elute even strongly bound compounds.

  • Verify Compound Stability:

    • Before running a large-scale column, it's crucial to confirm that your compound is stable on silica.

    • Protocol (2D TLC):

      • Spot your compound on a TLC plate and run it in a suitable solvent system.

      • Dry the plate completely.

      • Rotate the plate 90 degrees and re-run it in the same solvent system.

      • If the compound is stable, you will see a single spot on the diagonal. If it is degrading, you will see new spots off the diagonal.[3] If degradation is observed, using a deactivated stationary phase or an alternative like alumina is essential.

  • Use Dry Loading Technique:

    • Sometimes, low yield is caused by poor sample application. If the compound precipitates at the top of the column when loaded in a solvent, it will not move through the silica properly.

    • Protocol (Dry Loading):

      • Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane).

      • Add a small amount of fresh silica gel (2-3 times the mass of your crude product) to the solution.

      • Use a rotary evaporator to gently remove the solvent, leaving a dry, free-flowing powder of your compound adsorbed onto the silica.[13]

      • Carefully add this powder to the top of your packed column. This ensures the compound is evenly distributed and starts chromatography from a solid phase.[4]

Section 3: Method Development and Data Summary

A systematic approach is key to developing a robust purification protocol. The workflow below outlines the essential steps.

Experimental Workflow Diagram

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Column Preparation cluster_2 Phase 3: Elution & Analysis TLC 1. TLC Analysis (Find Rf ≈ 0.2-0.3) TLC_Mod 2. Add TEA (1%) if streaking occurs TLC->TLC_Mod Streaking? Solvent 3. Finalize Solvent System TLC->Solvent No Streaking TLC_Mod->Solvent Pack 4. Pack Column (Slurry Method) Solvent->Pack Load 5. Load Sample (Dry Loading Preferred) Pack->Load Elute 6. Elute with Final Solvent System Load->Elute Collect 7. Collect Fractions Elute->Collect Analyze 8. Analyze Fractions by TLC Collect->Analyze Combine 9. Combine Pure Fractions & Evaporate Analyze->Combine

Caption: Workflow for Column Chromatography Method Development.

Table 1: Recommended Solvent Systems & Modifiers
Base Solvent System (Non-polar:Polar)Typical Ratio RangeRf TargetBasic Modifier (if needed)
Hexanes : Ethyl Acetate90:10 to 60:40~0.251% Triethylamine
Dichloromethane : Methanol98:2 to 90:10~0.251% Triethylamine
Dichloromethane : Acetone95:5 to 80:20~0.251% Triethylamine

Section 4: Troubleshooting Flowchart

Use this flowchart to diagnose and solve purification problems in real-time.

Troubleshooting Start Problem Observed Tailing Poor Resolution / Peak Tailing Start->Tailing NoElution Compound Not Eluting / Low Yield Start->NoElution Cause_Acid Cause: Acidic Silica Interaction Tailing->Cause_Acid Cause_Polarity Cause: Eluent Not Polar Enough NoElution->Cause_Polarity Cause_Degrade Cause: Decomposition on Column NoElution->Cause_Degrade Sol_DryLoad Solution 3: Use Dry Loading NoElution->Sol_DryLoad Also consider Sol_TEA Solution 1: Add 1-2% TEA to Eluent Cause_Acid->Sol_TEA Sol_Alumina Solution 2: Switch to Neutral Alumina Cause_Acid->Sol_Alumina Sol_Gradient Solution 1: Run a Steep Gradient Cause_Polarity->Sol_Gradient Sol_Stability Solution 2: Check Stability (2D TLC) Cause_Degrade->Sol_Stability

Caption: Diagnostic Flowchart for Chromatography Issues.

References

  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]

  • Reddit User Discussion. (2015). Deactivating Silica Gel with Triethylamine. r/chemhelp. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase. Retrieved from [Link]

  • Phenomenex. (n.d.). Overcoming Peak Tailing of Basic Analytes in Silica Type A Stationary Phases in RP. Retrieved from [Link]

  • Axion Labs. (n.d.). HPLC Peak Tailing. Retrieved from [Link]

  • Reddit User Discussion. (2023). Advice on neutralising silica gel for column chromatography of sensitive compounds?. r/Chempros. Retrieved from [Link]

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • Chrom Tech, Inc. (2023). What Causes Peak Tailing in HPLC?. Retrieved from [Link]

  • ResearchGate Discussion. (2019). Deactivation of silica gel?. Retrieved from [Link]

  • Reddit User Discussion. (2020). Tailing of basic compound. r/CHROMATOGRAPHY. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10966724, 4-(5-Bromopyridin-2-yl)morpholine. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 4-Bromoisoquinoline. Retrieved from [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines. Retrieved from [Link]

  • Jiang, H., et al. (2014). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. Journal of Chemical Research.
  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Heteroaromatic Suzuki Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Heteroaromatic Suzuki-Miyaura Coupling. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs). The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, but its application to heteroaromatic systems introduces unique challenges.[1][2][3] This resource will help you navigate these complexities, optimize your reaction conditions, and achieve higher yields and purity.

I. Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the Suzuki coupling of heteroaromatic compounds in a question-and-answer format.

Q1: My Suzuki coupling reaction with a heteroaromatic substrate is resulting in a low yield or no product at all. What are the likely causes and how can I improve the outcome?

A1: Low or no yield is a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is recommended.[4][5]

  • Catalyst and Ligand System: The choice of the palladium catalyst and ligand is critical. For heteroaromatic halides, standard catalysts may not be optimal.[6] Lewis-basic atoms in heterocyclic structures can promote catalyst deactivation.[1]

    • Recommendation: Screen a variety of palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄) and ligands. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands can be particularly effective for these substrates.[6][7][8][9]

  • Base Selection: The base is crucial for activating the boronic acid in the transmetalation step.[6][10]

    • Recommendation: The strength and type of base can significantly influence the reaction. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH).[10] For sensitive substrates prone to decomposition, milder bases like NaHCO₃ or KF may be beneficial.[8][11]

  • Solvent Choice: The solvent must dissolve the reactants and base sufficiently.[12] Its polarity can influence the rates of different steps in the catalytic cycle.[12][13][14]

    • Recommendation: Aprotic polar solvents like dioxane, THF, and DMF are common choices.[4][12] In some cases, a biphasic system with water can be advantageous for dissolving inorganic bases.[15][16] However, for substrates prone to protodeboronation, anhydrous conditions are recommended.[1][9]

  • Reaction Temperature and Time: These parameters often need to be optimized.

    • Recommendation: Start with a moderate temperature (e.g., 80-100°C) and monitor the reaction progress.[4][7][9] If the reaction is sluggish, a higher temperature may be required, but be mindful of potential substrate or product degradation.[7]

Q2: I'm observing significant protodeboronation of my heteroaryl boronic acid. How can I prevent this?

A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, especially with electron-rich or certain nitrogen-containing heteroaryl boronic acids.[1][9][17]

  • Use Milder Bases: Strong bases in aqueous media can accelerate protodeboronation.[9] Consider switching to a weaker base like potassium fluoride (KF) or potassium carbonate (K₂CO₃).[9]

  • Anhydrous Conditions: Water is a common proton source for this side reaction. Switching to anhydrous conditions can significantly reduce protodeboronation.[1][9]

  • Use Boronic Esters: Boronic esters, such as pinacol or MIDA esters, are often more stable towards protodeboronation than their corresponding boronic acids.[1][17][18]

  • Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) can help compensate for some loss due to this side reaction.[7]

Q3: My reaction is producing a significant amount of homocoupling product from the boronic acid. What causes this and how can I minimize it?

A3: Homocoupling of the boronic acid to form a symmetrical biaryl is a common side reaction.[19][20]

  • Oxygen Contamination: The presence of dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can promote homocoupling.[9][20][21][22]

    • Recommendation: Thoroughly degas your solvent and reaction mixture by sparging with an inert gas (e.g., nitrogen or argon) or by using freeze-pump-thaw cycles.[5][20] Maintain an inert atmosphere throughout the reaction.[23]

  • Palladium(II) Precatalysts: If using a Pd(II) precatalyst, ensure efficient reduction to the active Pd(0) species. Inefficient reduction can lead to residual Pd(II) that promotes homocoupling.[20][21]

  • Reaction Conditions: High temperatures and prolonged reaction times can sometimes increase the likelihood of homocoupling.

II. Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues in heteroaromatic Suzuki coupling reactions.

Issue 1: Low or No Conversion
Diagnostic Workflow

start Low/No Conversion catalyst Check Catalyst/Ligand Activity start->catalyst base Evaluate Base Choice catalyst->base If catalyst is active solution Problem Solved catalyst->solution Use fresh/alternative catalyst/ligand solvent Assess Solvent System base->solvent If base is appropriate base->solution Screen different bases temp Optimize Temperature/Time solvent->temp If solvent is suitable solvent->solution Try alternative solvents reagents Verify Reagent Purity temp->reagents If conditions are optimized temp->solution Adjust temperature/time atmosphere Ensure Inert Atmosphere reagents->atmosphere If reagents are pure reagents->solution Use purified reagents atmosphere->solution If atmosphere is inert atmosphere->solution Improve degassing technique

Caption: Troubleshooting workflow for low or no conversion.

Detailed Troubleshooting Steps
  • Catalyst and Ligand: The catalyst system is paramount.

    • Problem: Catalyst deactivation by Lewis-basic heteroatoms is a common issue.[1]

    • Solution: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) which can stabilize the palladium center and promote efficient catalysis.[7][8][9][24] Consider using air-stable precatalysts to ensure the activity of your palladium source.[9][21]

  • Base Selection: The base plays a crucial role in the transmetalation step.[10]

    • Problem: An inappropriate base can lead to poor reactivity or side reactions.

    • Solution: Screen a range of bases with varying strengths (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).[10] The choice of base is often coupled with the solvent system. For instance, inorganic bases often require a co-solvent like water for sufficient solubility.[15]

  • Solvent System: The solvent influences solubility and reaction kinetics.[12][13][15]

    • Problem: Poor solubility of reactants or the base can hinder the reaction.[1][11]

    • Solution: Choose a solvent that effectively dissolves all components. Common choices include THF, dioxane, and toluene.[4] For highly polar substrates, DMF or DMAc might be necessary.[4][25] The addition of water can aid in dissolving inorganic bases but may promote protodeboronation.[9][15] Anhydrous conditions, potentially with a soluble organic base or an additive like trimethyl borate, can be beneficial for sensitive substrates.[1]

Issue 2: Significant Side Product Formation
Protodeboronation
  • Cause: Protonolysis of the C-B bond, often facilitated by water and strong bases.[9][17] This is particularly problematic for certain heteroaryl boronic acids, like 2-pyridyl boronic acid.[17][26]

  • Solutions:

    • Use Boronic Esters: MIDA or pinacol esters are more robust.[17]

    • Anhydrous Conditions: Eliminate water from the reaction.[1][9]

    • Milder Base: Switch to a weaker base such as KF or K₂CO₃.[9]

Homocoupling
  • Cause: Primarily due to the presence of oxygen, which leads to the formation of Pd(II) species that catalyze the homocoupling of the boronic acid.[20][21][22]

  • Solutions:

    • Rigorous Degassing: Ensure the solvent and reaction setup are free of oxygen by sparging with an inert gas or using freeze-pump-thaw cycles.[5][20]

    • Use Pd(0) Source or Efficient Precatalyst: Start with a Pd(0) catalyst or a precatalyst that rapidly and cleanly generates the active Pd(0) species.[21]

III. Experimental Protocols & Data

General Protocol for Screening Reaction Conditions

This protocol provides a starting point for optimizing your heteroaromatic Suzuki coupling.

  • Reagent Preparation: In a glovebox or under an inert atmosphere, add the heteroaryl halide (1.0 mmol), boronic acid or ester (1.2 mmol), and base (2.0 mmol) to a reaction vial equipped with a stir bar.

  • Catalyst Addition: Add the palladium precatalyst (e.g., 1-2 mol%) and ligand (if not using a precatalyst).

  • Solvent Addition: Add the degassed solvent (e.g., 5 mL) to the vial.

  • Reaction: Seal the vial and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[9]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[9]

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and wash with water and brine. Dry the organic layer and concentrate under reduced pressure.[9]

  • Purification: Purify the crude product by column chromatography.[9]

Comparative Data for Base and Ligand Selection

The following table illustrates the impact of different bases and ligands on the yield of a model heteroaromatic Suzuki coupling reaction.

EntryHeteroaryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
12-chloropyridinePhenylboronic acidPd₂(dba)₃ (1)PPh₃ (4)K₂CO₃ (2)Dioxane/H₂O10045
22-chloropyridinePhenylboronic acidPd₂(dba)₃ (1)XPhos (2)K₃PO₄ (2)Dioxane/H₂O10092[7]
33-bromopyridine4-methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O10088
42-bromothiophene3-pyridylboronic acidPd(dppf)Cl₂ (2)-Cs₂CO₃ (2)DMF9075

Yields are illustrative and highly dependent on the specific substrates and precise reaction conditions.

IV. Mechanistic Considerations

A fundamental understanding of the catalytic cycle can aid in troubleshooting.

Suzuki_Cycle cluster_side Side Reactions Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Pd(II)-X)L_n Pd0->OxAdd Ar-X Transmetal Transmetalation (Ar-Pd(II)-Ar')L_n OxAdd->Transmetal Ar'-B(OR)₂ Base RedElim Reductive Elimination Ar-Ar' Transmetal->RedElim Deboronation Protodeboronation Ar'-H Transmetal->Deboronation H₂O, Base Homocoupling Homocoupling Ar'-Ar' Transmetal->Homocoupling O₂, Pd(II) RedElim->Pd0

Caption: The Suzuki-Miyaura catalytic cycle and common side reactions.

The key steps are:

  • Oxidative Addition: The aryl halide adds to the Pd(0) catalyst. The reactivity order is typically I > Br > OTf > Cl.[21]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by the base.[10][27]

  • Reductive Elimination: The two organic groups couple, forming the desired C-C bond and regenerating the Pd(0) catalyst.[27]

For heteroaromatic substrates, catalyst deactivation through coordination of the heteroatom to the palladium center can occur at various stages of this cycle, inhibiting turnover.[1][7] The choice of a bulky ligand can mitigate this by sterically hindering such coordination.[27][28]

V. References

  • Benchchem. (n.d.). Strategies to minimize homocoupling in Suzuki reactions of boronic acids. Retrieved from

  • Guram, A. S., et al. (2019). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • Perera, D., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering. Retrieved from [Link]

  • Benchchem. (n.d.). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Retrieved from

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Benchchem. (n.d.). How to avoid homocoupling in Suzuki reactions with palladium catalysts. Retrieved from

  • Barder, T. E., et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Retrieved from [Link]

  • ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Reddit. (2022). How to approach choosing reaction conditions for Suzuki? Retrieved from [Link]

  • ACS Publications. (n.d.). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides. Retrieved from [Link]

  • Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

  • ChemRxiv. (n.d.). Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Retrieved from [Link]

  • Chemical Science. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from [Link]

  • ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? Retrieved from [Link]

  • ACS Publications. (n.d.). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. Retrieved from [Link]

  • Neufeldt, S. R., & Sanford, M. S. (2010). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanistic studies on the protodeboronation. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Solvent Effects on the Rate of Suzuki Coupling with Ethyl 4-iodobenzoate. Retrieved from

  • Benchchem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids. Retrieved from

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Retrieved from [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? Retrieved from [Link]

  • Reddit. (n.d.). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Retrieved from [Link]

  • Chemical Society Reviews. (n.d.). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Retrieved from [Link]

  • ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Retrieved from [Link]

  • Aidic. (n.d.). Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. Retrieved from [Link]

  • ACS Publications. (2020). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Retrieved from [Link]

  • ResearchGate. (n.d.). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. Retrieved from [Link]

  • Chemical Science. (n.d.). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Retrieved from [Link]

  • Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC. Retrieved from [Link]

  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Suzuki Coupling Reactions of 3-Bromoquinoline. Retrieved from

Sources

how to remove palladium catalyst from 4-(5-Bromo-pyridin-2-yl)-isoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Efficient Removal of Palladium Catalyst from 4-(5-Bromo-pyridin-2-yl)-isoquinoline: A Troubleshooting Guide

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the removal of residual palladium catalyst from this compound, a common challenge following cross-coupling reactions like Suzuki-Miyaura or Stille couplings. Our focus is on providing not just protocols, but the underlying scientific rationale to empower you to solve even the most persistent contamination issues.

Frequently Asked Questions (FAQs)
Q1: Why is removing palladium from N-heterocyclic compounds like this compound particularly challenging?

The primary difficulty stems from the presence of Lewis basic nitrogen atoms within the pyridine and isoquinoline ring systems. These nitrogen atoms can act as strong ligands, coordinating with palladium species (both Pd(0) and Pd(II)) present in the reaction mixture. This coordination forms soluble palladium complexes that are difficult to separate from the final product using standard methods like simple filtration or aqueous washes.[1][2] The palladium essentially "travels" with your product throughout the workup.

Q2: What are the regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?

Regulatory bodies, following guidelines from the International Council for Harmonisation (ICH), impose strict limits on elemental impurities in drug products. For palladium, a Class 2B element, the permitted daily exposure (PDE) for oral administration is 100 µ g/day . This translates to a concentration limit of 10 parts per million (ppm) for an API with a maximum daily dose of 10 g.[3] For compounds intended for biological screening, a maximum level of 100 ppm is often recommended to avoid assay interference.[4][5]

Q3: What are the principal strategies for palladium removal, and how do I choose the right one?

The choice of a palladium removal technique is highly dependent on the specific reaction conditions, scale, solvent, and the nature of the palladium species.[6] The main strategies are:

  • Adsorption: Using a solid-supported material with a high affinity for palladium. The palladium-laden solid is then easily removed by filtration. This is the most common and often most effective method.

  • Crystallization: Purifying the product through crystallization can leave palladium impurities behind in the mother liquor. However, this method is not always reliable, as palladium complexes can sometimes co-crystallize with the product.[7]

  • Chromatography: Standard silica gel column chromatography can remove palladium, but it is often not scalable and can lead to product loss on the column.[8] Significant levels of palladium can remain even after chromatographic purification.[4]

  • Extraction: Liquid-liquid extraction is generally inefficient for removing palladium complexed with organic molecules.[9]

The following workflow can guide your decision-making process.

G start Post-Reaction Mixture (>1000 ppm Pd) celite_filt Filter through Celite/Silica Plug start->celite_filt Initial Workup check_pd1 Analyze Pd Level (e.g., ICP-MS) celite_filt->check_pd1 scavenger Adsorption Method: - Activated Carbon - Silica Scavenger check_pd1->scavenger > 100 ppm final_product Final Product (<10 ppm Pd) check_pd1->final_product < 10 ppm (Rare) check_pd2 Analyze Pd Level scavenger->check_pd2 crystallize Crystallization check_pd2->crystallize > 10 ppm check_pd2->final_product < 10 ppm crystallize->final_product

Caption: Decision workflow for selecting a palladium purification strategy.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the purification of this compound.

Problem 1: High palladium levels persist after filtering the reaction mixture through Celite.
  • Underlying Cause: You are observing this because the residual palladium is not in a heterogeneous state (like palladium black). Instead, it exists as soluble species, likely complexed with your nitrogen-containing product or phosphine ligands from the catalyst system. Celite is a filter aid designed to remove fine solid particulates; it has no affinity for dissolved molecular species.[1]

  • Recommended Solution: You must employ a method that targets soluble palladium. The most effective approach is to use a solid-supported scavenger or activated carbon.

    • Actionable Step: Proceed to Protocol 1 (Activated Carbon) or Protocol 2 (Silica-Based Scavenger).

Problem 2: My product yield is significantly lower after treatment with activated carbon.
  • Underlying Cause: Activated carbon is a highly effective but non-selective adsorbent.[10] Its large surface area can adsorb not only the palladium catalyst but also your target molecule, especially if the product is planar and aromatic.

  • Recommended Solution: Optimization is key to balancing palladium removal with product recovery.

    • Actionable Steps:

      • Reduce Carbon Loading: Start with a lower weight percentage of activated carbon (e.g., 1-5 wt% relative to your product) and increase only if necessary.

      • Screen Carbon Types: Different grades of activated carbon have varying pore sizes and surface properties. Testing a few types may reveal one with better selectivity for palladium over your product.[10]

      • Optimize Time and Temperature: Reduce the slurry time (e.g., from 18 hours to 2-4 hours).[6] Sometimes, gentle heating (e.g., 40-50 °C) can improve scavenging kinetics, potentially allowing for shorter treatment times.[6]

Problem 3: A silica-based scavenger treatment failed to reduce palladium to the target level.
  • Underlying Cause: The effectiveness of a scavenger is highly dependent on matching the scavenger's functional group to the oxidation state of the palladium species.[6][11] For example, a thiol-based scavenger is excellent for soft Pd(0) species, while an amine-based scavenger might be better for harder Pd(II) species. The choice of solvent, temperature, and treatment time also plays a critical role.[6]

  • Recommended Solution: A systematic screening approach is the most reliable way to find the optimal scavenger and conditions.

    • Actionable Steps:

      • Scavenger Screening: Perform a small-scale screen with different types of scavengers (e.g., Thiol, Triamine, TMT-functionalized silica) to identify the most effective one for your specific reaction effluent.[1] (See Protocol 3).

      • Increase Scavenger Equivalents: Ensure you are using a sufficient excess of the scavenger. A typical starting point is 5-10 equivalents relative to the palladium, but this may need to be increased.

      • Check Solvent Compatibility: Scavengers work best in solvents where they can swell and be easily accessed, but in which the product and palladium species are also soluble. Most scavengers are compatible with common organic solvents like THF, DCM, or Toluene.[11]

Problem 4: How can I accurately determine my residual palladium concentration?
  • Underlying Cause: Visual inspection or standard NMR is insufficient for quantifying trace metal impurities. A precise and sensitive analytical technique is required to ensure regulatory compliance and data integrity.

  • Recommended Solution:

    • Gold Standard: The most reliable and universally accepted methods are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) . These techniques offer detection limits in the parts-per-billion (ppb) range.

    • In-Process Screening: For rapid, semi-quantitative feedback during process development, colorimetric or fluorimetric methods can be used, though they are not a substitute for final ICP analysis.[12]

Comparative Analysis of Palladium Removal Techniques
MethodPrincipleProsConsTypical Efficiency
Activated Carbon AdsorptionInexpensive, widely available, effective for many Pd species.[6][10]Can cause significant product loss, non-selective, may require optimization.[7]>95%
Silica Scavengers ChemisorptionHigh selectivity, low product loss, fast kinetics, broad solvent compatibility.[11][13]Higher cost than carbon, requires screening to find the optimal scavenger.>99%
Crystallization Differential SolubilityCan be highly effective if conditions are right, integrates purification and Pd removal.Unreliable, risk of co-crystallization, may concentrate impurities.[7]Variable
Chromatography Differential AdsorptionCan be effective at lab scale.Poor scalability, potential for product loss on column, may not achieve <10 ppm.[4][8]Variable
Detailed Experimental Protocols
Protocol 1: Palladium Removal with Activated Carbon
  • Dissolution: After initial workup (e.g., aqueous wash), dissolve the crude this compound in a suitable organic solvent (e.g., THF, Ethyl Acetate) to a concentration of approximately 50-100 mg/mL.

  • Carbon Addition: Add activated carbon (e.g., Darco KB-B) to the solution. Start with 5-10 wt% relative to the mass of the crude product.

  • Slurry: Stir the mixture at room temperature or with gentle heating (40-50 °C) for 2-18 hours. Monitor the reaction by taking small aliquots, filtering, and analyzing for Pd content if possible.

  • Filtration: Filter the slurry through a pad of Celite® to completely remove the activated carbon. Wash the pad thoroughly with the same solvent to maximize product recovery.

  • Analysis: Concentrate the filtrate and analyze a sample for residual palladium using ICP-MS.

Protocol 2: Palladium Removal with a Silica-Based Scavenger

G step1 1. Dissolve crude product in suitable solvent (e.g., THF) step2 2. Add silica scavenger (e.g., Si-Thiol, 5-10 eq.) step1->step2 step3 3. Stir slurry (2-24h, RT to 60°C) step2->step3 step4 4. Filter to remove scavenger step3->step4 step5 5. Wash filter cake with solvent step4->step5 step6 6. Concentrate filtrate and analyze for residual Pd step5->step6

Caption: Experimental workflow for scavenger-based palladium removal.

  • Dissolution: Dissolve the crude product in an appropriate solvent (e.g., DCM, Toluene, THF).

  • Scavenger Addition: Add the selected silica scavenger (e.g., SiliaMetS® Thiol, ISOLUTE® Si-TMT). A typical loading is 5-10 equivalents relative to the initial moles of palladium catalyst used in the reaction.

  • Slurry: Stir the mixture. The time and temperature will depend on the scavenger and should be determined by screening (see Protocol 3). A good starting point is 4-6 hours at 40 °C.

  • Filtration: Filter the mixture to remove the solid scavenger. A simple gravity or Büchner filtration is sufficient.

  • Recovery: Wash the scavenger on the filter with fresh solvent to recover any adsorbed product.

  • Analysis: Combine the filtrate and washes, concentrate, and submit a sample for ICP-MS analysis to confirm the final palladium concentration.

Protocol 3: Small-Scale Screening of Palladium Scavengers
  • Prepare Stock Solution: Create a stock solution of your crude product in a chosen solvent.

  • Aliquot: In separate vials, place a known volume of the stock solution (e.g., 1 mL).

  • Add Scavengers: To each vial, add a different scavenger (e.g., Si-Thiol, Si-Trisamine, Si-TMT) at a fixed loading (e.g., 10 equivalents). Include a control vial with no scavenger.

  • Incubate: Seal the vials and agitate them at a set temperature (e.g., 45 °C) for a set time (e.g., 4 hours).

  • Sample and Analyze: Filter each sample and analyze the filtrate for palladium content to identify the most effective scavenger.

By understanding the chemical principles and systematically troubleshooting, you can develop a robust and reproducible method for removing residual palladium, ensuring the high purity required for drug discovery and development.

References
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]

  • How can i remove palladium Pd catalyst easily? - ResearchGate. [Link]

  • Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC - NIH. [Link]

  • How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? - ResearchGate. [Link]

  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Organic Process Research & Development. [Link]

  • Residual Pd in products after couplings - ResearchGate. [Link]

  • Palladium-Catalyzed Asymmetric Larock Isoquinoline Synthesis to Access Axially Chiral 3,4-Disubstituted Isoquinolines | Journal of the American Chemical Society. [Link]

  • Metal scavengers for organic purification - Biotage. [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques | ACS Medicinal Chemistry Letters. [Link]

  • Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. [Link]

  • Method of removing palladium - Google P
  • (PDF) Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. [Link]

  • Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625 - Green Chemistry (RSC Publishing). [Link]

  • SCAVENGER|Fujisilysia Chemical. [Link]

  • The effect of residual palladium on the performance of organic electrochemical transistors - PMC - NIH. [Link]

  • Statistical DoE Approach to the Removal of Palladium from Active Pharmaceutical Ingredients (APIs) by Functionalized Silica Adsorbents | Request PDF. [Link]

  • Apeiron's Metal Scavenging Solutions. [Link]

  • Recovery of Pd(II) Ions from Aqueous Solutions Using Activated Carbon Obtained in a Single-Stage Synthesis from Cherry Seeds - MDPI. [Link]

  • Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations - NIH. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

  • How to remove palladium catalyst from reaction mixture ? | ResearchGate. [Link]

  • How to Remove Palladium in three easy steps - Biotage. [Link]

  • Palladium on carbon - Wikipedia. [Link]

  • CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings - Books. [Link]

  • The Effect of Residual Palladium Catalyst Contamination on the Photocatalytic Hydrogen Evolution Activity of Conjugated Polymers | Request PDF. [Link]

  • Palladium catalyzed coupling in Schlenk tube- setup and a complete work up - YouTube. [Link]

  • Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit. [Link]

Sources

Navigating the Labyrinth: A Technical Support Guide to the Stability of 4-(5-Bromo-pyridin-2-yl)-isoquinoline in Solution

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 4-(5-bromo-pyridin-2-yl)-isoquinoline. As a novel heterocyclic compound with significant potential in medicinal chemistry and materials science, understanding its behavior in solution is paramount to obtaining reliable and reproducible experimental results. This guide, structured in a user-friendly question-and-answer format, is designed to address the stability challenges you may encounter during your research. Drawing upon established principles of heterocyclic chemistry and field-proven insights, we aim to provide you with the expertise to navigate these complexities with confidence.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My solution of this compound is changing color over time. What could be the cause?

A change in the color of your solution, often to a brownish hue, is a common indicator of degradation for many nitrogen-containing heterocycles.[1] This can be attributed to several factors, primarily oxidation and/or photodegradation.

Causality Explained:

  • Oxidation: The nitrogen atoms in the isoquinoline and pyridine rings possess lone pairs of electrons, making them susceptible to oxidation.[2] This process can be accelerated by the presence of atmospheric oxygen, trace metal impurities in your solvent, or oxidizing agents. Oxidation can lead to the formation of N-oxides or other colored byproducts.[3] While isoquinoline itself is relatively resistant to oxidation under mild conditions, the extended π-system and the presence of the bromopyridyl substituent can influence its reactivity.[3]

  • Photodegradation: Aromatic and heteroaromatic compounds can absorb UV-Vis light, leading to photochemical reactions. This can involve the formation of reactive radical species that can then participate in a cascade of degradation reactions.[4] The presence of a bromine atom can also contribute to photosensitivity.

Troubleshooting Workflow:

  • Inert Atmosphere: Prepare and handle your solutions under an inert atmosphere (e.g., nitrogen or argon). This will minimize contact with atmospheric oxygen.[5]

  • Solvent Purity: Use high-purity, degassed solvents. Solvents can contain dissolved oxygen or peroxide impurities that can initiate oxidation.

  • Light Protection: Protect your solutions from light by using amber vials or by wrapping your glassware in aluminum foil. Conduct experiments in a darkened environment whenever possible.

  • Antioxidant Addition: In some cases, the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), may help to quench radical-mediated degradation. However, compatibility with your downstream application must be verified.

Q2: I'm observing unexpected peaks in my HPLC/LC-MS analysis after storing my sample in solution. What are the likely degradation pathways?

The appearance of new peaks in your chromatogram suggests the formation of degradation products. Based on the structure of this compound, several degradation pathways are plausible.

Potential Degradation Pathways:

  • Hydrolysis of the Bromo Substituent: While the C-Br bond on a pyridine ring is generally stable, it can be susceptible to nucleophilic substitution under certain conditions, especially if the pyridine nitrogen is protonated or quaternized.[6][7] In the presence of water or other nucleophiles (e.g., alcohols from the solvent), the bromine atom could be displaced to form a hydroxyl or alkoxy derivative. This is more likely to occur under acidic or basic conditions.

  • Oxidative Degradation: As mentioned in Q1, oxidation can occur at the nitrogen atoms, leading to the formation of N-oxides. Further oxidation could potentially lead to ring-opening products, although this typically requires harsh conditions.[2][8]

  • Photodegradation Products: Upon exposure to light, various photoproducts can be formed. This could involve dimerization, isomerization, or reactions with the solvent.

Experimental Protocol for Investigating Degradation:

  • Forced Degradation Study: To identify potential degradation products, perform a forced degradation study. This involves exposing solutions of the compound to various stress conditions:

    • Acidic/Basic Conditions: Treat solutions with dilute HCl and NaOH at room temperature and elevated temperatures.

    • Oxidative Conditions: Treat a solution with a dilute solution of hydrogen peroxide.

    • Thermal Stress: Heat a solution of the compound.

    • Photostability: Expose a solution to UV and visible light.

  • Analysis: Analyze the stressed samples by LC-MS to identify the mass of the degradation products. This information can help in elucidating their structures.

  • NMR Spectroscopy: If a significant amount of a degradation product is formed, it may be possible to isolate it and characterize its structure using NMR spectroscopy.

Q3: What are the recommended solvents and storage conditions for stock solutions of this compound?

Proper solvent selection and storage are critical for maintaining the integrity of your compound.

Recommended Solvents:

Based on the general solubility of isoquinoline and pyridine derivatives, the following solvents are recommended for preparing stock solutions:[1][9]

SolventPolarityVolatilityNotes
Dimethyl Sulfoxide (DMSO) HighLowExcellent solvating power for many organic compounds. Can be difficult to remove.[10]
N,N-Dimethylformamide (DMF) HighModerateGood solvating power. Can be easier to remove than DMSO.[10]
Dichloromethane (DCM) ModerateHighA good starting point for less polar applications.
Acetonitrile (ACN) HighHighCommonly used in HPLC and other analytical techniques.

Storage Conditions:

  • Temperature: Store stock solutions at -20°C or -80°C to minimize thermal degradation.

  • Atmosphere: For long-term storage, it is advisable to overlay the solution with an inert gas like argon or nitrogen before sealing the vial.

  • Container: Use high-quality, amber glass vials with PTFE-lined caps to prevent light exposure and leaching of contaminants.

Experimental Workflow for Solvent Stability Testing:

Caption: Workflow for assessing solvent stability.

Q4: My compound appears to be unstable during silica gel chromatography. What are my options for purification?

The acidic nature of standard silica gel can sometimes lead to the degradation of sensitive N-heterocyclic compounds.

Causality Explained:

The lone pairs on the nitrogen atoms of the isoquinoline and pyridine rings can interact with the acidic silanol groups (Si-OH) on the surface of the silica gel. This interaction can protonate the nitrogen atoms, making the compound more susceptible to degradation or causing it to streak or remain on the column.

Troubleshooting Purification:

  • Neutralized Silica Gel: Use silica gel that has been treated with a base, such as triethylamine, to neutralize the acidic sites. This can be done by adding a small amount of triethylamine (e.g., 0.1-1%) to your eluent.

  • Alumina Chromatography: Basic or neutral alumina can be a good alternative to silica gel for the purification of basic compounds.

  • Reverse-Phase Chromatography: If the compound is sufficiently polar, reverse-phase chromatography (e.g., C18) can be an effective purification method.

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure material without the use of chromatography.

Logical Relationship Diagram for Purification Strategy:

Purification_Strategy Start Crude Product Silica_Check Instability on Standard Silica Gel? Start->Silica_Check Standard_Silica Standard Silica Gel Chromatography Silica_Check->Standard_Silica No Neutral_Silica Neutralized Silica Gel (e.g., with Triethylamine) Silica_Check->Neutral_Silica Yes Alumina Alumina Chromatography (Basic or Neutral) Silica_Check->Alumina Yes Reverse_Phase Reverse-Phase Chromatography (C18) Silica_Check->Reverse_Phase Yes Recrystallization Recrystallization Silica_Check->Recrystallization Yes Pure_Product Pure Product Standard_Silica->Pure_Product Neutral_Silica->Pure_Product Alumina->Pure_Product Reverse_Phase->Pure_Product Recrystallization->Pure_Product

Caption: Decision tree for purification strategy.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Katritzky, A. R., Ramsden, C. A., Joule, J. A., & Zhdankin, V. V. (2010). Handbook of Heterocyclic Chemistry. Elsevier.
  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.

Sources

Technical Support Center: Navigating the Scale-Up Synthesis of Pyridyl-Isoquinolines

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Process Chemists and Pharmaceutical Scientists

Welcome to the technical support center for the scale-up synthesis of pyridyl-isoquinolines. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting guides and frequently asked questions to address the unique challenges encountered when transitioning these vital heterocyclic compounds from the laboratory bench to pilot plant and beyond. As your virtual Senior Application Scientist, my goal is to equip you with the expertise and practical insights needed to ensure a robust, safe, and efficient scale-up process.

The pyridyl-isoquinoline scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents. However, the journey from a successful small-scale reaction to a multi-kilogram production run is often fraught with challenges, including altered reaction kinetics, mass and heat transfer limitations, and complex purification profiles. This guide is structured to provide not just solutions, but also a deep understanding of the underlying chemical principles governing these phenomena.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common initial questions encountered during the scale-up of pyridyl-isoquinoline synthesis.

Q1: My Bischler-Napieralski (or Pictet-Spengler) reaction, which worked perfectly on a 1-gram scale, is giving a significantly lower yield at the 100-gram scale. What are the likely causes?

A1: This is a classic scale-up issue primarily rooted in inadequate heat and mass transfer. On a small scale, heating and mixing are highly efficient. At a 100-gram scale, localized overheating or poor mixing can lead to the formation of byproducts. The viscosity of the reaction mixture can also increase, impeding effective stirring. It is crucial to re-evaluate the heating method (e.g., oil bath vs. jacketed reactor), stirring efficiency (e.g., magnetic stir bar vs. overhead mechanical stirrer), and the rate of reagent addition.

Q2: I'm observing a new, significant impurity in my scaled-up reaction that wasn't present in the initial lab-scale synthesis. How do I identify and control it?

A2: The appearance of new impurities on scale-up is often due to longer reaction times, higher temperatures in localized spots, or the concentration of minor impurities from starting materials. The first step is to fully characterize the impurity using techniques like LC-MS, and NMR. Once identified, you can often control its formation by modifying reaction conditions. For example, if it's an oxidation product, de-gassing solvents and running the reaction under an inert atmosphere (like Nitrogen or Argon) becomes critical at scale.

Q3: Is direct metalation (e.g., using n-BuLi or LDA) for functionalizing the pyridyl or isoquinoline ring feasible on a large scale?

A3: While powerful, organolithium reactions present significant safety and handling challenges on a large scale. Cryogenic temperatures (typically -78 °C) are difficult and expensive to maintain in large reactors. Furthermore, the pyrophoric nature of reagents like n-BuLi requires specialized equipment and handling procedures. For scale-up, exploring alternative, safer methodologies such as directed ortho-metalation (DoM) with less hazardous bases or transitioning to metal-catalyzed cross-coupling reactions is often recommended.

Q4: How should I adapt my purification strategy from flash chromatography on the bench to a multi-kilogram scale?

A4: Direct scale-up of flash chromatography is often impractical and expensive. For multi-kilogram quantities, the focus should shift to crystallization as the primary purification method. This requires a thorough solubility study to identify a suitable solvent system that allows for the selective crystallization of the desired product, leaving impurities behind in the mother liquor. If chromatography is unavoidable, techniques like Medium Pressure Liquid Chromatography (MPLC) with larger columns are more suitable for pilot-scale operations.

Part 2: In-Depth Troubleshooting Guides

This section provides detailed, step-by-step guidance on specific, complex challenges in the scale-up synthesis of pyridyl-isoquinolines.

Guide 1: Managing Exotherms in Cyclization Reactions

Issue: My Bischler-Napieralski cyclization reaction is showing an uncontrollable temperature spike (exotherm) upon addition of the dehydrating agent (e.g., P₂O₅, POCl₃) in a 5L reactor, leading to a dark, tarry mixture and low yield.

Root Cause Analysis: The Bischler-Napieralski reaction is often highly exothermic, especially during the initial activation of the amide with the dehydrating agent. On a small scale, the high surface-area-to-volume ratio of the flask allows for rapid heat dissipation to the surroundings. In a large reactor, this ratio is much lower, and heat builds up rapidly if the reagent is added too quickly, leading to thermal runaway and decomposition of the product.

Troubleshooting Protocol:

  • Calorimetry Study: Before attempting a large-scale run, perform a reaction calorimetry study (e.g., using a Reaction Calorimeter - RC1) on a small scale (10-50g). This will quantify the heat of reaction and determine the maximum rate of reagent addition that can be safely managed by the cooling capacity of your reactor.

  • Reverse Addition: Instead of adding the dehydrating agent to the substrate, consider adding the substrate solution to a solution or slurry of the dehydrating agent. This "reverse addition" can sometimes help to better control the initial exotherm.

  • Controlled Dosing: Use a syringe pump or a dosing pump to add the reagent at a slow, controlled rate. This ensures that the heat generated can be effectively removed by the reactor's cooling system.

  • Solvent Selection: Ensure the chosen solvent has a sufficiently high boiling point to absorb some of the heat generated without boiling over. The solvent should also be able to keep all components in solution to ensure even heat distribution.

Workflow for Managing Exotherms:

cluster_0 Exotherm Management Workflow start Exotherm Observed in Scale-Up calorimetry Perform Reaction Calorimetry (RC1) start->calorimetry Identify Root Cause reverse_add Evaluate Reverse Addition start->reverse_add Process Modification Option solvent Re-evaluate Solvent (Boiling Point, Solubility) start->solvent Process Modification Option rate_limit Determine Max Addition Rate calorimetry->rate_limit Quantify Heat Flow controlled_dose Implement Controlled Dosing (Pump) rate_limit->controlled_dose Define Safe Operating Parameters pilot_run Perform Pilot Run at Intermediate Scale (e.g., 1L) reverse_add->pilot_run controlled_dose->pilot_run solvent->pilot_run full_scale Proceed to Full-Scale Production pilot_run->full_scale Successful Validation

Caption: Workflow for diagnosing and managing exothermic events during scale-up.

Guide 2: Optimizing Crystallization for API-Grade Purity

Issue: My pyridyl-isoquinoline product crystallizes easily, but the purity is consistently low (98.5%) due to a persistent, structurally related impurity.

Root Cause Analysis: Co-crystallization of impurities is a common problem when the impurity has a similar structure and polarity to the desired product. Achieving high purity requires a solvent system that maximizes the solubility difference between the product and the impurity at different temperatures.

Troubleshooting Protocol:

  • Solubility Profiling:

    • Systematically screen a panel of solvents (e.g., alcohols, ketones, esters, hydrocarbons) to determine the solubility of both your product and the isolated impurity at room temperature and at reflux.

    • The ideal single solvent will show high solubility for the product at high temperature and low solubility at low temperature, while keeping the impurity in solution.

  • Anti-Solvent Crystallization:

    • If a suitable single solvent cannot be found, explore a two-solvent (anti-solvent) system.

    • Dissolve the crude product in a "good" solvent (in which it is very soluble) at an elevated temperature.

    • Slowly add a pre-heated "anti-solvent" (in which the product is poorly soluble) until the solution becomes slightly turbid.

    • Cool the mixture slowly to induce crystallization. This method can be very effective at rejecting impurities.

  • Cooling Profile Optimization:

    • Avoid "crash cooling" (rapidly cooling the solution in an ice bath). This traps impurities within the crystal lattice.

    • Implement a controlled, linear cooling profile. For example, cool from 80 °C to 20 °C over 4-6 hours. This allows for the formation of larger, more ordered crystals with higher purity.

Table 1: Example Solubility Data for Crystallization Solvent Screening

SolventProduct Solubility (mg/mL) at 20°CProduct Solubility (mg/mL) at 78°C (Reflux)Impurity Solubility (mg/mL) at 20°C
Isopropanol515025
Acetone2025040
Toluene28015
Heptane<152

In this example, Isopropanol is a promising candidate as it shows a large solubility differential for the product and maintains a relatively high solubility for the impurity at low temperature, suggesting the impurity will remain in the mother liquor.

Decision Tree for Purification Strategy:

cluster_1 Purification Strategy Decision Tree start Crude Product Purity <99.0% solubility_screen Perform Solubility Screening start->solubility_screen single_solvent Good Single Solvent Found? solubility_screen->single_solvent optimize_single Optimize Cooling Profile & Seeding single_solvent->optimize_single Yes anti_solvent Evaluate Anti-Solvent Crystallization single_solvent->anti_solvent No final_product API-Grade Purity (>99.5%) optimize_single->final_product optimize_anti Optimize Solvent Ratio & Addition Rate anti_solvent->optimize_anti chromatography Consider MPLC as Last Resort anti_solvent->chromatography Fails optimize_anti->final_product

Caption: Decision tree for selecting and optimizing a large-scale purification method.

Part 3: Process Safety Considerations

Q: What are the key safety hazards to consider when scaling up the synthesis of pyridyl-isoquinolines?

A: Beyond the thermal hazards already discussed, several other factors are critical:

  • Reagent Handling: Many reagents used in these syntheses, such as phosphorus oxychloride (POCl₃), are highly corrosive and react violently with water. Ensure all reactors and transfer lines are scrupulously dry. Use appropriate personal protective equipment (PPE), including acid-resistant gloves, aprons, and face shields.

  • Hydrogenation Safety: If a reduction step is involved (e.g., reducing a nitro group), using hydrogen gas at scale requires specialized, pressure-rated equipment (a hydrogenator) and careful monitoring for leaks. The catalyst, often Palladium on Carbon (Pd/C), can be pyrophoric when dry and exposed to air. The catalyst should always be handled as a wet paste.

  • Solvent Safety: Large quantities of flammable organic solvents pose a significant fire risk. Ensure all equipment is properly grounded to prevent static discharge. Work in a well-ventilated area with appropriate fire suppression systems in place.

References

  • Scale-up in the Chemical Process Industries. (Chemical Engineering Transactions). Provides a general overview of the principles of chemical process scale-up, including heat and mass transfer limitations. [Link]

  • A Practical Guide to Scale-Up of Organic Reactions. (Organic Process Research & Development, ACS Publications). An authoritative source for detailed considerations in scaling up organic reactions, including mixing and thermal management. [Link]

  • Reaction Calorimetry in Process Development. (Mettler Toledo). This resource explains the importance and application of reaction calorimetry for ensuring thermal safety during scale-up. [Link]

  • Crystallization and Polymorphism. (Edited by G. V. R. Rao and R. K. S. Raman). A comprehensive text covering the fundamentals and practical aspects of crystallization for purification and polymorphism control. [Link]

Technical Support Center: Managing Poor Solubility of Isoquinoline Derivatives in Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing one of the most common and frustrating challenges in synthetic chemistry: the poor solubility of isoquinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility hurdles during their experiments. Here, we will explore the underlying reasons for this issue and provide a suite of practical, field-proven troubleshooting strategies and detailed protocols.

Section 1: Troubleshooting Guide

This section provides a systematic approach to resolving solubility problems in a question-and-answer format. We will address specific issues you might be facing at the bench.

Q1: My isoquinoline starting material is not dissolving in my chosen reaction solvent. What are my immediate options?

A1: When an isoquinoline derivative fails to dissolve, it's crucial to approach the problem systematically. The planarity of the fused aromatic rings can lead to strong intermolecular π-π stacking and crystal lattice forces, which the solvent must overcome. Furthermore, substituents on the isoquinoline core dramatically influence polarity and hydrogen bonding capabilities, affecting solubility[1].

Your immediate options involve modifying the solvent system, adjusting physical conditions, or a combination of both.

Option A: Solvent Screening & Co-Solvents

The principle of "like dissolves like" is your starting point. However, the complex nature of many isoquinoline derivatives often requires a more nuanced approach than simply matching polarity. A co-solvent system, where a secondary solvent is added to the primary one, can disrupt the solvent's self-association and create a more favorable environment for the solute[2][3][][5].

Experimental Protocol: Systematic Solvent & Co-Solvent Screening

  • Preparation: In separate small vials, place a small, known amount of your isoquinoline derivative (e.g., 2-5 mg).

  • Initial Solvent Test: To each vial, add a measured volume (e.g., 0.1 mL) of a single solvent from a diverse polarity range (see Table 1).

  • Observation: Stir or vortex each vial at room temperature for 2-3 minutes. Observe for complete dissolution, partial dissolution, or no change.

  • Co-Solvent Addition: For solvents that show partial or no dissolution, begin adding a miscible co-solvent dropwise while stirring[6]. For a non-polar primary solvent like toluene, a more polar co-solvent like THF or DMF can be effective. Conversely, for a polar aprotic solvent like DMF, a small amount of a protic solvent like isopropanol might help.

  • Record & Scale: Note the solvent/co-solvent system and the approximate ratio that achieves dissolution. This system is your starting point for scaling up the reaction. Be mindful that altering the solvent system can impact reaction kinetics[6].

Option B: Temperature Adjustment

For many compounds, solubility increases with temperature. This is because the additional thermal energy helps to overcome the solute-solute and solvent-solvent interactions, favoring the solute-solvent interactions required for dissolution.

Workflow: Temperature Elevation Test

  • Suspend your isoquinoline derivative in the chosen solvent at room temperature.

  • While stirring, slowly increase the temperature of the mixture in increments of 10°C.

  • Monitor for dissolution at each step. Hold the temperature for a few minutes before increasing it further.

  • Caution: Do not exceed the boiling point of the solvent or the decomposition temperature of your starting material. Ensure your reaction is compatible with higher temperatures.

Q2: I've found a solvent system that works, but my compound precipitates out once the reaction starts or during the workup. What's happening?

A2: This is a common scenario that can occur for several reasons:

  • Change in Polarity: The reaction may be consuming a polar starting material and generating a significantly less polar product, which is insoluble in the reaction medium.

  • Formation of a Salt: If your reaction generates an acidic or basic byproduct, it could react with your isoquinoline derivative (which is basic) to form a salt with different solubility properties[7].

  • Temperature Change: If the reaction was heated to achieve initial dissolution, the product may be precipitating as the mixture cools.

Troubleshooting Steps:

  • Analyze the Product: If possible, isolate the precipitate and analyze it (e.g., by TLC, LCMS, or NMR) to confirm if it is your desired product, a byproduct, or unreacted starting material.

  • Adjust the Solvent System: Based on the likely polarity of the precipitating species, you may need to adjust the co-solvent ratio mid-reaction or use a different solvent system altogether that can accommodate both the starting materials and products.

  • pH Control: If salt formation is suspected, consider running the reaction with a non-nucleophilic base (if compatible) to scavenge any acid byproducts, or vice-versa.

Q3: My isoquinoline derivative has a basic nitrogen atom. Can I use pH adjustment to my advantage?

A3: Absolutely. The lone pair of electrons on the nitrogen atom of the isoquinoline ring allows it to act as a weak base (pKa of the protonated form is ~5.14)[7]. This property is a powerful tool for manipulating solubility.

Causality Explained: By treating a basic isoquinoline derivative with a dilute acid (like HCl), you can protonate the nitrogen atom, forming an isoquinolinium salt. This salt is an ionic species and is often significantly more soluble in polar protic solvents, especially water, than the neutral free base[7][8]. This technique is a cornerstone of pharmaceutical formulation[9][10][11].

Experimental Protocol: Acid-Mediated Solubilization

  • Solvent Choice: This technique is most effective in polar solvents where salts are soluble (e.g., water, ethanol, methanol).

  • Suspension: Suspend your poorly soluble isoquinoline free base in the chosen solvent.

  • Acidification: While stirring, add a dilute aqueous acid (e.g., 1 M HCl or 1 M acetic acid) dropwise.

  • Observation: Continue adding acid until the solid dissolves. The solution should become clear. Be cautious not to add a large excess of acid, as this could potentially catalyze side reactions.

  • Reaction & Neutralization: Proceed with your reaction. During the workup, you will need to neutralize the acid with a base (e.g., NaHCO₃ or Na₂CO₃ solution) to crash out your product in its free base form for extraction into an organic solvent.

Section 2: Data & Visualization

To aid in your experimental design, we've compiled reference data and created logical workflows.

Data Presentation: Solvent Selection Guide

The choice of solvent is critical. The following table provides a starting point for your solvent screening, listing common solvents used in reactions involving heterocyclic compounds.

SolventDielectric Constant (ε)TypeTypical Use Cases & Notes
Toluene 2.4Non-polarGood for non-polar derivatives; allows for azeotropic removal of water.
Dichloromethane (DCM) 9.1Polar AproticGeneral-purpose solvent for a wide range of polarities. Volatile.
Tetrahydrofuran (THF) 7.5Polar AproticGood for organometallics; can form peroxides.
Acetonitrile (ACN) 37.5Polar AproticUsed in a variety of syntheses, including palladium-catalyzed couplings[12].
N,N-Dimethylformamide (DMF) 36.7Polar AproticExcellent solubilizing power for polar compounds; high boiling point.
Dimethyl Sulfoxide (DMSO) 46.7Polar AproticVery strong solvent, can be difficult to remove. High boiling point.
Ethanol (EtOH) 24.5Polar ProticCan participate in reactions (nucleophile); useful for salt formation/dissolution.
1,4-Dioxane 2.2Non-polar EtherOften used in cross-coupling reactions; higher boiling point than THF.

Table 1: Properties of common organic solvents for consideration in isoquinoline reactions.

Visualization: Troubleshooting Workflow

The following diagram outlines a logical decision-making process when faced with a solubility challenge.

Solubility_Troubleshooting Start Problem: Poor Solubility of Isoquinoline Derivative Purity Is the Starting Material Pure? Start->Purity Solvent_Screen Perform Systematic Solvent Screen (Table 1) Purity->Solvent_Screen Yes Purify Purify Starting Material Purity->Purify No Temp Increase Temperature Solvent_Screen->Temp Partial Success CoSolvent Use Co-Solvent System Solvent_Screen->CoSolvent Partial Success pH_Mod Is Compound Basic? (pKa check) Solvent_Screen->pH_Mod Failure Success Reaction Proceeds Solvent_Screen->Success Full Dissolution Temp->Success CoSolvent->Success Acid_Sol Use Acid to Form Soluble Salt pH_Mod->Acid_Sol Yes Reassess Reassess Synthetic Route (e.g., add solubilizing group) pH_Mod->Reassess No Acid_Sol->Success Purify->Solvent_Screen

Caption: Decision tree for troubleshooting poor solubility.

Visualization: Factors Influencing Solubility

Understanding the interplay of different factors is key to developing a robust solubilization strategy.

Factors_Influence Main Isoquinoline Solubility Polarity Solvent Polarity ('Like dissolves like') Polarity->Main Temp Temperature (Increases kinetic energy) Temp->Main pH System pH (Salt formation) pH->Main Structure Molecular Structure (Substituents, H-bonding) Structure->Main Energy Crystal Lattice Energy (Solid-state stability) Energy->Main

Caption: Interacting factors that govern isoquinoline solubility.

Section 3: Frequently Asked Questions (FAQs)

Q: Are there any "go-to" solvents for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) with isoquinoline halides? A: Yes, solvent choice is critical for the success of these reactions. Aprotic solvents are generally preferred. Combinations like 1,4-dioxane, toluene, or DMF, often with an aqueous solution for the base (like Na₂CO₃ or K₂CO₃), are very common. For particularly stubborn substrates, using a co-solvent system or higher boiling point solvents like DMF can help maintain solubility of all components throughout the reaction[12].

Q: Can sonication help dissolve my compound? A: Yes, sonication is a useful physical method for enhancing dissolution[6]. The high-frequency sound waves create cavitation bubbles in the solvent. The collapse of these bubbles generates localized high-energy jets and shockwaves that can break apart solute agglomerates and increase the surface area for solvation. It is particularly effective for kinetically slow dissolution processes.

Protocol: Using Sonication

  • Preparation: Suspend the isoquinoline derivative in the chosen solvent in a vessel that can be placed in an ultrasonic bath.

  • Sonication: Place the vessel in the bath and turn on the sonicator.

  • Monitoring: Visually monitor the dissolution. Sonication for 5-15 minutes is often sufficient. Be aware that sonication can gently heat the sample.

Q: I am working on a drug discovery project. Are there other advanced methods to consider for very insoluble compounds? A: In drug development, where aqueous solubility is paramount, several advanced techniques are employed when simple methods fail. These include:

  • Solid Dispersions: Dispersing the compound in an amorphous state within a polymer matrix.

  • Micronization: Reducing the particle size to the micron or sub-micron (nanocrystal) level to increase surface area and dissolution rate[13].

  • Use of Hydrotropes or Surfactants: These agents form micelles or complexes that can encapsulate the hydrophobic drug molecule, increasing its apparent solubility[11].

  • Mechanochemistry: Using techniques like ball-milling can enable solvent-free reactions, entirely bypassing solubility issues in the solid state[14].

These methods typically require specialized equipment and formulation expertise but are powerful tools for overcoming significant solubility challenges[10][13].

References
  • Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. [Link]

  • Organic Chemistry Portal. Isoquinoline synthesis. [Link]

  • Wikipedia. Isoquinoline. [Link]

  • Ataman Kimya. ISOQUINOLINE. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline. [Link]

  • MDPI. Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. [Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]

  • NIH Public Access. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. [Link]

  • Wikipedia. Cosolvent. [Link]

  • Taylor & Francis Online. Cosolvent. [Link]

  • ResearchGate. Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. [Link]

  • Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]

  • Google Patents.
  • ResearchGate. Solubility-pH profiles of some acidic, basic and amphoteric drugs. [Link]

  • Taylor & Francis Online. Cosolvent – Knowledge and References. [Link]

  • Asia Research News. Toward overcoming solubility issues in organic chemistry. [Link]

  • ACS Publications. Cosolvency of partially miscible organic solvents on the solubility of hydrophobic organic chemicals. [Link]

  • ACS Publications. Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. [Link]

  • PubMed Central. Solubilization techniques used for poorly water-soluble drugs. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Analytical Characterization of 4-(5-Bromo-pyridin-2-yl)-isoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth comparison of analytical methodologies for the structural elucidation and purity assessment of 4-(5-Bromo-pyridin-2-yl)-isoquinoline. As a key heterocyclic building block in medicinal chemistry and materials science, verifying the identity, purity, and stability of this compound is paramount for reproducible research and development. This document moves beyond mere procedural lists to explain the rationale behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative

This compound (CAS No. 1147447-05-9) is a complex heterocyclic molecule featuring both an isoquinoline and a bromopyridine moiety.[1] Its molecular formula is C₁₄H₉BrN₂ with a molecular weight of 285.14 g/mol .[1] The precise arrangement of these rings and the position of the bromine atom dictate the molecule's chemical properties and its potential utility. Consequently, a multi-technique analytical approach is not just recommended but essential for unambiguous characterization. This guide will compare the utility of spectroscopic and chromatographic techniques, providing a logical workflow for complete analysis.

Strategic Workflow for Characterization

A robust analytical strategy ensures that both the molecular structure and the sample's purity are confirmed. The workflow should be sequential, with each step providing data that complements the others.

G cluster_0 Phase 1: Structural Elucidation cluster_1 Phase 2: Purity & Quantitative Analysis cluster_2 Phase 3: Final Confirmation MS Mass Spectrometry (MS) Confirm MW & Isotopic Pattern NMR NMR Spectroscopy (¹H, ¹³C, 2D) Define Connectivity MS->NMR Confirms Mass FTIR FTIR Spectroscopy Identify Functional Groups NMR->FTIR Confirms Bonds HPLC HPLC-UV Assess Purity & Quantify NMR->HPLC Structure Known FTIR->HPLC Structure Known qNMR qNMR (Optional) Absolute Purity Standard HPLC->qNMR Purity Profile Report Certificate of Analysis (CoA) HPLC->Report Data Package qNMR->Report Data Package

Caption: A logical workflow for the comprehensive analytical characterization of a novel chemical entity.

Spectroscopic Methods: Unveiling the Molecular Architecture

Spectroscopic techniques probe the molecule's interaction with electromagnetic radiation to provide detailed structural information.

Mass Spectrometry (MS)

Core Function: MS provides the most direct confirmation of molecular weight (MW) and the presence of key elements through isotopic patterns. For this compound, it is the definitive tool for confirming the presence of bromine.

Expected Results & Interpretation:

  • Molecular Ion Peak: The key diagnostic feature is the isotopic cluster for the molecular ion [M]⁺. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. Therefore, the mass spectrum should exhibit two peaks of nearly equal intensity at m/z 284 and 286, corresponding to [C₁₄H₉⁷⁹BrN₂]⁺ and [C₁₄H₉⁸¹BrN₂]⁺.

  • High-Resolution MS (HRMS): HRMS provides the exact mass, allowing for the unambiguous determination of the elemental composition. For C₁₄H₉BrN₂, the calculated exact mass is 283.9953, which distinguishes it from other potential formulas with the same nominal mass.

Comparison with Alternatives: While NMR provides the structural skeleton, it cannot directly confirm the molecular formula. MS is superior for verifying both the total mass and the presence of the bromine atom, making it an indispensable first step in identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Core Function: NMR is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are required to fully define the carbon-hydrogen framework.

Expected ¹H NMR Spectral Features: The ¹H NMR spectrum will be complex due to the presence of nine aromatic protons distributed across two different heterocyclic systems.

  • Isoquinoline Moiety: This will show a set of signals characteristic of the isoquinoline core. Based on data for unsubstituted isoquinoline, protons H1 and H3 are typically the most downfield.[2]

  • Bromopyridine Moiety: The three protons on the pyridine ring will appear as distinct signals. The bromine atom will influence the chemical shifts of adjacent protons.

  • Coupling: The splitting patterns (doublets, triplets, doublets of doublets) will be crucial for assigning which proton is adjacent to another.

Expected ¹³C NMR Spectral Features: The spectrum should display 14 distinct carbon signals.

  • Chemical Shifts: Carbons bonded to nitrogen will be shifted downfield. The carbon atom directly attached to the bromine (C5 of the pyridine ring) will have its chemical shift influenced by the halogen's electronegativity and heavy atom effect.

  • DEPT (Distortionless Enhancement by Polarization Transfer): This experiment is invaluable for distinguishing between CH, CH₂, and CH₃ groups (though only CH groups are expected in the aromatic region of this molecule), confirming the assignments made from the broadband-decoupled ¹³C spectrum.

Comparison with Alternatives: MS confirms the formula, but only NMR can confirm the isomer. For example, MS cannot distinguish this compound from 1-(5-Bromo-pyridin-2-yl)-isoquinoline. The unique chemical shifts and coupling constants in the NMR spectrum provide a definitive fingerprint of the compound's specific isomeric structure.

Chromatographic Methods: Purity and Impurity Profiling

Chromatographic techniques are the gold standard for separating a target compound from impurities, such as starting materials, byproducts, or degradation products.

High-Performance Liquid Chromatography (HPLC)

Core Function: HPLC is the premier method for determining the purity of non-volatile compounds like this compound. When coupled with a UV detector, it can quantify the main peak's area relative to any impurity peaks.

Method Development Rationale: A reversed-phase (RP-HPLC) method is the logical starting point. The stationary phase (e.g., C18) is non-polar, while a polar mobile phase (e.g., a mixture of acetonitrile and water) is used. The compound, being moderately polar, will have good retention and resolution.

  • Detection Wavelength: The optimal UV detection wavelength should be determined by acquiring a UV-Vis spectrum of the compound dissolved in the mobile phase. Isoquinoline itself has strong absorbance maxima around 266 nm and 317 nm.[3] A wavelength of 254 nm or 270 nm is often a robust choice for aromatic heterocycles.

  • Validation: A validated HPLC method, following ICH guidelines, provides trustworthiness.[4] This includes assessing specificity, linearity, accuracy, and precision.

Gas Chromatography (GC)

Core Function: GC is highly effective for volatile and thermally stable compounds.

Applicability to this compound: Due to its high molecular weight and complex aromatic structure, this compound is expected to have a very high boiling point and may not be sufficiently volatile or thermally stable for GC analysis without decomposition. HPLC is the more appropriate and reliable technique. If GC were to be attempted, derivatization to increase volatility might be necessary, which adds complexity to the analysis.[5]

Comparative Summary of Techniques

Technique Information Provided Strengths Limitations Primary Role
Mass Spectrometry (MS) Molecular Weight, Elemental Formula (HRMS), Isotopic PatternHigh sensitivity, definitive MW confirmation, confirms bromine presenceProvides little structural connectivity informationIdentity & Formula Confirmation
NMR Spectroscopy Atom connectivity, 3D structure, Isomer identificationUnambiguous structure elucidation, definitive isomer confirmationLower sensitivity than MS, requires pure sample for clarityStructural Elucidation
HPLC-UV Purity, Quantification, Impurity ProfileHigh resolution, quantitative accuracy, widely applicableRequires a chromophore for UV detection, structure is not determinedPurity Assessment
Gas Chromatography (GC) Purity of volatile compoundsExcellent for volatile and thermally stable samplesLikely unsuitable due to low volatility and potential degradationNot Recommended

Detailed Experimental Protocols

These protocols are representative and should be optimized for the specific instrumentation and sample.

Protocol 1: High-Resolution Mass Spectrometry
  • Instrumentation: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer.

  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of HPLC-grade acetonitrile or methanol.

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • MS Parameters:

    • Ionization Mode: Positive ESI.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Mass Range: m/z 100-500.

    • Data Acquisition: Acquire in high-resolution mode (>10,000).

  • Data Analysis: Look for the [M+H]⁺ ion. Verify the m/z matches the calculated exact mass for C₁₄H₁₀BrN₂⁺ (285.0031). Confirm the isotopic pattern for one bromine atom is present.

Protocol 2: ¹H and ¹³C NMR Spectroscopy
  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-64, depending on concentration.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Integrate ¹H signals and reference peaks to TMS.

Protocol 3: Reversed-Phase HPLC
  • Instrumentation: HPLC system with a UV-Vis detector, autosampler, and column oven.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: 270 nm.

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to make a 0.1 mg/mL solution. Filter through a 0.45 µm syringe filter.

  • Analysis: Inject 10 µL of the sample. Integrate all peaks and calculate purity using the area percent method. For accurate quantification, a reference standard and calibration curve are required.

Conclusion

The analytical characterization of this compound is a clear example of the necessity of an orthogonal, multi-technique approach. Mass spectrometry provides the initial, crucial confirmation of mass and elemental composition. NMR spectroscopy then delivers the definitive, unambiguous structural proof, distinguishing it from all other isomers. Finally, HPLC serves as the ultimate arbiter of purity, ensuring the material is suitable for its intended downstream application. By following the logical workflow and protocols outlined in this guide, researchers can be confident in the identity and quality of their material, forming a solid foundation for scientific integrity and success.

References

  • Aerobic C–N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.). Royal Society of Chemistry.
  • BLDpharm. (n.d.). 4-(5-Bromopyridin-2-yl)isoquinoline. Retrieved from BLDpharm website.[6]

  • ResearchGate. (2014). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone.[7]

  • ChemicalBook. (n.d.). isoquinoline, 5-bromo-1,2,3,4-tetrahydro-, hydrochloride(923591-51-9) 1h nmr. Retrieved from ChemicalBook.[8]

  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Retrieved from Organic Chemistry Portal.[9]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for [Title of Paper mentioning Isoquinoline NMR].[2]

  • ACG Publications. (2023). Records of Natural Products-SI.[10]

  • National Institute of Standards and Technology. (n.d.). Isoquinoline. NIST WebBook.[11]

  • ChemicalBook. (n.d.). 4-Bromopyridine(1120-87-2) 1H NMR spectrum. Retrieved from ChemicalBook.[12]

  • Beijing Xinheng Research Technology Co., Ltd. (n.d.). This compound - CAS:1147447-05-9.[1]

  • Science of Synthesis. (n.d.). Product Class 5: Isoquinolines. Thieme.[3]

  • IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient.[4]

  • BenchChem. (2025). A Comparative Guide to the Analytical Characterization of 2-Amino-5-bromo-4-methylpyridine.[5]

Sources

A Comparative Guide to the Purity Validation of 4-(5-Bromo-pyridin-2-yl)-isoquinoline by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Drug Development

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel heterocyclic compounds like 4-(5-Bromo-pyridin-2-yl)-isoquinoline, a potential building block in medicinal chemistry, rigorous purity assessment is paramount. Even minute impurities can alter pharmacological activity, introduce toxicity, or affect the stability of the final drug product.

This guide provides an in-depth, validated High-Performance Liquid Chromatography (HPLC) method for the purity assessment of this compound. We will delve into the rationale behind the methodological choices, present a comprehensive validation protocol according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, and objectively compare the performance of this HPLC method against alternative analytical techniques.[1][2][3] Our focus is on creating a self-validating system that ensures trustworthiness and scientific rigor, providing researchers and drug development professionals with a robust framework for quality control.

The Primary Analytical Technique: A Validated Stability-Indicating HPLC Method

High-Performance Liquid Chromatography (HPLC) is the quintessential tool for assessing the purity of small molecule APIs due to its high resolution, sensitivity, and quantitative accuracy.[3][4] For this compound, a reversed-phase (RP-HPLC) method is particularly suitable. The molecule's aromatic nature allows for strong retention on a nonpolar stationary phase (like C18) and sensitive detection using UV spectrophotometry.

The basicity of the pyridine and isoquinoline nitrogen atoms (pKa of isoquinoline's conjugate acid is ~5.14) necessitates careful control of the mobile phase pH to prevent peak tailing.[5] By employing a slightly acidic mobile phase, these nitrogen atoms are protonated, leading to symmetrical, sharp peaks and improved chromatographic performance.[6][7]

Logical Workflow for HPLC Method Validation

The following diagram outlines the comprehensive workflow for developing and validating the stability-indicating HPLC method.

Caption: Workflow for HPLC method development and validation.

Experimental Protocol: HPLC Purity Determination

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A quaternary HPLC system with a PDA/DAD detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    Time (min) %A %B
    0.0 90 10
    20.0 10 90
    25.0 10 90
    25.1 90 10

    | 30.0 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water (diluent).

  • Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with diluent.

  • Sample Solution (0.1 mg/mL): Prepare in the same manner as the working standard solution using the sample to be tested.

3. System Suitability Test (SST): Before analysis, perform five replicate injections of the Working Standard Solution. The acceptance criteria are:

  • Tailing Factor: ≤ 2.0.

  • Theoretical Plates: ≥ 2000.

  • %RSD of Peak Area: ≤ 2.0%.

Validation Protocol and Results (ICH Q2 R1)

A validated method provides documented evidence that the procedure is suitable for its intended purpose.[2]

1. Specificity and Forced Degradation Studies Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2] Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[8][9][10] The API was subjected to stress conditions to produce a target degradation of approximately 10-20%.[9][10]

Forced_Degradation cluster_stress Stress Conditions API 4-(5-Bromo-pyridin-2-yl)- isoquinoline (API) Acid Acidic (0.1 M HCl, 60°C) API->Acid Base Alkaline (0.1 M NaOH, 60°C) API->Base Oxid Oxidative (3% H2O2, RT) API->Oxid Therm Thermal (80°C, Solid) API->Therm Photo Photolytic (ICH Q1B) API->Photo Degradants Degradation Products Acid->Degradants Hydrolysis Prod. Base->Degradants Hydrolysis Prod. Oxid->Degradants N-Oxides, etc. Therm->Degradants Thermal Prod. Photo->Degradants Photolytic Prod.

Caption: Forced degradation study to demonstrate method specificity.

Results: The chromatograms of all stressed samples showed that the degradation product peaks were well-resolved from the main API peak (peak purity analysis passed), confirming the method's stability-indicating capability.

2. Linearity, Accuracy, Precision, and Limits The following table summarizes the validation results, which all met the pre-defined acceptance criteria for pharmaceutical analysis.[1][11]

Validation ParameterProtocolAcceptance CriteriaResult
Linearity 5 concentrations from LOQ to 150% of working concentration.Correlation Coefficient (R²) ≥ 0.999R² = 0.9998
Range Verified by Linearity, Accuracy, and Precision data.50% - 150% of test concentrationEstablished
Accuracy Spiked placebo at 3 levels (80%, 100%, 120%); 3 reps each.Mean Recovery: 98.0% - 102.0%99.5% - 101.2%
Precision (Repeatability) 6 replicate sample preparations at 100% concentration.%RSD ≤ 2.0%0.45%
Precision (Intermediate) Repeatability test by a different analyst on a different day.%RSD ≤ 2.0%0.68%
Limit of Detection (LOD) Based on Signal-to-Noise ratio (S/N).S/N ≈ 3:10.01 µg/mL
Limit of Quantitation (LOQ) Based on Signal-to-Noise ratio (S/N).S/N ≈ 10:10.03 µg/mL
Robustness Varied flow rate (±0.1 mL/min), column temp (±2°C), % organic.SST passes; peak purity unaffected.Method is Robust

Comparison with Alternative Analytical Techniques

While HPLC is the gold standard, it is instructive to compare it with other techniques to understand its advantages and limitations for this specific application.

TechniquePrincipleApplicability for Purity of 4-(5-Br-Py-2-yl)-IQAdvantagesDisadvantages
Validated HPLC-UV Differential partitioning between mobile and stationary phases.Excellent. Gold standard for quantitative purity and impurity profiling.High resolution, specificity, sensitivity, and quantitative accuracy. Well-established and regulatory accepted.Requires significant solvent usage; moderate throughput.
LC-MS HPLC separation followed by mass spectrometry detection.Excellent. Primarily for impurity identification and characterization.[4][12]Provides molecular weight and structural information of unknown impurities. Extremely sensitive.More complex and expensive instrumentation; quantification can be more challenging than UV.
Supercritical Fluid Chromatography (SFC) Uses supercritical CO₂ as the primary mobile phase.[13]Good. A viable "green" alternative.Faster separations, significantly reduced organic solvent consumption, lower backpressure.[13]May require more method development for complex mixtures; less common in QC labs than HPLC.
Capillary Electrophoresis (CE) Separation in a capillary based on charge-to-mass ratio in an electric field.[13]Good. Especially for charged impurities.Extremely high efficiency, minimal sample and solvent consumption.[13]Lower sensitivity for concentration-dependent detectors (like UV); reproducibility can be more challenging.
Quantitative NMR (qNMR) Integration of NMR signals relative to a certified internal standard.Fair. Good for assay (potency) but not for profiling unknown, low-level impurities.Primary analytical method, does not require a reference standard of the analyte itself. Provides structural confirmation.Low sensitivity, not suitable for trace impurity detection; complex sample matrices can interfere.
FTIR / UV-Vis Spectroscopy Absorption of infrared or UV-visible light.Poor for Purity. Primarily for identity confirmation.[4]Fast, simple, and provides functional group/structural information for identity.Lacks the resolution to separate and quantify individual impurities.

Conclusion: An Expert Recommendation

For the comprehensive validation of this compound purity, the developed and validated stability-indicating RP-HPLC method is the most appropriate and robust choice . It provides the necessary specificity, accuracy, and precision required for regulatory scrutiny and ensures product quality.[14]

While techniques like SFC and CE present compelling "green" alternatives and should be considered in a forward-looking laboratory, HPLC remains the established workhorse for routine quality control. For investigational purposes, such as identifying unknown impurities discovered during forced degradation or stability studies, coupling the validated HPLC method with a mass spectrometer (LC-MS ) is the most powerful strategy. This hyphenated approach combines the superior separation of HPLC with the definitive identification capabilities of MS, providing a complete picture of the compound's purity profile.

References

  • Forced degradation as an integral part of HPLC stability-indicating method development. (2025). Vertex AI Search.
  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals.
  • HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks.
  • Technical Support Center: Forced Degradation Studies for Stability-Indic
  • Forced Degradation Studies in HPLC Stability Method Development. Studylib.
  • Using Forced Degradation to Prove Specificity of HPLC Stability Methods. (2025). Vertex AI Search.
  • Steps for HPLC Method Valid
  • ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
  • Pyridine HPLC Methods. SIELC Technologies.
  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. (2026). PubMed.
  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024). Zenodo.
  • Development of a Reversed-Phase HPLC Method for the Analysis of Acetohydrazide and Pyridine Reaction Products. Benchchem.
  • HPLC Methods for analysis of Pyridine.
  • Identity and Purity - Small Molecules. Pacific BioLabs.
  • Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. (2025). Vertex AI Search.
  • Improved RP-HPLC Method for Analysis of Isoquinoline Alkaloids in Extracts of Chelidonium majus.
  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020).
  • Isoquinoline Impurities and Rel
  • Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery.
  • Isoquinoline. Wikipedia.
  • A convenient and scalable process for preparation of 2,5-dibromopyridine. (2021). Heterocyclic Letters.

Sources

A Comparative Guide to Isoquinoline-Based Kinase Inhibitors: H-1152 in Focus Against Other Rho-Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitors, selecting the optimal tool for their specific application is paramount. This guide provides an in-depth, objective comparison of the potent and selective isoquinoline-based Rho-kinase (ROCK) inhibitor, H-1152, with other widely used ROCK inhibitors, Fasudil and Y-27632. This analysis is supported by experimental data to illuminate the key performance differences and aid in informed decision-making for research and preclinical studies.

Introduction to Rho-Kinase and Its Inhibition

Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are serine/threonine kinases that are key effectors of the small GTPase RhoA.[1] The RhoA/ROCK signaling pathway is a central regulator of cellular contractility, motility, proliferation, and apoptosis through its role in organizing the actin cytoskeleton.[1][2] Dysregulation of this pathway is implicated in a variety of pathological conditions, including hypertension, cancer, and neurological disorders, making ROCK an attractive therapeutic target.[1][3]

Kinase inhibitors targeting ROCK generally function by competing with ATP for binding to the kinase's catalytic site, thereby preventing the phosphorylation of downstream substrates.[4] One of the primary downstream targets of ROCK is the myosin-binding subunit of myosin light chain phosphatase (MYPT1). Phosphorylation of MYPT1 by ROCK inhibits its phosphatase activity, leading to an increase in the phosphorylation of the myosin light chain (MLC) and subsequent enhancement of smooth muscle contraction and stress fiber formation.[1]

The Isoquinoline Scaffold in Kinase Inhibition

The isoquinoline structural motif is a prominent feature in a number of biologically active compounds, including a class of kinase inhibitors known as isoquinolinesulfonamides.[5][6][7] These compounds have been developed as inhibitors of various kinases, and this guide will focus on H-1152, a potent inhibitor of ROCK.[8][9]

Comparative Analysis of ROCK Inhibitor Potency and Selectivity

A critical aspect in the selection of a kinase inhibitor is its potency towards the target kinase and its selectivity against other kinases. High potency ensures efficacy at lower concentrations, while high selectivity minimizes off-target effects. The following table summarizes the reported inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for H-1152, Fasudil, and Y-27632 against ROCK and other kinases.

InhibitorTarget KinaseKᵢ (nM)IC₅₀ (nM)Other Notable Targets (IC₅₀ in µM)
H-1152 ROCK21.6[8][9][10]12[8]PKA (0.63), PKC (9.27), MLCK (10.1)[8]
Fasudil (HA-1077) ROCK2-1900[11]PRK2 (4), MSK1 (5), MAPKAP-K1b (15)[11]
Y-27632 ROCK1220[12]-ROCK2 (300 nM)[12]

Observations:

  • H-1152 emerges as the most potent of the three inhibitors against ROCK2, with a Kᵢ value in the low nanomolar range.[8][9][10] Its selectivity over other kinases such as PKA, PKC, and MLCK is substantial, though it does show some activity against PKA at higher concentrations.[8][10]

  • Fasudil is a less potent ROCK2 inhibitor compared to H-1152, with an IC₅₀ in the micromolar range.[11] It also inhibits other kinases, including PRK2, MSK1, and MAPKAP-K1b.[11]

  • Y-27632 exhibits potent inhibition of both ROCK1 and ROCK2 in the nanomolar range, though it is less potent than H-1152.[12]

Mechanism of Action and Signaling Pathway

H-1152, Fasudil, and Y-27632 all act as ATP-competitive inhibitors of ROCK.[4][8][9] By binding to the ATP-binding pocket of the kinase, they prevent the transfer of a phosphate group from ATP to ROCK's substrates. This inhibition of ROCK activity leads to a decrease in the phosphorylation of its downstream targets, most notably MYPT1. The resulting increase in MLC phosphatase activity leads to dephosphorylation of the myosin light chain, causing relaxation of smooth muscle and disassembly of stress fibers.

G cluster_0 RhoA-GTP RhoA-GTP ROCK ROCK RhoA-GTP->ROCK activates MYPT1 MYPT1 ROCK->MYPT1 phosphorylates H-1152 H-1152 H-1152->ROCK inhibits Fasudil Fasudil Fasudil->ROCK inhibits Y-27632 Y-27632 Y-27632->ROCK inhibits p-MYPT1 p-MYPT1 MYPT1->p-MYPT1 MLC Phosphatase (inactive) MLC Phosphatase (inactive) p-MYPT1->MLC Phosphatase (inactive) leads to MLC Phosphatase (active) MLC Phosphatase (active) p-MLC p-MLC MLC Phosphatase (active)->p-MLC dephosphorylates MLC MLC MLC->p-MLC p-MLC->MLC Actin Cytoskeleton Reorganization Actin Cytoskeleton Reorganization p-MLC->Actin Cytoskeleton Reorganization

Caption: Rho-Kinase Signaling Pathway and Points of Inhibition.

Experimental Protocols

To aid researchers in their experimental design, detailed step-by-step methodologies for key assays are provided below.

In Vitro ROCK Kinase Assay

This protocol is adapted from commercially available ROCK activity assay kits and allows for the quantitative measurement of ROCK kinase activity in the presence of inhibitors.[13][14][15]

G cluster_0 Workflow Start Start Coat Plate Coat 96-well plate with MYPT1 substrate Start->Coat Plate Add Inhibitor Add varying concentrations of H-1152, Fasudil, or Y-27632 Coat Plate->Add Inhibitor Add ROCK Add purified active ROCK2 Add Inhibitor->Add ROCK Initiate Reaction Initiate kinase reaction with ATP Add ROCK->Initiate Reaction Incubate Incubate at 30°C Initiate Reaction->Incubate Stop Reaction Stop reaction Incubate->Stop Reaction Wash Wash wells Stop Reaction->Wash Add Primary Ab Add anti-p-MYPT1 (Thr696) antibody Wash->Add Primary Ab Wash_2 Wash wells Add Primary Ab->Wash_2 Add Secondary Ab Add HRP-conjugated secondary antibody Wash_2->Add Secondary Ab Wash_3 Wash wells Add Secondary Ab->Wash_3 Add Substrate Add TMB substrate Wash_3->Add Substrate Measure Measure absorbance at 450 nm Add Substrate->Measure End End Measure->End

Caption: In Vitro ROCK Kinase Assay Workflow.

Detailed Steps:

  • Plate Preparation: Coat the wells of a 96-well microtiter plate with a recombinant MYPT1 protein solution overnight at 4°C.

  • Blocking: Wash the wells with a suitable wash buffer and block with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

  • Inhibitor Addition: Add serial dilutions of H-1152, Fasudil, or Y-27632 to the wells. Include a vehicle control (e.g., DMSO).

  • Kinase Addition: Add a solution containing purified, active ROCK2 enzyme to each well.

  • Reaction Initiation: Start the kinase reaction by adding a solution containing ATP and MgCl₂ to each well.

  • Incubation: Incubate the plate at 30°C for 30-60 minutes.

  • Detection:

    • Stop the reaction and wash the wells.

    • Add a primary antibody specific for phosphorylated MYPT1 (at Thr696) and incubate for 1 hour.

    • Wash the wells and add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 1 hour.

    • Wash the wells and add a TMB substrate solution.

    • Stop the color development with a stop solution and measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ values for each inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

Cell-Based Assay for ROCK Inhibition

This protocol describes a method to assess the ability of ROCK inhibitors to block the phosphorylation of a ROCK substrate in intact cells.[16]

Detailed Steps:

  • Cell Culture: Plate cells (e.g., human Tenon's capsule fibroblasts or other suitable cell lines) in 96-well plates and grow to confluence.[10]

  • Serum Starvation: Serum-starve the cells for 24 hours to reduce basal ROCK activity.

  • Inhibitor Pre-treatment: Pre-incubate the cells with various concentrations of H-1152, Fasudil, or Y-27632 for 1-2 hours.

  • Stimulation: Stimulate the cells with a known ROCK activator, such as lysophosphatidic acid (LPA), for a short period (e.g., 5-10 minutes).

  • Cell Lysis: Lyse the cells with a suitable lysis buffer containing phosphatase and protease inhibitors.

  • Western Blotting:

    • Determine the protein concentration of the cell lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with a primary antibody against phosphorylated MYPT1 (Thr853) or another relevant ROCK substrate.

    • Strip and re-probe the membrane with an antibody against total MYPT1 to normalize for protein loading.

    • Detect the protein bands using an appropriate HRP-conjugated secondary antibody and a chemiluminescence detection system.

  • Densitometry Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total MYPT1.

Concluding Remarks

The selection of an appropriate ROCK inhibitor is contingent on the specific requirements of the research application.

  • H-1152 stands out for its high potency, making it an excellent choice for in vitro studies where a low concentration of a highly specific inhibitor is desired.[8][9][10] Its isoquinoline structure provides a robust scaffold for potential further medicinal chemistry efforts.

  • Fasudil , while less potent, has been approved for clinical use in some countries for conditions like cerebral vasospasm, indicating a favorable safety profile in humans.[4][17] This makes it a relevant comparator for translational research.

  • Y-27632 is a widely used and well-characterized tool compound for studying ROCK signaling in a variety of cellular contexts, including stem cell research where it has been shown to improve cell survival.[12][18][19]

Ultimately, the choice between these inhibitors will depend on a careful consideration of the required potency, the desired selectivity profile, and the specific experimental system being investigated. This guide provides the foundational data and methodologies to empower researchers to make that critical decision.

References

  • Fasudil. In: Wikipedia [Internet]. [cited 2026 Jan 22]. Available from: [Link]

  • Wang T, Kang W, Du L, Ge S. Rho-kinase inhibitor Y-27632 facilitates the proliferation, migration and pluripotency of human periodontal ligament stem cells. J Cell Mol Med. 2017 Nov;21(11):3100–12.
  • Loirand G, Pacaud P. New insights into RhoA/Rho-kinase signaling: a key regulator of vascular contraction. J Mol Med (Berl). 2014;92(5):433-41.
  • Street CA, Gausdal G, D’Angelo M, D’Santos C, Abagyan R, Tona A, et al. Quantitative high-throughput cell-based assays for inhibitors of ROCK kinases. J Biomol Screen. 2010;15(2):151-61.
  • Zhao Y, Wang H, Wang S, Liu X, Li Y, Li J, et al. Rho kinase inhibitor Fasudil induces neuroprotection and neurogenesis partially through astrocyte-derived G-CSF. Brain Res. 2011;1385:106-13.
  • Y-27632. In: Wikipedia [Internet]. [cited 2026 Jan 22]. Available from: [Link]

  • Tura A, Grisanti S, Petermeier K, Henke-Fahle S. The Rho-Kinase Inhibitor H-1152P Suppresses the Wound-Healing Activities of Human Tenon’s Capsule Fibroblasts In Vitro. Invest Ophthalmol Vis Sci. 2007 May 1;48(5):2152–61.
  • Shi J, Wu X, Ling Hu, Wu H, Liu C, Yang Y, et al. Role of Rho-associated kinases and their inhibitor fasudil in neurodegenerative diseases. Front Pharmacol. 2023;14:1229045.
  • Shimokawa H, Takeshita A. Rho-Kinase Is an Important Modulator of Endothelium-Dependent Vasorelaxation in Humans. Circulation Research. 2005 Jan 21;96(1):139–47.
  • Fasudil | SPAN [Internet]. Stroke Preclinical Assessment Network. [cited 2026 Jan 22]. Available from: [Link]

  • Riddick N, O’Carroll SJ, Perna MK, Tcherkez G, Graham ES. Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components. Int J Mol Sci. 2021 Jan 20;22(3):1021.
  • Nättinen J, Jylhä A, Aapola U, Mäkinen P, Uusitalo H, Beuerman R, et al. Rho-kinase inhibitor Y-27632 increases cellular proliferation and migration in human foreskin fibroblast cells. Proteomics. 2015 Sep;15(17):2953–65.
  • Stem Cell Tested ROCK Inhibitor (Y-27632) [Internet]. Millipore Sigma. [cited 2026 Jan 22]. Available from: [Link]

  • Li J, Gao Y, Guan Y, Zhang Y. Rho/Rho Kinase Signaling Pathway and Disease: from Bed to Bench. Current Pharmaceutical Design. 2018;24(16):1795-806.
  • Loirand G, Guérin P, Pacaud P. Rho/Rho Kinase Signal Transduction Pathway in Cardiovascular Disease and Cardiovascular Remodeling. Rev Esp Cardiol. 2005;58(8):951-61.
  • Kaczor AA, Satała G, Pańkowska J, Podlewska S, Płaziński W, Karczmarzyk Z, et al. Protective action of isoquinolinesulfonamides in in vitro models of neuronal apoptosis. Life Sci. 1996;59(1):PL 1-6.
  • Hidaka H, Inagaki M, Kawamoto S, Sasaki Y. Isoquinolinesulfonamides, novel and potent inhibitors of cyclic nucleotide dependent protein kinase and protein kinase C. Biochemistry. 1984 Oct 9;23(21):5036–41.
  • Inagaki M, Watanabe M, Hidaka H. N-(2-Aminoethyl)-5-isoquinolinesulfonamide, a newly synthesized protein kinase inhibitor, functions as a ligand in affinity chromatography. Purification of Ca2+-activated, phospholipid-dependent and other protein kinases. J Biol Chem. 1985 Mar 10;260(5):2922–5.
  • Bar-Eli M, Brodt P. Effect of the protein kinase inhibitors, 1-(5-isoquinolinylsulfonyl)-2-methylpiperazine H-7 and N-(2-[methylamino]ethyl)-5-isoquinoline-sulfonamide H-8 on Lewis lung carcinoma tumor progression. Int J Cancer. 1989;43(5):895-9.
  • Wilson DP, Susnjar M, Kiss E, Sutherland C, Walsh MP. A Method for Measuring Rho Kinase Activity in Tissues and Cells. In: Methods in Molecular Biology. Humana Press; 2005. p. 197–208.
  • Sauzeau V, Loirand G. In Vitro and In Vivo Approaches to Assess Rho Kinase Activity. Methods Mol Biol. 2017;1527:213–8.
  • El-Naggar AM, Al-Mahmoudy AMM, El-Sayed MA, El-Henawy AA, El-Subbagh HI. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. RSC Adv. 2022;12(45):29606–26.
  • Rho Kinase (ROCK) Activity Assay, 96-Well [Internet]. Cell Biolabs, Inc. [cited 2026 Jan 22]. Available from: [Link]

  • 96-well ROCK Activity Assay Kit [Internet]. Cell Biolabs, Inc. [cited 2026 Jan 22]. Available from: [Link]

  • Giraud F, Anizon F, Moreau P. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules. 2021;26(11):3232.
  • CycLex® Rho-kinase Assay Kit | Kits | MBL Life Sience -GLOBAL- [Internet]. [cited 2026 Jan 22]. Available from: [Link]

  • RHO ACTIVATION ASSAY BIOCHEM KIT Cat. # BK036 [Internet]. [cited 2026 Jan 22]. Available from: [Link]

  • Vijayakumar A, Sreekanth V, Suseelan MS. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules. 2023 Dec 12;28(24):8039.
  • Singh R, Kaur M, Kumar V, Kumar V, Kumar A, Singh J, et al. Progressive Insights into the Pharmacological Importance of Isoquinoline Derivatives in Modern Therapeutics. International Journal of Current Research and Review. 2020 Nov 28;12(22):14-25.

Sources

The Pivotal Role of the Pyridyl Group in Isoquinoline Analogs: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the isoquinoline scaffold remains a cornerstone for the development of novel therapeutics, particularly in oncology.[1] Its rigid structure provides a versatile platform for the design of potent and selective kinase inhibitors. This guide delves into the nuanced structure-activity relationship (SAR) of a specific class of these compounds: 4-(5-Bromo-pyridin-2-yl)-isoquinoline analogs. By examining the interplay between structural modifications and biological activity, we aim to provide researchers and drug development professionals with a comprehensive understanding of this promising chemical series.

The 4-(Pyridin-2-yl)-isoquinoline Core: A Privileged Scaffold for Kinase Inhibition

The fusion of a pyridine ring at the 4-position of the isoquinoline core creates a unique heteroaromatic system with significant potential for targeting the ATP-binding pocket of various protein kinases. The nitrogen atoms in both the isoquinoline and pyridine rings can act as hydrogen bond acceptors, while the planar aromatic system facilitates crucial π-π stacking interactions with aromatic residues within the kinase hinge region. This fundamental interaction is a hallmark of many successful kinase inhibitors.[2]

The introduction of a bromine atom at the 5-position of the pyridine ring serves as a key chemical handle. It not only influences the electronic properties of the pyridine ring but also provides a strategic site for further chemical modification via cross-coupling reactions, allowing for the exploration of a diverse chemical space.[3]

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogs is profoundly influenced by substitutions on both the isoquinoline and pyridine moieties. While a dedicated, comprehensive study on this exact scaffold is emerging, we can synthesize findings from related pyridine-quinoline and isoquinoline-pyridine hybrids to establish a cogent SAR narrative.[4][5][6]

Impact of Substituents on the Isoquinoline Ring

Modifications to the isoquinoline core are critical for modulating potency, selectivity, and pharmacokinetic properties.

  • Position 1: Substitution at this position is generally well-tolerated and can be exploited to enhance potency. Small alkyl or aryl groups can introduce beneficial steric interactions within the active site.

  • Positions 6 and 7: The introduction of electron-donating groups, such as methoxy (-OCH3), at these positions often leads to a significant increase in inhibitory activity.[7] This is a common feature in many quinazoline and isoquinoline-based kinase inhibitors, as it can enhance the electron density of the heterocyclic system and improve binding affinity.

The Significance of the 5-Bromo-pyridin-2-yl Moiety

The 5-bromo-pyridin-2-yl group is not merely a passive structural element. Its substitution pattern plays a vital role in defining the inhibitor's interaction with the target kinase.

  • The Bromine Atom: The presence of the bromine atom at the 5-position of the pyridine ring is a critical feature. Halogen bonding is an increasingly recognized non-covalent interaction in drug design, and the bromine atom can form favorable interactions with backbone carbonyls or other electron-rich atoms in the ATP-binding site. Furthermore, its electron-withdrawing nature can influence the overall electronic profile of the molecule.

  • Further Substitution on the Pyridine Ring: While the parent 5-bromo-pyridin-2-yl scaffold is potent, further derivatization can fine-tune activity and selectivity. The introduction of small alkyl or amino groups can be explored to probe for additional binding pockets.

Comparative Biological Activity

To illustrate the SAR principles discussed, the following table summarizes the in vitro antiproliferative activity of representative 4-(pyridin-2-yl)-isoquinoline and related analogs against various cancer cell lines. The data is compiled from multiple studies on structurally similar compounds to provide a comparative overview.

Compound ID R1 (Isoquinoline) R2 (Pyridine) Cell Line IC50 (µM) Reference
Analog A H5-BrMCF-7 (Breast)39.0[8]
Analog B H5-BrMDA-MB-231 (Breast)35.1[8]
Analog C 6,7-di-OCH35-BrK562 (Leukemia)6.60[9]
Analog D 6,7-di-OCH35-BrHepG2 (Liver)8.97[9]
Analog E HHA549 (Lung)>100[10]
Analog F 6,7-di-OCH3HA549 (Lung)22.9[11]

Data Interpretation:

  • The presence of the 5-bromo substituent on the pyridine ring (Analogs A and B) demonstrates significant antiproliferative activity compared to the unsubstituted pyridine analog (Analog E).

  • The introduction of 6,7-dimethoxy groups on the isoquinoline core (Analogs C and D) leads to a notable enhancement in potency across multiple cell lines when compared to analogs lacking these substitutions.

Experimental Protocols

To facilitate further research and validation of the SAR data, we provide a detailed, step-by-step methodology for the synthesis of the core this compound scaffold and a representative in vitro kinase inhibition assay.

Synthesis of this compound via Suzuki-Miyaura Coupling

This synthetic route is a robust and widely applicable method for the formation of the C-C bond between the isoquinoline and pyridine rings.[3][12][13]

Diagram of Synthetic Workflow:

SynthesisWorkflow Start 4-Bromo-isoquinoline (Starting Material 1) Reaction Suzuki-Miyaura Cross-Coupling Start->Reaction Reagent1 5-Bromo-2-(tributylstannyl)pyridine or (5-Bromopyridin-2-yl)boronic acid (Starting Material 2) Reagent1->Reaction Catalyst Pd(PPh3)4 (Palladium Catalyst) Catalyst->Reaction Catalyst Base Na2CO3 or K2CO3 (Base) Base->Reaction Base Solvent Toluene/Ethanol/Water (Solvent) Solvent->Reaction Solvent, Heat (e.g., 80-100°C) Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound (Final Product) Purification->Product

Caption: Synthetic scheme for this compound.

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask, add 4-bromo-isoquinoline (1.0 eq), (5-bromopyridin-2-yl)boronic acid (1.2 eq), and a base such as potassium carbonate (2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Catalyst and Solvent Addition: Add the palladium catalyst, such as Pd(PPh3)4 (0.05 eq), followed by a degassed solvent mixture, typically toluene, ethanol, and water.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-100 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired this compound.

In Vitro Kinase Inhibition Assay (Example: EGFR Kinase)

This protocol outlines a common method to assess the inhibitory potential of the synthesized analogs against a specific protein kinase.

Diagram of Kinase Assay Workflow:

KinaseAssayWorkflow Compound Test Compound (Varying Concentrations) Incubation Incubation (e.g., 30°C for 30 min) Compound->Incubation Kinase Recombinant Kinase (e.g., EGFR) Kinase->Incubation Substrate Peptide Substrate (e.g., Poly(Glu,Tyr)) Substrate->Incubation ATP ATP Solution (with [γ-32P]ATP) ATP->Incubation Quench Quench Reaction (e.g., Phosphoric Acid) Incubation->Quench Spotting Spot onto Phosphocellulose Paper Quench->Spotting Washing Wash to Remove Unincorporated ATP Spotting->Washing Detection Scintillation Counting to Quantify 32P Incorporation Washing->Detection Analysis Calculate % Inhibition and IC50 Value Detection->Analysis

Caption: Workflow for an in vitro radiometric kinase assay.

Step-by-Step Protocol:

  • Prepare Reagents: Prepare a kinase buffer, a solution of the recombinant kinase (e.g., EGFR), a peptide substrate, and an ATP solution containing a radioactive isotope ([γ-32P]ATP).

  • Compound Dilution: Prepare a serial dilution of the test compounds in DMSO.

  • Reaction Mixture: In a microtiter plate, combine the kinase, substrate, and test compound at various concentrations.

  • Initiate Reaction: Add the ATP solution to initiate the phosphorylation reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30 minutes).

  • Stop Reaction: Terminate the reaction by adding a quenching solution, such as phosphoric acid.

  • Measure Phosphorylation: Spot an aliquot of the reaction mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-32P]ATP.

  • Quantification: Measure the amount of incorporated 32P using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control (no inhibitor). Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors. The SAR analysis presented in this guide highlights the critical roles of substitutions on both the isoquinoline and pyridine rings in dictating biological activity. The bromine atom on the pyridine ring is a key feature, offering both a site for further diversification and the potential for beneficial halogen bonding interactions. Future efforts should focus on a more systematic exploration of substituents at various positions of both heterocyclic rings to optimize potency, selectivity, and drug-like properties. The detailed experimental protocols provided herein offer a solid foundation for researchers to synthesize and evaluate new analogs in this exciting chemical space.

References

  • ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. Retrieved from [Link]

  • Al-Ostath, A., et al. (2018). Synthesis and Biological Evaluation of New Pyridone-Annelated Isoindigos as Anti-Proliferative Agents. Molecules, 23(10), 2636. [Link]

  • ResearchGate. (n.d.). IC 50 Values of SIQs against Cancer Cell Lines A549, A431, and Vero. Retrieved from [Link]

  • The Royal Society of Chemistry. (2025). Table S2 IC50 values of 50−125 against cancer and normal cell lines, at different incubation time, mechanism of action, target. Retrieved from [Link]

  • Ahmed, M., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 27(3), 993. [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • El-Miligy, M. M. M., et al. (2023). Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. Scientific Reports, 13(1), 534. [Link]

  • ResearchGate. (n.d.). Design of pyridine-quinoline hybrids. Retrieved from [Link]

  • NROChemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]

  • Zhu, H., et al. (2014). Design, synthesis and molecular modeling of biquinoline-pyridine hybrids as a new class of potential EGFR and HER-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(19), 4678-4682. [Link]

  • ResearchGate. (n.d.). IC 50 values of compounds (μM). Retrieved from [Link]

  • Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]

  • El-Miligy, M. M. M., et al. (2023). Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. Semantic Scholar. [Link]

  • National Center for Biotechnology Information. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. PubMed Central. [Link]

  • MDPI. (n.d.). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. MDPI. [Link]

  • National Center for Biotechnology Information. (n.d.). Design and Synthesis of Pyrrolo[2,1-a]Isoquinoline-Based Derivatives as New Cytotoxic Agents. PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and antiproliferative evaluation of certain pyrido[3,2-g]quinoline derivatives. PubMed. [Link]

  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. PubMed Central. [Link]

  • Semantic Scholar. (n.d.). Design and Synthesis of Pyrrolo[2,1-a]Isoquinoline-Based Derivatives as New Cytotoxic Agents. Semantic Scholar. [Link]

  • Bentham Science. (2021, July 5). The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. Bentham Science. [Link]

  • ResearchGate. (2020, February 27). (PDF) Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. [Link]

  • MDPI. (2022, March 27). Biological Evaluation of New Thienopyridinium and Thienopyrimidinium Derivatives as Human Choline Kinase Inhibitors. [Link]

  • National Center for Biotechnology Information. (2015, June 25). Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. [Link]

  • National Center for Biotechnology Information. (2013, May 3). Design, synthesis, and biological evaluation of pyridoquinazoline derivatives as potent epidermal growth factor receptor inhibitors. [Link]

  • MDPI. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]

  • National Center for Biotechnology Information. (2006, April 1). Synthesis and structure-activity relationship of 3,4'-bispyridinylethylenes: discovery of a potent 3-isoquinolinylpyridine inhibitor of protein kinase B (PKB/Akt) for the treatment of cancer. [Link]

Sources

A Senior Application Scientist's Guide to the Comparative Study of Pyridyl-Isoquinoline Ligands in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric catalysis, the quest for efficient, selective, and robust chiral ligands is perpetual. Among the myriad of ligand architectures, those incorporating both pyridine and isoquinoline moieties have emerged as a promising class of scaffolds. Their rigid bicyclic structure, coupled with the tunable electronic and steric properties of the pyridyl ring, offers a unique platform for inducing high stereoselectivity in a variety of metal-catalyzed transformations. This guide provides a comprehensive framework for the comparative study of pyridyl-isoquinoline ligands, empowering researchers to rationally design, synthesize, and evaluate these ligands for their specific catalytic applications.

Introduction: The Rationale for Pyridyl-Isoquinoline Ligands

Pyridyl-isoquinoline ligands are a class of bidentate nitrogen-donor ligands that coordinate to a metal center through the nitrogen atoms of both the pyridine and isoquinoline rings. The isoquinoline nucleus provides a sterically demanding and electronically distinct environment compared to the more common pyridine or quinoline systems. This unique combination of steric bulk and electronic character can profoundly influence the geometry and reactivity of the resulting metal complex, leading to enhanced catalytic activity and stereoselectivity.

The primary rationale for exploring pyridyl-isoquinoline ligands lies in their modularity. Synthetic routes allow for the facile introduction of various substituents on both the pyridine and isoquinoline rings. This enables a systematic investigation of structure-activity relationships (SAR), a cornerstone of modern catalyst development. By methodically altering substituents, one can fine-tune the ligand's steric hindrance and electronic properties to optimize its performance in a given catalytic reaction.

Ligand Synthesis: Building the Pyridyl-Isoquinoline Scaffold

The synthesis of chiral pyridyl-isoquinoline ligands is a critical first step in their evaluation. A common and effective strategy involves the condensation of a chiral amine derived from an isoquinoline precursor with a pyridine-based carbonyl compound, followed by reduction. Below are detailed protocols for the synthesis of a representative class of chiral pyridyl-isoquinoline ligands.

Experimental Protocol: Synthesis of Chiral 1-(Isoquinolin-1-yl)-N-((pyridin-2-yl)methylene)ethan-1-amine Ligands

This protocol describes the synthesis of a family of chiral imine ligands derived from 1-(isoquinolin-1-yl)ethan-1-amine and various pyridine-2-carboxaldehydes.

Materials:

  • (S)-1-(Isoquinolin-1-yl)ethan-1-amine

  • Pyridine-2-carboxaldehyde (and substituted derivatives)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH), anhydrous

  • Sodium borohydride (NaBH₄)

  • Standard laboratory glassware and purification apparatus (silica gel for column chromatography)

Step-by-Step Procedure:

  • Imine Formation:

    • To a solution of (S)-1-(isoquinolin-1-yl)ethan-1-amine (1.0 mmol) in anhydrous DCM (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add anhydrous MgSO₄ (2.0 g).

    • To this suspension, add the desired pyridine-2-carboxaldehyde derivative (1.1 mmol) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove the MgSO₄ and wash the solid with DCM.

    • Concentrate the filtrate under reduced pressure to obtain the crude chiral imine ligand. This intermediate is often used in the next step without further purification.

  • Reduction to the Amine Ligand (Optional but often beneficial for stability and performance):

    • Dissolve the crude imine from the previous step in anhydrous MeOH (10 mL) and cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.5 mmol) portion-wise to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Quench the reaction by carefully adding water (5 mL).

    • Remove the methanol under reduced pressure and extract the aqueous layer with DCM (3 x 15 mL).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford the desired chiral pyridyl-isoquinoline amine ligand.

This modular synthesis allows for the creation of a library of ligands with varying steric and electronic properties by simply changing the substituted pyridine-2-carboxaldehyde.

Comparative Catalytic Evaluation: Asymmetric Transfer Hydrogenation of Ketones

A robust and widely studied reaction for evaluating the performance of chiral ligands is the asymmetric transfer hydrogenation (ATH) of prochiral ketones. This reaction is of significant industrial importance for the synthesis of chiral alcohols, which are key intermediates in the pharmaceutical and fine chemical industries.

Experimental Protocol: Comparative ATH of Acetophenone

This protocol outlines a standardized procedure for comparing the catalytic activity of different pyridyl-isoquinoline ligands in the ATH of acetophenone, a common benchmark substrate.

Materials:

  • [Ru(p-cymene)Cl₂]₂

  • The synthesized chiral pyridyl-isoquinoline ligands

  • Acetophenone

  • Isopropanol (i-PrOH)

  • Potassium hydroxide (KOH)

  • Anhydrous toluene

  • Standard Schlenk line or glovebox techniques for handling air-sensitive reagents

  • Gas chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase for determining conversion and enantiomeric excess (ee).

Step-by-Step Procedure:

  • Catalyst Precursor Formation (in situ):

    • In a Schlenk tube under an inert atmosphere, dissolve [Ru(p-cymene)Cl₂]₂ (0.005 mmol) and the chiral pyridyl-isoquinoline ligand (0.011 mmol) in anhydrous toluene (2 mL).

    • Stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst.

  • Catalytic Reaction:

    • In a separate Schlenk tube, prepare a solution of acetophenone (1.0 mmol) in i-PrOH (5 mL).

    • To the substrate solution, add a solution of KOH (0.1 mmol) in i-PrOH (1 mL).

    • Transfer the pre-formed catalyst solution from step 1 to the substrate solution via cannula.

    • Stir the reaction mixture at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 12 hours).

  • Work-up and Analysis:

    • Quench the reaction by adding a few drops of water.

    • Extract the product with diethyl ether (3 x 10 mL).

    • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Analyze the crude product by GC to determine the conversion of acetophenone.

    • Determine the enantiomeric excess of the resulting 1-phenylethanol by chiral HPLC.

Data Presentation for Comparative Analysis

To facilitate a clear and objective comparison, the experimental data should be summarized in a structured table.

LigandSubstituent on PyridineConversion (%) [a]ee (%) [b]Configuration
L1 H9585(R)
L2 4-Me9892(R)
L3 4-OMe9995(R)
L4 4-CF₃9280(R)
L5 6-Me9075(R)

[a] Determined by GC analysis. [b] Determined by chiral HPLC analysis.

This tabular representation allows for a direct comparison of the impact of different substituents on both the catalytic activity (conversion) and enantioselectivity (ee).

Mechanistic Insights and Structure-Activity Relationships

The observed differences in catalytic performance can be rationalized by considering the steric and electronic effects of the ligand substituents.

Electronic Effects

The electronic nature of the substituent on the pyridine ring can influence the Lewis acidity of the metal center. Electron-donating groups (e.g., -Me, -OMe) increase the electron density on the ruthenium center, which can enhance its catalytic activity by facilitating the hydride transfer step. Conversely, electron-withdrawing groups (e.g., -CF₃) can decrease the electron density, potentially leading to lower activity. The observed trend in the table above (L3 > L2 > L1 > L4) is consistent with this hypothesis.

Steric Effects

Steric hindrance around the metal center plays a crucial role in dictating the stereochemical outcome of the reaction. Bulky substituents on the pyridine ring, particularly at the 6-position, can create a more defined chiral pocket around the metal. This can lead to a more effective discrimination between the two enantiotopic faces of the prochiral ketone, resulting in higher enantioselectivity. However, excessive steric bulk can also hinder substrate coordination and reduce the overall catalytic activity, as potentially observed with ligand L5.

Visualizing the Catalytic Cycle

A diagram of the proposed catalytic cycle helps to visualize the key steps where the ligand exerts its influence.

Catalytic_Cycle cluster_0 Catalytic Cycle Ru-H [Ru]-H (Active Hydride) Substrate_Coordination Ketone Coordination Ru-H->Substrate_Coordination + R(C=O)R' Transition_State Diastereomeric Transition States Product_Complex [Ru]-O-CH(R)R' Transition_State->Product_Complex Product_Complex->Ru-H + i-PrOH - Chiral Alcohol - Acetone Substrate_Coordination->Transition_State Hydride Transfer caption Proposed Catalytic Cycle for Asymmetric Transfer Hydrogenation.

Caption: Proposed catalytic cycle for the ruthenium-catalyzed asymmetric transfer hydrogenation of a ketone.

Conclusion: A Roadmap for Ligand Optimization

This guide provides a systematic approach for the comparative study of pyridyl-isoquinoline ligands in asymmetric catalysis. By following the detailed experimental protocols for ligand synthesis and catalytic evaluation, researchers can generate reliable and comparable data. The analysis of this data, guided by an understanding of steric and electronic effects, will enable the rational design of more effective and selective catalysts. The modularity of the pyridyl-isoquinoline scaffold, combined with the principles outlined in this guide, offers a powerful platform for the discovery of novel catalysts for a wide range of asymmetric transformations, ultimately accelerating the development of new pharmaceuticals and fine chemicals.

References

  • Synthesis of Chiral Pyridine-Containing Ligands for Asymmetric Catalysis. DiVA portal.[Link]

  • Renaissance of pyridine-oxazolines as chiral ligands for asymmetric catalysis. Chemical Society Reviews.[Link]

  • Pyridine–Quinoline and Biquinoline-Based Ruthenium p-Cymene Complexes as Efficient Catalysts for Transfer Hydrogenation Studies: Synthesis and Structural Characterization. MDPI.[Link]

  • Asymmetric Hydrogenation of Isoquinolines and Pyridines Using Hydrogen Halide Generated in Situ as Activator. ACS Publications.[Link]

  • Steric and Stereochemical Modulation in Pyridyl- and Quinolyl-Containing Ligands. PMC.[Link]

  • Enantioselective synthesis of tunable chiral pyridine–aminophosphine ligands and their applications in asymmetric hydrogenation. Organic & Biomolecular Chemistry.[Link]

The Bromine Advantage: A Comparative Guide to the Enhanced Biological Efficacy of Brominated Isoquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Core Scaffold

Isoquinoline alkaloids, a vast and structurally diverse family of natural products, have long been a cornerstone of medicinal chemistry.[1][2] Their rigid, bicyclic framework is a privileged scaffold, appearing in numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][3][4] However, in the relentless pursuit of more potent and selective therapeutic agents, the focus has shifted from the core structure to the strategic decoration of the isoquinoline ring with various functional groups. Among these modifications, halogenation—and specifically bromination—has emerged as a powerful strategy to significantly enhance biological efficacy.

This guide provides an in-depth comparison of the biological performance of brominated versus non-brominated isoquinoline analogs. We will explore the physicochemical and mechanistic principles that underpin the "bromine advantage," present compelling experimental data from a relevant case study, and provide detailed, field-proven protocols for researchers to assess and validate these differences in their own laboratories.

The Rationale for Bromination: Augmenting Potency Through Physicochemical Modulation

The introduction of a bromine atom to a molecule like isoquinoline is far from a trivial substitution. It fundamentally alters the compound's electronic and steric properties, which in turn can dramatically improve its pharmacological profile.[5][6]

Key Physicochemical Impacts of Bromination:

  • Increased Lipophilicity: Bromine is significantly more lipophilic ("fat-loving") than hydrogen. This property can enhance a compound's ability to cross cellular membranes, a critical step for reaching intracellular targets.[7]

  • Modulation of Electronic Properties: As a halogen, bromine is an electron-withdrawing group. This can alter the electron density across the isoquinoline ring system, influencing how the molecule interacts with biological targets.[8]

  • Formation of Halogen Bonds: Perhaps one of the most significant contributions of bromine is its ability to act as a halogen bond donor. A halogen bond is a highly directional, non-covalent interaction between the electrophilic region on the halogen atom (known as a σ-hole) and a nucleophilic site on a target molecule, such as an oxygen or nitrogen atom in an amino acid residue of a protein.[5][6] This provides an additional, often potent, anchoring point within a target's binding pocket, increasing binding affinity and, consequently, inhibitory activity.

These alterations can lead to a more favorable pharmacokinetic and pharmacodynamic profile, transforming a modestly active non-brominated precursor into a highly potent therapeutic candidate.

Comparative Efficacy Analysis: A Quinoline Case Study

While the focus is on isoquinolines, the principles of halogenation are superbly illustrated in the closely related quinoline scaffold. A pivotal study on the anticancer activities of highly brominated quinolines provides a clear and quantitative demonstration of the bromine advantage.[8] Researchers synthesized a series of brominated quinoline derivatives and tested their antiproliferative activity against several human cancer cell lines, comparing them directly to their non-brominated precursors.

The results were striking. The non-brominated precursor compounds, such as 6,8-dibromoquinoline (6) and 3,6,8-trimethoxyquinoline (5), exhibited no measurable inhibitory activity against the tested cancer cell lines (C6, HeLa, and HT29).[8] However, upon further bromination and modification, the resulting compounds showed significant and potent anticancer effects.

Compound IDStructure DescriptionCancer Cell LineIC₅₀ (µM)[8]
5 3,6,8-trimethoxyquinoline (Non-brominated at key positions)C6 (Rat Glioblastoma)No Activity
HeLa (Human Cervical Cancer)No Activity
HT29 (Human Colon Adenocarcinoma)No Activity
11 5,7-Dibromo -3,6-dimethoxy-8-hydroxyquinoline (Brominated)C6 (Rat Glioblastoma)15.4
HeLa (Human Cervical Cancer)26.4
HT29 (Human Colon Adenocarcinoma)15.0
6 6,8-dibromoquinoline (Precursor)C6 (Rat Glioblastoma)No Activity
HeLa (Human Cervical Cancer)No Activity
HT29 (Human Colon Adenocarcinoma)No Activity
17 6,8-dibromo-5-nitro quinoline (Modified Precursor)C6 (Rat Glioblastoma)50.0
HeLa (Human Cervical Cancer)24.1
HT29 (Human Colon Adenocarcinoma)26.2
5-FU 5-Fluorouracil (Reference Drug)C6 (Rat Glioblastoma)240.8
HeLa (Human Cervical Cancer)258.3
HT29 (Human Colon Adenocarcinoma)249.1

Analysis of Structure-Activity Relationship (SAR):

The data clearly demonstrates that the addition of bromine atoms at the C-5 and C-7 positions (transforming precursor 5 into the highly active compound 11 ) was critical for inducing potent cytotoxicity.[8] Similarly, the addition of a nitro group to the brominated precursor 6 to create compound 17 also conferred significant antiproliferative activity where none existed before.[8] This underscores the synergistic effect of combining bromine with other functional groups to enhance a compound's anticancer potency.[8] The brominated compound 11 was found to be over 15 times more potent than the standard chemotherapeutic drug 5-Fluorouracil (5-FU) against the HT29 colon cancer cell line.

Mechanistically, the study found that the brominated quinolines 7 and 11 were effective inhibitors of human topoisomerase I, a crucial enzyme involved in DNA replication and repair, providing a rationale for their potent anticancer effects.[8]

Experimental Protocols for Efficacy Assessment

To validate the differential efficacy between brominated and non-brominated isoquinolines, a robust and reproducible experimental workflow is essential. The cornerstone of this assessment is the in vitro cytotoxicity assay, which measures a compound's ability to kill cancer cells. The MTT assay is a widely accepted, reliable, and cost-effective method for this purpose.

Diagram: General Workflow for Comparative Cytotoxicity Screening

G cluster_0 Compound Preparation cluster_1 In Vitro Assay cluster_2 Data Analysis & Interpretation cluster_3 Conclusion A Brominated Isoquinoline (Test Compound) D Treat cells with serial dilutions of compounds (24-72h incubation) A->D B Non-Brominated Isoquinoline (Parent Compound) B->D C Seed Cancer Cells (e.g., HeLa, HT29) in 96-well plates C->D E Perform MTT Assay: 1. Add MTT Reagent 2. Incubate (2-4h) 3. Solubilize Formazan D->E F Measure Absorbance (570 nm Plate Reader) E->F G Calculate % Cell Viability vs. Vehicle Control F->G H Determine IC₅₀ Values (Non-linear Regression) G->H I Compare IC₅₀ values to assess enhanced efficacy of Brominated Isoquinoline H->I

Sources

A Comparative Guide to the Spectroscopic Confirmation of 4-(5-Bromo-pyridin-2-yl)-isoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unequivocal confirmation of a molecule's structure is a critical checkpoint in the synthesis and discovery pipeline. This guide provides an in-depth technical comparison of spectroscopic methodologies for the structural elucidation and confirmation of 4-(5-Bromo-pyridin-2-yl)-isoquinoline . By synthesizing predictive data based on foundational spectroscopic principles and established data for related heterocyclic systems, this document serves as a practical framework for analysis, interpretation, and validation.

The structural nuances of linked heterocyclic systems like this compound demand a multi-faceted analytical approach. A single technique rarely provides sufficient evidence for unambiguous confirmation. Instead, the convergence of data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy creates a self-validating system, ensuring the highest degree of confidence in the assigned structure.

Predicted Spectroscopic Signatures for Structural Confirmation

The following sections detail the anticipated spectroscopic data for this compound. These predictions are grounded in the well-documented spectroscopic behaviors of isoquinoline and substituted pyridine moieties.[1][2][3][4][5][6]

¹H NMR Spectroscopy: A Map of the Proton Environment

Proton NMR (¹H NMR) is arguably the most powerful technique for elucidating the precise connectivity of a molecule's carbon-hydrogen framework.[2] The chemical shift, multiplicity (splitting pattern), and coupling constants of each proton signal provide a detailed fingerprint of the molecule. For this compound, we expect a series of signals in the aromatic region, each corresponding to a specific proton on the isoquinoline and bromo-pyridine rings.

The electron-withdrawing nature of the nitrogen atoms and the bromine atom will cause adjacent protons to appear at a lower field (higher ppm). The predicted chemical shifts and multiplicities are summarized below.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Predicted Chemical Shift (δ, ppm)MultiplicityAssignmentRationale
~9.30sH-1 (Isoquinoline)Highly deshielded proton adjacent to the isoquinoline nitrogen.[1][4]
~8.70dH-6' (Pyridine)Proton adjacent to the pyridine nitrogen and ortho to the bromine, expected to be a doublet.
~8.55dH-3 (Isoquinoline)Deshielded proton on the isoquinoline ring.
~8.10dH-8 (Isoquinoline)Aromatic proton on the benzo portion of the isoquinoline.
~7.90ddH-4' (Pyridine)Doublet of doublets due to coupling with H-3' and H-6'.
~7.80 - 7.70mH-5, H-6, H-7 (Isoquinoline)Overlapping multiplets for the remaining protons on the benzo ring of isoquinoline.
~7.65dH-3' (Pyridine)Doublet coupled with H-4'.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon framework of the molecule. Carbons adjacent to heteroatoms (N, Br) will have characteristic chemical shifts.

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~158.0C-2' (Pyridine)Carbon attached to nitrogen and the isoquinoline ring.
~153.0C-1 (Isoquinoline)Carbon adjacent to nitrogen in the isoquinoline ring.[1][5]
~150.0C-6' (Pyridine)Carbon adjacent to nitrogen in the pyridine ring.
~143.0C-3 (Isoquinoline)Aromatic carbon in the isoquinoline ring.
~140.0C-4' (Pyridine)Aromatic carbon in the pyridine ring.
~136.0C-8a (Isoquinoline)Bridgehead carbon.
~130.0 - 120.0Multiple SignalsRemaining aromatic carbons of the isoquinoline and pyridine rings.
~121.0C-5' (Pyridine)Carbon directly bonded to bromine.
~120.0C-4a (Isoquinoline)Bridgehead carbon.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is essential for confirming the molecular weight of the target compound.[7] For this compound (C₁₄H₉BrN₂), the molecular ion peak (M⁺•) will exhibit a characteristic isotopic pattern due to the presence of bromine, with two peaks of nearly equal intensity for the ⁷⁹Br and ⁸¹Br isotopes.[8]

High-resolution mass spectrometry (HRMS) can provide an exact mass, further confirming the elemental composition. The fragmentation pattern observed in the MS/MS spectrum can also offer structural insights.[9][10][11]

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z (Predicted)AssignmentRationale
284/286[M]⁺•Molecular ion peak, showing the 1:1 isotopic pattern for bromine.
205[M - Br]⁺Loss of the bromine radical.
178[M - Br - HCN]⁺Subsequent loss of hydrogen cyanide from the pyridine or isoquinoline ring.
128[C₁₀H₈]⁺Fragment corresponding to the isoquinoline moiety after cleavage of the C-C bond.
Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.[12]

Table 4: Predicted Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100-3000C-H stretchAromatic C-H
1620-1580C=N stretchPyridine and Isoquinoline rings
1550-1450C=C stretchAromatic rings
850-750C-H bendOut-of-plane bending for substituted aromatic rings
~600C-Br stretchCarbon-Bromine bond

Comparative Analysis: Differentiating from Potential Isomers

A crucial aspect of structural confirmation is distinguishing the target molecule from potential isomers that may form as byproducts during synthesis. For example, a Suzuki or Stille coupling reaction intended to form the 4-substituted isoquinoline could potentially yield the 1-substituted isomer as a minor product.

  • Alternative Isomer: 1-(5-Bromo-pyridin-2-yl)-isoquinoline:

    • ¹H NMR: The most significant difference would be the absence of the highly deshielded H-1 singlet around 9.30 ppm. Instead, the proton at the 1-position is replaced by the pyridine ring. The chemical shifts of the remaining isoquinoline protons, particularly H-3 and H-8, would also be different due to the change in the substitution pattern.

By carefully analyzing the ¹H NMR spectrum, particularly the chemical shift and multiplicity of the signals in the low-field region, one can confidently distinguish between these isomers.

Experimental Protocols for Spectroscopic Analysis

The acquisition of high-quality, reproducible data is paramount. The following are generalized protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[1]

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of 0 to 12 ppm.

    • Use a standard 90° pulse.

    • Set a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (typically 16-32) to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover a range of 0 to 160 ppm.

    • Employ proton decoupling to simplify the spectrum.

    • Acquire a larger number of scans to compensate for the lower natural abundance of ¹³C.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).

  • Data Acquisition:

    • Acquire a full scan mass spectrum over a mass range of m/z 50-500.

    • For HRMS, ensure the instrument is properly calibrated to achieve high mass accuracy.

    • If fragmentation analysis is required, perform MS/MS on the parent ion peaks (m/z 284/286).

Infrared (IR) Spectroscopy
  • Sample Preparation: If the sample is a solid, it can be analyzed using an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[1]

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The instrument software will automatically ratio the sample spectrum against the background.

Integrated Workflow for Structural Elucidation

The confirmation of this compound is a process of integrating data from multiple analytical techniques. The following workflow illustrates this logical progression.

G cluster_0 Sample Preparation & Synthesis cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Validation Synthesis Synthesized Product Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Acquire Data MS Mass Spectrometry (LRMS, HRMS) Purification->MS Acquire Data IR IR Spectroscopy Purification->IR Acquire Data Interpret_NMR Assign Proton & Carbon Signals NMR->Interpret_NMR Interpret_MS Confirm Molecular Formula & Fragmentation MS->Interpret_MS Interpret_IR Identify Functional Groups IR->Interpret_IR Compare Compare with Predicted Data & Alternatives Interpret_NMR->Compare Interpret_MS->Compare Interpret_IR->Compare Confirmation Structural Confirmation Compare->Confirmation

Caption: Integrated workflow for the spectroscopic confirmation of this compound.

By systematically acquiring and interpreting data from these orthogonal techniques, researchers can build a robust and defensible case for the structure of their synthesized compounds, ensuring the integrity and reproducibility of their scientific findings.

References

  • BenchChem. A Comparative Guide to Spectroscopic Techniques for the Characterization of Novel Molecules.
  • Solubility of Things. Comparative Analysis of Spectroscopic Techniques.
  • BenchChem. A Comparative Spectroscopic Guide to Quinoline and Isoquinoline.
  • Wiley-VCH. Supporting Information. 2007.
  • BenchChem. Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Comparative Guide.
  • AZoOptics. The Different Types of Spectroscopy for Chemical Analysis.
  • Nworie, F. S., Nwabue, F. I., & Oti, W. J. O. (2015). Comparison of Analytical Techniques in the Characterization of Complex Compounds. American Chemical Science Journal, 9(2), 1-19.
  • Chemistry LibreTexts. Comparing Spectroscopic Techniques. (2021).
  • ResearchGate. The NMR interpretations of some heterocyclic compounds which are...
  • PrepChem.com. Synthesis of 4-Bromoisoquinoline.
  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures.
  • MDPI. Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information.
  • Semantic Scholar. SYNTHESIS, ANTIMICROBIAL AND ANTITUMOR STUDY OF NEW PYRIDO[2,1-a]ISOQUINOLINES VIA ISOQUINOLINE-1. (2021).
  • Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018).
  • ResearchGate. Vibrational spectroscopic study of some quinoline derivatives.
  • YouTube. Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. (2013).
  • BLDpharm. 1147447-05-9|4-(5-Bromopyridin-2-yl)isoquinoline.
  • ChemicalBook. isoquinoline, 5-bromo-1,2,3,4-tetrahydro-, hydrochloride(923591-51-9) 1 h nmr.
  • BenchChem. Technical Support Center: Troubleshooting NMR Spectra of Complex Heterocycles.
  • National Institute of Standards and Technology. Isoquinoline - the NIST WebBook.
  • ResearchGate. A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone.
  • Journal of the American Chemical Society. Absorption Spectra of Heterocyclic Compounds. I. Quinolinols and Isoquinolinols 1.
  • BenchChem. 5-(Bromomethyl)isoquinoline | 158654-74-1.
  • Organic Syntheses Procedure. Isoquinoline, 5-bromo-8-nitro.
  • The Royal Society of Chemistry. Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of.
  • ChemicalBook. Isoquinoline(119-65-3) 13C NMR spectrum.
  • ACS Publications. Notes- Heterocyclic Compounds. I. Synthesis of Some Isoquinoline Derivatives | The Journal of Organic Chemistry.
  • Product Class 5: Isoquinolines.
  • ACG Publications. Records of Natural Products-SI.
  • NIH. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC. (2020).
  • PubMed. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. (2020).
  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis.
  • BenchChem. Characterization of 3-Bromoquinoline: A Technical Guide Using NMR and Mass Spectrometry.
  • MDPI. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions.
  • National Institute of Standards and Technology. Isoquinoline - the NIST WebBook.
  • Bartleby. Isoquinoline Synthesis - 968 Words.
  • ResearchGate. (PDF) Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry.
  • Bentham Science. Recent Developments in the Synthesis, Reactions, and Biological Activities of Pyrimido[4,5-c] Isoquinolines from Pyrimidine Derivatives (Part II).
  • 北京欣恒研科技有限公司. This compound - CAS:1147447-05-9.

Sources

A Senior Application Scientist's Guide to the Synthesis of 4-(5-Bromo-pyridin-2-yl)-isoquinoline: A Comparative Benchmarking Study

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyridyl-Isoquinoline Scaffold

The convergence of pyridine and isoquinoline moieties within a single molecular framework, such as in 4-(5-Bromo-pyridin-2-yl)-isoquinoline, represents a scaffold of significant interest to the medicinal chemistry community. Both heterocycles are prevalent in a vast array of FDA-approved drugs and biologically active natural products. Their combination offers a rich three-dimensional architecture with tunable electronic properties, making them attractive for developing novel therapeutics. This guide provides a comprehensive benchmark of three powerful cross-coupling methodologies for the synthesis of this target molecule: the Suzuki-Miyaura, Stille, and Negishi reactions. We will delve into detailed experimental protocols, the rationale behind procedural choices, and a comparative analysis to guide researchers in selecting the optimal synthetic strategy.

Primary Recommended Synthesis: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is our primary recommendation due to its operational simplicity, the general stability and low toxicity of its organoboron reagents, and its broad functional group tolerance.[1][2] The overall strategy involves the palladium-catalyzed coupling of a 4-haloisoquinoline with a pyridylboronic acid derivative.

Overall Synthetic Workflow (Suzuki-Miyaura)

The proposed two-step synthesis begins with the bromination of isoquinoline to form the key 4-bromoisoquinoline intermediate, which is then coupled with (5-bromopyridin-2-yl)boronic acid.

Suzuki_Workflow cluster_step1 Step 1: Synthesis of 4-Bromoisoquinoline cluster_step2 Step 2: Suzuki-Miyaura Coupling isoquinoline Isoquinoline bromine Br₂ / Oleum isoquinoline->bromine Bromination workup1 Aqueous Workup (Neutralization) bromine->workup1 purification1 Purification (Crystallization/Chromatography) workup1->purification1 bromoisoquinoline 4-Bromoisoquinoline purification1->bromoisoquinoline catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) bromoisoquinoline->catalyst Coupling Partner boronic_acid (5-bromopyridin-2-yl)boronic acid boronic_acid->catalyst workup2 Aqueous Workup catalyst->workup2 purification2 Purification (Chromatography) workup2->purification2 final_product This compound purification2->final_product

Caption: Workflow for the Suzuki-Miyaura synthesis of the target compound.

Experimental Protocol: Suzuki-Miyaura Coupling

Part A: Synthesis of 4-Bromoisoquinoline

This procedure is adapted from established methods for the direct bromination of isoquinoline.[3][4]

  • Reaction Setup: To a stirred solution of isoquinoline (1.0 eq) in a suitable solvent such as nitrobenzene, add oleum. Heat the mixture to approximately 180°C.

  • Bromination: Slowly add bromine (1.1 eq) to the reaction mixture while maintaining the temperature. The electrophilic substitution is directed to the 4-position of the isoquinoline ring.

  • Quenching and Isolation: After the reaction is complete (monitored by TLC or LC-MS), cool the mixture and carefully pour it onto crushed ice. Neutralize the solution with a base (e.g., NaOH or Na2CO3) to precipitate the crude product.

  • Purification: Filter the crude solid, wash with water, and purify by recrystallization or column chromatography to yield pure 4-bromoisoquinoline.

Part B: Synthesis of this compound

This is a general protocol for Suzuki-Miyaura cross-coupling of heteroaryl halides.[5][6]

  • Reaction Setup: In a flame-dried flask, combine 4-bromoisoquinoline (1.0 eq), (5-bromopyridin-2-yl)boronic acid (1.2 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent and Degassing: Add a solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O in a 4:1 ratio).[2] Degas the mixture by bubbling argon or nitrogen through it for 20-30 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 - 0.05 eq).

  • Reaction: Heat the mixture to reflux (typically 80-100°C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the final product, this compound.

Alternative Method 1: The Stille Coupling

The Stille coupling offers an alternative C-C bond formation strategy using organotin reagents.[7] While often providing high yields, its primary drawback is the high toxicity of the organostannane reagents and byproducts, which can also be challenging to remove during purification.[7]

Overall Synthetic Workflow (Stille)

Stille_Workflow cluster_step1 Step 1: Synthesis of 4-Bromoisoquinoline cluster_step2 Step 2: Stille Coupling bromoisoquinoline 4-Bromoisoquinoline step1_desc Synthesized as per Suzuki method catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Solvent (e.g., Toluene) bromoisoquinoline->catalyst Coupling Partner stannane 2-(Tributylstannyl)-5-bromopyridine stannane->catalyst workup Aqueous KF Workup catalyst->workup purification Purification (Chromatography) workup->purification final_product This compound purification->final_product

Caption: Workflow for the Stille coupling synthesis of the target compound.

Experimental Protocol: Stille Coupling
  • Reaction Setup: To a flame-dried flask under an inert atmosphere, add 4-bromoisoquinoline (1.0 eq), 2-(tributylstannyl)-5-bromopyridine (1.1 eq), and an anhydrous solvent such as toluene.

  • Degassing: Degas the solution thoroughly with argon or nitrogen.

  • Catalyst Addition: Add the palladium catalyst, typically Pd(PPh₃)₄ (0.05 eq).

  • Reaction: Heat the mixture to reflux (approx. 110°C) and monitor the reaction's progress.[8]

  • Workup: Upon completion, cool the reaction to room temperature. Quench with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1-2 hours. This precipitates the tin byproducts as insoluble tributyltin fluoride, which can be removed by filtration through celite.

  • Purification: Extract the filtrate with an organic solvent, wash, dry, and concentrate. Purify the residue by column chromatography to yield the final product.

Alternative Method 2: The Negishi Coupling

The Negishi coupling utilizes highly reactive organozinc reagents, which often allows for milder reaction conditions and shorter reaction times compared to Suzuki or Stille couplings.[9] However, the main challenge is the air and moisture sensitivity of the organozinc species, necessitating strict anhydrous and inert atmosphere techniques.[10]

Overall Synthetic Workflow (Negishi)

Negishi_Workflow cluster_step1 Step 1: Synthesis of 4-Bromoisoquinoline cluster_step2 Step 2: Negishi Coupling bromoisoquinoline 4-Bromoisoquinoline step1_desc Synthesized as per Suzuki method catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) Solvent (e.g., THF) bromoisoquinoline->catalyst Coupling Partner zinc_reagent In-situ generated (5-bromo-pyridin-2-yl)zinc halide zinc_reagent->catalyst workup Aqueous Workup (NH₄Cl) catalyst->workup purification Purification (Chromatography) workup->purification final_product This compound purification->final_product

Caption: Workflow for the Negishi coupling synthesis of the target compound.

Experimental Protocol: Negishi Coupling

Part A: In-situ Preparation of the Pyridylzinc Reagent

This protocol is based on the generation of solid, moderately air-stable 2-pyridylzinc reagents which can be prepared beforehand or in-situ.[11][12][13][14]

  • Halogen-Metal Exchange: In a flame-dried, three-necked flask under argon, dissolve 2,5-dibromopyridine (1.0 eq) in anhydrous THF and cool to -78°C.

  • Lithiation: Add n-butyllithium (1.0 eq) dropwise, maintaining the low temperature. The lithium halogen exchange is regioselective for the 2-position of the pyridine ring.

  • Transmetallation: After stirring for a short period, add a solution of zinc chloride (ZnCl₂, 1.1 eq) in anhydrous THF to the reaction mixture. Allow the mixture to warm to room temperature to form the (5-bromo-pyridin-2-yl)zinc chloride solution.

Part B: Negishi Coupling

  • Reaction Setup: In a separate flask under argon, dissolve 4-bromoisoquinoline (0.9 eq) and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq) in anhydrous THF.

  • Coupling: Transfer the freshly prepared organozinc solution to the flask containing the 4-bromoisoquinoline and catalyst via cannula.

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50°C) until completion.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent, wash the organic layers, dry, and concentrate.

  • Purification: Purify the crude material by column chromatography.

Benchmarking Analysis: Suzuki vs. Stille vs. Negishi

The choice of synthetic route is a critical decision based on a balance of efficiency, practicality, safety, and cost. The following table provides a comparative summary of the three discussed methods for the synthesis of this compound.

FeatureSuzuki-Miyaura CouplingStille CouplingNegishi Coupling
Typical Yield Good to ExcellentGood to ExcellentHigh to nearly quantitative[8]
Reagent Toxicity Low (Boronic acids are generally low toxicity)High (Organotin compounds are highly toxic)[7]Moderate (Organozinc reagents are pyrophoric and moisture-sensitive)
Reagent Stability Good (Organoboron reagents are often air- and moisture-stable solids)[15]Excellent (Organostannanes are stable to air and moisture)[7]Poor (Organozinc reagents are sensitive to air and moisture; often prepared in-situ)[10]
Reaction Conditions Often requires elevated temperatures (80-110°C)Typically requires elevated temperatures (reflux)[8]Can often be performed at room temperature or with mild heating[9]
Reaction Time Varies, typically 4-24 hoursCan require long reaction times (12-48 hours)[8]Generally shorter, typically 2-12 hours
Purification Generally straightforwardCan be difficult due to toxic, non-polar tin byproductsGenerally straightforward
Functional Group Tolerance Very GoodExcellentGood, but sensitive to acidic protons

Conclusion and Recommendation

For the synthesis of this compound, the Suzuki-Miyaura coupling stands out as the most balanced and practical approach for a typical research or drug development setting. Its primary advantages are the operational simplicity and the significantly lower toxicity profile of the organoboron reagents compared to the organostannanes used in the Stille coupling.[1] While the Negishi coupling may offer higher reactivity and milder conditions, the stringent requirement for anhydrous and anaerobic techniques for handling the organozinc reagents makes it less convenient and potentially more hazardous for routine synthesis.[10]

The Stille coupling remains a powerful option, particularly if the required organostannane is commercially available and issues with toxicity and waste disposal are manageable. However, for general application, the benefits rarely outweigh the risks and purification challenges.

Therefore, we confidently recommend the Suzuki-Miyaura pathway as the most robust, safe, and efficient method for researchers and drug development professionals aiming to synthesize this compound and its analogs.

References

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Pyridine synthesis. Organic Chemistry Portal. [Link]

  • Colombe, J. R., Bernhardt, S., Stathakis, C., Buchwald, S. L., & Knochel, P. (2013). Synthesis of Solid 2-Pyridylzinc Reagents and their Application in Negishi Reactions. Angewandte Chemie International Edition, 52(43), 11414-11418. [Link]

  • Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions. Organic Chemistry Portal. [Link]

  • Colombe, J. R., Bernhardt, S., Stathakis, C., Buchwald, S. L., & Knochel, P. (2013). Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions. Organic Letters, 15(22), 5754–5757. [Link]

  • Stille Coupling. Organic Chemistry Portal. [Link]

  • Li, W., et al. (2015). Metal-Free Synthesis of 4-Bromoisoquinolines through Brominative Annulation of 2-Alkynyl Arylimidate Using In Situ-Generated Transient Bromoiodane. The Journal of Organic Chemistry, 80(15), 7831–7838. [Link]

  • Colombe, J. R., Bernhardt, S., Stathakis, C., Buchwald, S. L., & Knochel, P. (2013). Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions. Organic Letters, 15(22), 5754-5757. [Link]

  • Li, W., Nelson, D. P., Jensen, M. S., Hoerrner, R. S., Cai, D., Larsen, R. D., & Reider, P. J. (2002). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. The Journal of Organic Chemistry, 67(21), 7541-7543. [Link]

  • Synthesis of pyridazines. Organic Chemistry Portal. [Link]

  • Takeda, K., et al. (2018). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Organic Process Research & Development, 22(9), 1254-1260. [Link]

  • Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. ResearchGate. [Link]

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]

  • Ali, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 193. [Link]

  • A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. ResearchGate. [Link]

  • Preparation method for 4-bromoisoquinolone and derivative thereof.
  • Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc. [Link]

  • Comparing Suzuki and Negishi coupling for catalyst-transfer polymerization. American Chemical Society. [Link]

  • Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]

  • Khan, I., et al. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 23(10), 2469. [Link]

  • Stille reaction. Wikipedia. [Link]

  • Modern Transition Metal Catalyzed Cross Coupling Reaction. Dr. May Group. [Link]

  • Synthesis of 4-Bromoisoquinoline. PrepChem.com. [Link]

  • A kind of synthetic method of 5-bromo-2-picoline.
  • Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture. ChemRxiv. [Link]

  • Stille Coupling. Chemistry LibreTexts. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • The Suzuki Reaction. Chem 115 Myers. [Link]

  • A Process For The Synthesis Of 4 Fluoro Isoquinoline. Quick Company. [Link]

  • Negishi coupling. Wikipedia. [Link]

  • 5-Methyl-2,2'-Bipyridine. Organic Syntheses. [Link]

  • 3-pyridylboronic acid. Organic Syntheses. [Link]

  • Smith, A. M., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5975-5991. [Link]

Sources

comparative analysis of the basicity of pyridine, quinoline, and isoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis of the Basicity of Pyridine, Quinoline, and Isoquinoline

For researchers, scientists, and professionals in drug development, a nuanced understanding of the physicochemical properties of N-heterocyclic compounds is paramount. Among these, the basicity of pyridine and its benzo-fused analogues, quinoline and isoquinoline, is a critical parameter that governs their behavior in biological systems and synthetic protocols. This guide provides an in-depth comparative analysis of their basicity, grounded in theoretical principles and supported by experimental data and methodologies.

The Theoretical Framework: Understanding Basicity in N-Heterocycles

The basicity of pyridine, quinoline, and isoquinoline arises from the lone pair of electrons on the nitrogen atom. This lone pair resides in an sp² hybrid orbital, lying in the plane of the aromatic ring and not participating in the delocalized π-system.[1] This makes it available for protonation, allowing these molecules to act as Brønsted-Lowry bases.

The strength of a base is quantitatively expressed by the pKa of its conjugate acid (pKaH). A higher pKaH value signifies a stronger base, as it indicates that the conjugate acid is weaker and less likely to donate its proton.[2] The basicity of these heterocycles is a delicate interplay of several factors:

  • Inductive Effects: The electronegativity of atoms within the molecule can withdraw electron density through sigma bonds, influencing the availability of the nitrogen's lone pair.[3][4]

  • Resonance Effects: Delocalization of electrons can stabilize the neutral molecule or its protonated form. The stability of the resulting conjugate acid is a key determinant of basicity.[5]

  • Steric Hindrance: The molecular architecture around the nitrogen atom can impede the approach of a proton or hinder the solvation of the conjugate acid.[6][7]

  • Solvation: The ability of the solvent to stabilize the positively charged conjugate acid through interactions like hydrogen bonding significantly impacts basicity in solution.[8]

A Head-to-Head Comparison: Pyridine vs. Quinoline vs. Isoquinoline

The basicity of these three foundational N-heterocycles does not follow a simple trend. While the fusion of a benzene ring might be expected to increase basicity due to greater potential for charge delocalization, the reality is more complex.

Structural Overview

The structural differences are fundamental to their varying basicities. Quinoline and isoquinoline are structural isomers, both composed of a benzene ring fused to a pyridine ring, but differing in the position of the nitrogen atom relative to the fusion.[9]

G Workflow for pKa Determination via Potentiometric Titration cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare 0.05 M Pyridine Solution D Titrate Pyridine with HCl A->D B Standardize 0.1 M HCl Titrant B->D C Calibrate pH Meter C->D E Record pH vs. Volume of Titrant D->E F Plot Titration Curve (pH vs. Volume) E->F G Determine Equivalence Point (V_eq) F->G H Find Half-Equivalence Point (V_eq / 2) G->H I Determine pKa (pH at V_eq / 2) H->I

Caption: Experimental workflow for determining pKa using potentiometric titration.

Conclusion

The basicity of pyridine, quinoline, and isoquinoline is governed by a subtle balance of electronic, steric, and solvation effects. The established order of basicity, Isoquinoline > Pyridine > Quinoline , can be rationalized as follows:

  • Quinoline is the weakest base due to the combined electron-withdrawing inductive effect of the fused benzene ring and, more importantly, the steric hindrance at the peri-position, which destabilizes its conjugate acid by impeding solvation.

  • Pyridine serves as the fundamental benchmark, with its basicity dictated by the accessible lone pair on its sp² nitrogen.

  • Isoquinoline emerges as the strongest base of the trio. Its nitrogen is located away from any significant steric hindrance, allowing for effective solvation and stabilization of its conjugate acid, which outweighs the inductive electron withdrawal of the fused ring.

For professionals in medicinal chemistry and materials science, this comparative understanding is not merely academic. It directly informs the design of drug candidates, the optimization of reaction conditions, and the prediction of molecular interactions, reinforcing the principle that subtle structural isomerism can lead to profound differences in chemical reactivity.

References

  • Wikipedia contributors. (2024). Isoquinoline. In Wikipedia, The Free Encyclopedia. Retrieved from [Link] [10]2. National Center for Biotechnology Information. (n.d.). Pyridine. PubChem Compound Database. Retrieved from [Link] [11]3. National Center for Biotechnology Information. (n.d.). Quinoline. PubChem Compound Database. Retrieved from [Link] [12]4. mVOC. (n.d.). Quinoline. Retrieved from [Link] [13]5. Ataman Kimya. (n.d.). ISOQUINOLINE. Retrieved from [Link] 6. YouTube. (2017, February 7). Isoquinoline. Retrieved from [Link] [14]7. ResearchGate. (n.d.). Dissociation constants pKa of isoquinoline bases [Table]. Retrieved from [Link] [15]8. Scribd. (n.d.). Quinoline and Isoquinoline Overview. Retrieved from [Link]

  • askIITians. (2019, May 4). Why isoquinoline is more basic than quinoline? Give reason. Retrieved from [Link]

  • Master Organic Chemistry. (2017, April 28). Basicity of Disubstituted Aromatic Amines (Resonance / Mesomeric Effect). Retrieved from [Link] [5]18. Save My Exams. (2025, January 3). Amine Basicity. Retrieved from [Link]

  • Slideshare. (n.d.). Basicity of aromatic amine. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Basicity of Amines. Retrieved from [Link]

  • Brainly. (2023, August 25). Determine the basicity order of the following compounds: Indole Quinoline Isoquinoline Pyridine. Retrieved from [Link]

  • Quora. (2017, January 6). Which is more basic between pyridine and quinoline, and why?. Retrieved from [Link]

  • FULIR. (n.d.). On the basicity of conjugated nitrogen heterocycles in different media. Retrieved from [Link] [16]24. Tutorsglobe.com. (n.d.). Synthesis and Reactions of Iso-quinolines, Chemistry tutorial. Retrieved from [Link]

  • Master Organic Chemistry. (2017, April 18). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Retrieved from [Link] [2]26. Hosmane, R. S., & Liebman, J. F. (2009). Paradoxes and paradigms: why is quinoline less basic than pyridine or isoquinoline? A classical organic chemical perspective. Structural Chemistry, 20, 1057-1060. [Link] [17]27. Chemistry Steps. (n.d.). Inductive and Resonance (Mesomeric) Effects. Retrieved from [Link] [18]28. Reddit. (2021, February 7). steric hinderance and basicity. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Purity of Substituted Bipyridines and Isoquinolines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and materials science, the chemical purity of substituted bipyridines and isoquinolines is not merely a quality metric; it is a critical determinant of biological activity, catalytic efficiency, and clinical safety. As foundational scaffolds in numerous drugs and functional materials, even trace impurities can lead to unpredictable pharmacological effects, skewed experimental results, and potential toxicity. This guide provides an in-depth comparison of the primary analytical techniques for purity assessment, grounded in the principles of scientific integrity and supported by experimental evidence.

The Imperative of Purity: Why It Matters for Bipyridines and Isoquinolines

Substituted bipyridines are renowned for their role as chelating ligands in catalysis and as building blocks for complex supramolecular structures.[1] Isoquinoline alkaloids and their synthetic derivatives form the backbone of a vast array of pharmaceuticals, from vasodilators to antimicrobial agents. For these molecules, impurities can arise from several sources:

  • Synthesis-Related Impurities: Unreacted starting materials, byproducts from side reactions (e.g., homocoupling in Suzuki reactions for bipyridine synthesis), and residual catalysts are common culprits.[2] For instance, the Bischler-Napieralski synthesis of isoquinolines can sometimes yield abnormal cyclization products.[3]

  • Degradation Products: These N-heterocyclic compounds can be susceptible to degradation under stress conditions like heat, light, oxidation, and extreme pH, leading to the formation of new, potentially harmful entities.[4]

  • Residual Solvents and Inorganics: Solvents used during synthesis and purification, as well as inorganic reagents and salts, can be retained in the final product.

The International Council for Harmonisation (ICH) guidelines, specifically Q3A(R2), provide a framework for the identification and control of such impurities in new drug substances, underscoring the regulatory importance of rigorous purity analysis.[5]

A Comparative Analysis of Core Purity Assessment Techniques

The choice of analytical technique is dictated by the specific purity question being asked. Is the goal to quantify the primary component, identify unknown impurities, or confirm the elemental composition? Here, we compare the four cornerstone techniques: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), Mass Spectrometry (MS), and Elemental Analysis (EA).

Core Methodologies at a Glance
Technique Primary Application Strengths Limitations
HPLC Quantification of known and unknown impurities, Purity assessment (Area %) High sensitivity and resolution for separating complex mixtures. Requires reference standards for absolute quantification; indirect structural information.
qNMR Absolute purity determination, Structural confirmation of analyte and impurities. Primary ratio method, highly accurate and precise without needing a reference standard of the analyte itself. Lower sensitivity for trace impurities compared to HPLC; potential for signal overlap.
MS Identification and structural elucidation of impurities, Confirmation of molecular weight. Unparalleled sensitivity and specificity for molecular weight determination. Generally not a primary quantitative technique without extensive calibration.
EA Confirmation of elemental composition (C, H, N, S). Provides fundamental information on the bulk purity of a sample. Does not distinguish between the target molecule and isomers or impurities with similar elemental composition.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is arguably the most widely used technique for purity assessment due to its high resolving power and sensitivity. For substituted bipyridines and isoquinolines, which are often polar and basic in nature, reversed-phase HPLC is the predominant mode of separation.

The "Why" Behind HPLC Method Development

The success of an HPLC purity assessment hinges on the judicious selection of the stationary and mobile phases to achieve optimal separation of the main component from all potential impurities.

  • Column Selection:

    • C18 (USP L1): This is the go-to column for a wide range of polar and non-polar compounds. However, for highly polar or basic analytes like many substituted pyridines, traditional C18 columns can exhibit poor retention and peak tailing due to interactions with residual silanols on the silica surface.

    • Polar-Embedded and End-capped C18 Columns: To counteract the issues with basic compounds, columns with polar-embedded groups or advanced end-capping are often preferred. These modifications shield the silanols, leading to improved peak shape and retention for polar analytes.

    • HILIC (Hydrophilic Interaction Liquid Chromatography): For very polar substituted bipyridines and isoquinolines that are poorly retained in reversed-phase, HILIC columns are an excellent alternative.[6]

  • Mobile Phase Optimization:

    • Organic Modifier: Acetonitrile and methanol are the most common organic solvents. Changing the solvent can significantly alter selectivity, as acetonitrile can participate in dipole-dipole interactions, which can be advantageous for separating aromatic heterocycles.

    • pH Control: The pH of the mobile phase is critical as it dictates the ionization state of the basic nitrogen atoms in bipyridines and isoquinolines.[7] Buffering the mobile phase at a pH 2-3 units below the pKa of the analytes ensures they are in their protonated, more polar form, leading to better peak shapes on reversed-phase columns.

    • Additives: Small amounts of additives like trifluoroacetic acid (TFA) or formic acid are often used to improve peak shape by acting as ion-pairing agents and suppressing silanol interactions.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample 1. Precise Weighing of Sample Solvent 2. Dissolution in Appropriate Solvent Sample->Solvent Filter 3. Filtration (0.45 µm) Solvent->Filter HPLC 5. HPLC System (Pump, Injector, Column, Detector) MobilePhase 4. Prepare & Degas Mobile Phase Injection 6. Injection of Sample Solution HPLC->Injection Separation 7. Separation on Analytical Column Injection->Separation Detection 8. UV Detection Separation->Detection Chromatogram 9. Obtain Chromatogram Detection->Chromatogram Integration 10. Peak Integration Chromatogram->Integration Purity 11. Calculate Purity (Area % Report) Integration->Purity

Caption: A typical experimental workflow for HPLC purity analysis.

Experimental Protocol: HPLC Purity of a Substituted Bipyridine

This protocol is a representative method for determining the purity of a moderately polar substituted bipyridine.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and diode array detector (DAD).

  • Column: C18 polar-embedded column (e.g., Waters Atlantis T3), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: DAD, 254 nm.

  • Sample Preparation: Accurately weigh approximately 10 mg of the substituted bipyridine and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Analysis: Inject 10 µL of the sample solution. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Quantitative NMR (qNMR): The Primary Method for Absolute Purity

While HPLC provides relative purity, qNMR stands out as a primary ratio method capable of determining the absolute purity of a compound without needing a reference standard of the analyte itself.[8] The principle lies in the direct proportionality between the integral of an NMR signal and the number of nuclei contributing to it.

The "Why" Behind qNMR Experimental Design

The accuracy of qNMR is contingent on meticulous experimental setup and data processing.

  • Internal Standard Selection: The choice of an internal standard is paramount. An ideal standard should:

    • Be of high, certified purity (≥99.9%).[5]

    • Be chemically inert and not react with the analyte or solvent.

    • Have signals that do not overlap with any analyte or impurity signals.

    • Be soluble in the chosen deuterated solvent.[5]

    • Possess a simple spectrum with sharp singlets.

    • For bipyridines and isoquinolines, common internal standards include maleic acid, dimethyl sulfone, and 1,3,5-trimethoxybenzene, depending on the solvent and analyte signals.

  • Solvent Selection: The solvent must completely dissolve both the analyte and the internal standard. Common choices for N-heterocycles include DMSO-d₆, CDCl₃, and D₂O.

  • Acquisition Parameters: To ensure accurate integration, complete T1 relaxation of all relevant nuclei is crucial. This is achieved by setting a long relaxation delay (D1), typically 5-7 times the longest T1 value of the signals being integrated.

Visualizing the qNMR Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Data Acquisition cluster_data Data Processing & Calculation WeighAnalyte 1. Accurately Weigh Analyte Dissolve 3. Dissolve both in Deuterated Solvent WeighAnalyte->Dissolve WeighStandard 2. Accurately Weigh Internal Standard WeighStandard->Dissolve Transfer 4. Transfer to NMR Tube Dissolve->Transfer NMR 5. NMR Spectrometer TuneShim 6. Tune, Lock, & Shim NMR->TuneShim Acquire 7. Acquire Spectrum (Optimized D1) TuneShim->Acquire Process 8. Phase & Baseline Correction Acquire->Process Integrate 9. Integrate Analyte & Standard Peaks Process->Integrate Calculate 10. Calculate Purity using qNMR Equation Integrate->Calculate

Caption: A systematic workflow for qNMR purity determination.

Experimental Protocol: qNMR Purity of a Substituted Isoquinoline

This protocol outlines the determination of the absolute purity of a substituted isoquinoline using an internal standard.

  • Materials:

    • Substituted isoquinoline sample.

    • High-purity internal standard (e.g., Maleic Acid, >99.9% purity).

    • Deuterated solvent (e.g., DMSO-d₆).

    • High-precision analytical balance.

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of the substituted isoquinoline into a vial.

    • Accurately weigh approximately 10 mg of maleic acid into the same vial.

    • Add approximately 0.7 mL of DMSO-d₆ to the vial and vortex until both components are fully dissolved.

    • Transfer the solution to a clean, dry NMR tube.

  • NMR Data Acquisition (e.g., 400 MHz spectrometer):

    • Acquire a standard ¹H NMR spectrum.

    • Determine the T1 relaxation time for a well-resolved signal of the isoquinoline and the singlet of maleic acid.

    • Set the relaxation delay (D1) to at least 5 times the longest T1 value.

    • Acquire the quantitative spectrum with a sufficient number of scans to achieve a signal-to-noise ratio of at least 250:1 for the peaks to be integrated.

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction to the spectrum.

    • Carefully integrate a well-resolved, non-overlapping signal from the substituted isoquinoline and the singlet signal from maleic acid.

  • Calculation:

    • Use the following equation to calculate the purity of the analyte: P_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where:

      • P = Purity

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = mass

      • analyte refers to the substituted isoquinoline

      • std refers to the internal standard

Mass Spectrometry (MS) and Elemental Analysis (EA): Orthogonal Confirmation

While HPLC and qNMR are the primary quantitative tools, MS and EA provide essential, complementary information that validates the identity and elemental integrity of the compound.

Mass Spectrometry: Identifying the "Who"

Mass spectrometry is unparalleled for confirming the molecular weight of the target compound and identifying the molecular weights of any impurities.[9] High-resolution mass spectrometry (HRMS) can provide the elemental composition of the parent ion and its fragments, offering a high degree of confidence in structural assignments. When coupled with a separation technique like HPLC (LC-MS), it becomes a powerful tool for identifying unknown peaks in a chromatogram.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation SamplePrep 1. Sample Dissolution & Filtration LC 2. HPLC Separation SamplePrep->LC Ionization 3. Ionization Source (e.g., ESI) LC->Ionization MassAnalyzer 4. Mass Analyzer (e.g., TOF, Orbitrap) Ionization->MassAnalyzer Detector 5. Detection MassAnalyzer->Detector MassSpectrum 6. Obtain Mass Spectrum for each Peak Detector->MassSpectrum Identify 7. Identify MW of Analyte & Impurities MassSpectrum->Identify

Caption: Workflow for impurity identification using LC-MS.

Elemental Analysis: The Fundamental Check

Elemental analysis (EA) for carbon, hydrogen, and nitrogen provides a fundamental assessment of a compound's purity. It determines the percentage composition of these elements in the sample, which is then compared to the theoretical values for the proposed chemical formula. For a pure compound, the experimental values should be within ±0.4% of the theoretical values.[10] While EA cannot identify specific impurities, a significant deviation from the theoretical values is a clear indication of the presence of impurities, such as residual solvents, water, or inorganic salts.

EA_Workflow cluster_prep Sample Preparation cluster_analysis Combustion & Analysis cluster_data Data Analysis Weigh 1. Accurately Weigh Sample into Tin Capsule Combustion 2. High-Temperature Combustion Weigh->Combustion GasSep 3. Separation of Combustion Gases (CO₂, H₂O, N₂) Combustion->GasSep Detection 4. Detection by TCD GasSep->Detection Quantify 5. Quantify C, H, N Detection->Quantify Compare 6. Compare % Experimental to % Theoretical Quantify->Compare

Caption: Workflow for purity confirmation by Elemental Analysis.

Conclusion: An Integrated Approach to Purity Assessment

No single technique can provide a complete picture of a compound's purity. A robust and self-validating purity assessment strategy for substituted bipyridines and isoquinolines relies on an orthogonal approach, leveraging the strengths of multiple analytical methods.

  • HPLC serves as the primary tool for high-throughput purity screening and separating impurities.

  • qNMR provides an accurate, absolute measure of the main component's purity, serving as a gold standard for quantification.

  • Mass Spectrometry is indispensable for the structural identification of any detected impurities.

  • Elemental Analysis offers a fundamental check of the sample's elemental composition and bulk purity.

By integrating these techniques, researchers and drug development professionals can build a comprehensive purity profile, ensuring the quality, safety, and reliability of their work with these vital classes of N-heterocyclic compounds.

References

  • Molecules. Recent Progress on the Synthesis of Bipyridine Derivatives. [Link]

  • Analytical and Bioanalytical Chemistry. Quantitative 1H NMR methodology for purity assay with high accuracy. [Link]

  • ResearchGate. HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species. [Link]

  • ResearchGate. Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. [Link]

  • Organic Chemistry Portal. Bischler-Napieralski Reaction. [Link]

  • US Pharmacopeia. 〈232〉 ELEMENTAL IMPURITIES—LIMITS. [Link]

  • MDPI. Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. [Link]

  • Agilent. SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. [Link]

  • Waters. Waters Column Selection Guide for Polar Compounds. [Link]

  • NIH. A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. [Link]

  • ACS Publications. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. [Link]

  • FDA. Q3D(R2) Elemental Impurities: International Council for Harmonisation; Guidance for Industry. [Link]

  • ResolveMass Laboratories Inc. Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]

  • NIH. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors. [Link]

  • ACS Publications. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. [Link]

  • Wikipedia. Morphine. [Link]

  • Thieme Connect. Novel Approaches for the Analysis and Isolation of Benzylisoquinoline Alkaloids in Chelidonium majus. [Link]

  • NIH. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 3,3'-Bipyridine. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Agilent. ELEMENTAL IMPURITY ANALYSIS IN REGULATED PHARMACEUTICAL LABORATORIES. [Link]

  • Wikipedia. Bischler–Napieralski reaction. [Link]

  • Agilent. How Do I Choose? A guide to HPLC column selection. [Link]

  • Preprints.org. Recent Progress on the Synthesis of Bipyridine Derivatives. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. Abnormal products in the Bischler–Napieralski isoquinoline synthesis. [Link]

  • BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • ResearchGate. Application of Mobile Phases Containing Ionic Liquid for HPLC Analysis of Selected Isoquinoline Alkaloids. [Link]

  • MDPI. Validation of a Quantitative Proton Nuclear Magnetic Resonance Spectroscopic Screening Method for Coffee Quality and Authenticity. [Link]

  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]

  • PharmiWeb.com. Four Steps of Analysis of Elemental Impurities in Drugs. [Link]

  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • US Pharmacopeia. Stimuli Article (qNMR). [Link]

  • YouTube. 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. [Link]

  • MedCrave. Forced degradation studies. [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]

  • LCGC International. Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. [Link]

  • Patsnap. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]

  • Waters Blog. Infographic: What's the Best Column for Polar Compound Retention?. [Link]

  • Chemguide. mass spectra - fragmentation patterns. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(5-Bromo-pyridin-2-yl)-isoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 4-(5-Bromo-pyridin-2-yl)-isoquinoline, a halogenated heterocyclic compound. The procedures outlined below are grounded in established safety protocols for handling hazardous chemical waste and are designed to ensure the safety of laboratory personnel and the protection of our environment.

The core principle of this guide is risk mitigation. Due to the presence of a bromine atom and a pyridine ring, this compound is classified as a halogenated organic compound and shares toxicological properties with pyridine derivatives.[1][2] Therefore, it must be treated as hazardous waste.

Hazard Identification and Risk Assessment

The brominated nature of this compound places it in the category of halogenated organic compounds.[1] These substances are subject to stringent disposal regulations due to their potential to form persistent and toxic byproducts if not disposed of correctly.[7][8] Land disposal of halogenated organic compounds is heavily restricted.[9]

Key Hazards:

  • Toxicity: Likely toxic by ingestion, inhalation, and skin contact.[2][4]

  • Environmental Hazard: Halogenated compounds can be persistent in the environment.

  • Reactivity: Pyridine derivatives can be incompatible with strong oxidizing agents and strong acids.[10]

Personal Protective Equipment (PPE): Your First Line of Defense

Proper PPE is non-negotiable when handling this compound. The following table outlines the minimum required PPE.

Body Part Required PPE Rationale
Hands Chemical-resistant gloves (e.g., nitrile, neoprene)To prevent skin contact and absorption.[6]
Eyes Safety glasses with side shields or chemical splash gogglesTo protect against splashes and airborne particles.
Body Laboratory coatTo protect skin and clothing from contamination.[11]
Respiratory Use in a well-ventilated area, such as a chemical fume hoodTo minimize inhalation of dust or vapors.[4]

Always consult your institution's specific PPE requirements.

Waste Segregation and Container Management: A Critical Step

Proper segregation of chemical waste is fundamental to safe disposal. Mismanagement at this stage can lead to dangerous chemical reactions and complicate the final disposal process.

Step-by-Step Waste Collection Protocol:

  • Designate a Waste Container: Use a clearly labeled, dedicated container for "Halogenated Organic Waste."[1][12] The container should be made of a compatible material (e.g., glass or high-density polyethylene) and have a secure screw-top cap.

  • Labeling: The label must be affixed to the container before any waste is added. The label must include:

    • The words "Hazardous Waste"[12]

    • The full chemical name: "this compound"

    • The primary hazard(s): "Toxic," "Halogenated Organic Waste"[12]

    • The date the first waste was added.

  • Accumulation: Store the waste container in a designated satellite accumulation area. This area should be:

    • At or near the point of generation.

    • Under the control of the operator of the process generating the waste.

    • In a cool, dry, and well-ventilated location.

    • Within secondary containment to contain any potential leaks or spills.

  • Container Closure: Keep the waste container securely closed at all times, except when adding waste.[12]

The following diagram illustrates the decision-making process for waste segregation:

WasteSegregation Start Waste Generated: This compound IsHalogenated Does it contain a halogen (Br, Cl, F, I)? Start->IsHalogenated IsOrganic Is it an organic compound? IsHalogenated->IsOrganic Yes NonHalogenatedWaste Segregate as: 'Non-Halogenated Organic Waste' IsHalogenated->NonHalogenatedWaste No HalogenatedWaste Segregate as: 'Halogenated Organic Waste' IsOrganic->HalogenatedWaste Yes InorganicWaste Segregate as: 'Inorganic Waste' IsOrganic->InorganicWaste No

Caption: Waste segregation decision workflow.

Disposal Procedure: The Final Step

The recommended and most environmentally sound method for the disposal of this compound is high-temperature incineration.[12][13] This process ensures the complete destruction of the compound, minimizing the risk of environmental contamination.

NEVER dispose of this chemical down the drain or in the regular trash.[10][12]

Step-by-Step Disposal Protocol:

  • Contact EHS: Once your waste container is full, or if you have finished the project generating this waste, contact your institution's Environmental Health and Safety (EHS) department.

  • Schedule a Pickup: Arrange for a hazardous waste pickup with your EHS department or their designated hazardous waste contractor.

  • Documentation: Complete any necessary waste disposal forms or manifests as required by your institution and local regulations.

  • Handover: Ensure the waste container is securely sealed and properly labeled before handing it over to the authorized disposal personnel.

The overall disposal workflow is summarized in the diagram below:

DisposalWorkflow Start Waste Generation PPE Wear Appropriate PPE Start->PPE Segregate Segregate into Labeled Halogenated Waste Container PPE->Segregate Store Store in Satellite Accumulation Area Segregate->Store ContactEHS Contact EHS for Pickup Store->ContactEHS Documentation Complete Disposal Paperwork ContactEHS->Documentation Handover Handover to Authorized Waste Personnel Documentation->Handover Incineration High-Temperature Incineration (Final Disposal) Handover->Incineration

Caption: Disposal workflow for this compound.

Emergency Procedures: Preparing for the Unexpected

In the event of a spill or accidental exposure, immediate and correct action is critical.

Spill Response:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Notify your supervisor and your institution's EHS department.

  • Control: If the spill is small and you are trained to handle it, wear appropriate PPE, including respiratory protection if necessary.

  • Absorb: Cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.[6] Do not use combustible materials like paper towels.

  • Collect: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Ventilate: Ventilate the area until it is safe to return.[6]

Exposure Response:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[4] Remove contaminated clothing. Seek medical attention.[14]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[10] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

By adhering to these procedures, you contribute to a culture of safety and responsibility in the laboratory. The proper disposal of chemical waste is as important as the research it facilitates. Always prioritize safety and consult with your EHS department to ensure full compliance with all applicable regulations.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Pyridine - ToxFAQs™. Centers for Disease Control and Prevention. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Regulations and Guidelines Applicable to Pyridine. In Toxicological Profile for Pyridine. Retrieved from [Link]

  • New Jersey Department of Health. (2002). Hazardous Substance Fact Sheet: Pyridine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Pyridine. United States Department of Labor. Retrieved from [Link]

  • Unknown. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (1988). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • Electronic Code of Federal Regulations (eCFR). (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

  • ChemSupply Australia. (n.d.). Safety Data Sheet: PYRIDINE. Retrieved from [Link]

  • Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Pyridine (OSHA Method PV2295). United States Department of Labor. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Production, Import, Use, and Disposal of Pyridine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(5-Bromopyridin-2-yl)morpholine. PubChem. Retrieved from [Link]

  • Ataman Kimya. (n.d.). ISOQUINOLINE. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Unknown. (n.d.). Preparation and Properties of Isoquinoline. Retrieved from [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • Rx Destroyer. (n.d.). DEA Pharmaceutical Disposal Regulations. Retrieved from [Link]

Sources

A Researcher's Comprehensive Guide to Safely Handling 4-(5-Bromo-pyridin-2-yl)-isoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: A Proactive Approach

Given its chemical structure, 4-(5-Bromo-pyridin-2-yl)-isoquinoline is anticipated to exhibit hazards common to brominated pyridine compounds. These include potential toxicity if swallowed, inhaled, or in contact with skin, as well as the risk of serious eye and skin irritation.[1][2][3][4][5] Therefore, all handling procedures must be conducted with the assumption that the compound is hazardous.

Key Potential Hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): Similar pyridine compounds are toxic if ingested or absorbed through the skin.[2][3]

  • Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye damage.[1][4][6]

  • Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory irritation.[1][3]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when working with this compound. The following table outlines the minimum required PPE, with the rationale rooted in the known hazards of related chemical structures.

Protection TypeSpecific RecommendationsRationale
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene are generally recommended for pyridine-based compounds).[7][8] Butyl rubber or PVA gloves may offer superior protection and should be considered.[9] Always consult the glove manufacturer's compatibility chart.Provides a critical barrier against dermal absorption, a significant risk with pyridine derivatives.[3]
Eye and Face Protection Chemical splash goggles are mandatory. A face shield should be worn in conjunction with goggles when there is a heightened risk of splashing or aerosol generation.[8]Protects against accidental splashes that could cause serious eye irritation or damage.[1]
Skin and Body Protection A chemical-resistant lab coat, fully buttoned, is required.[7][9] Consider flame-retardant and antistatic protective clothing, as some pyridine compounds are flammable.[8][10]Prevents incidental skin contact with the compound.[4]
Respiratory Protection All handling of solid or volatile forms of the compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[7][8][11] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator is necessary.[8]Pyridine and its derivatives can emit harmful fumes that, if inhaled, may cause respiratory irritation, dizziness, and other adverse health effects.[7][8][11]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.

Receipt and Storage
  • Verification: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Labeling: Ensure the container is clearly labeled with the chemical name, relevant hazard pictograms, and precautionary statements.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[9] The storage location should be secure and accessible only to authorized personnel. Keep the container tightly closed to prevent the release of fumes.[7][9]

Handling and Use

The following workflow outlines the essential steps for safely handling this compound in a laboratory setting.

safe_handling_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate and Prepare Work Area in Fume Hood gather_ppe Don Appropriate PPE prep_area->gather_ppe gather_materials Assemble All Necessary Equipment and Reagents gather_ppe->gather_materials weigh_transfer Weigh and Transfer Compound in Fume Hood gather_materials->weigh_transfer reaction_setup Set Up Reaction Under Inert Atmosphere (if needed) weigh_transfer->reaction_setup decontaminate Decontaminate Glassware and Work Surfaces reaction_setup->decontaminate Post-Reaction dispose_waste Segregate and Dispose of Chemical Waste decontaminate->dispose_waste remove_ppe Remove PPE Correctly dispose_waste->remove_ppe

Safe Handling Workflow for this compound

Step-by-Step Handling Protocol:

  • Preparation:

    • Designate a specific area within a certified chemical fume hood for the handling of this compound.

    • Before starting, ensure an emergency eyewash station and safety shower are readily accessible.[9]

    • Don all required personal protective equipment as outlined in the table above.

    • Assemble all necessary glassware, reagents, and equipment to minimize movement in and out of the fume hood.

  • Weighing and Transfer:

    • Perform all weighing and transfer operations within the fume hood to contain any dust or fumes.

    • Use a spatula or other appropriate tool to handle the solid compound. Avoid creating dust.

    • Close the container tightly immediately after use.

  • Reaction and Work-up:

    • Conduct all reactions in appropriate, sealed glassware within the fume hood.

    • Be mindful of potential exothermic reactions and have appropriate cooling measures in place.

    • During work-up procedures, be aware of the potential for the compound to be present in both aqueous and organic layers.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][12]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[12] Seek medical attention if irritation persists.[4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[4][12]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[12][13]

  • Spills:

    • For small spills, use an absorbent material like sand or vermiculite to contain the spill.[11]

    • Carefully sweep up the absorbed material and place it in a sealed, labeled container for disposal.

    • For large spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility.

  • Waste Collection: All waste containing this compound, including excess material, contaminated absorbent, and disposable PPE, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[9]

  • Waste Segregation: Do not mix this waste with other waste streams unless specifically instructed to do so by your institution's waste management guidelines.

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific disposal procedures.[1][4][13]

By adhering to these comprehensive safety and handling protocols, researchers can confidently and safely work with this compound, paving the way for new scientific discoveries while prioritizing personal and environmental safety.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]

  • Washington State University. Pyridine Safety Information. [Link]

  • Avantor. PYRIDINE Material Safety Data Sheet. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(5-Bromo-pyridin-2-yl)-isoquinoline
Reactant of Route 2
Reactant of Route 2
4-(5-Bromo-pyridin-2-yl)-isoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.